21-Acetoxypregnenolone
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16-,17-,18-,19-,20+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJRZSNPHZEMJH-MTMZYOSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878641 | |
| Record name | 21-Acetoxypregnenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-78-9 | |
| Record name | 21-Acetoxypregnenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Acetoxypregnenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxanon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Acetoxypregnenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,21-dihydroxypregn-5-en-20-one 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21-ACETOXYPREGNENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3XOD2S6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 21-Acetoxypregnenolone: Pathway, Intermediates, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Acetoxypregnenolone, also known as prebediolone acetate, is a synthetic pregnane steroid with a history of use as a glucocorticoid in the treatment of rheumatoid arthritis.[1][2] Beyond its direct therapeutic applications, it serves as a crucial intermediate in the semi-synthesis of a wide array of corticosteroids, including deoxycorticosterone acetate and more complex halogenated derivatives.[2] This guide provides a detailed exploration of the predominant chemical synthesis pathway for this compound, delving into the key intermediates, reaction mechanisms, and the scientific rationale behind the methodological choices.
The core of the most established chemical synthesis of this compound from the readily available starting material, pregnenolone, involves a three-step process:
-
Protection of the 3β-hydroxyl group: Acetylation of pregnenolone to form pregnenolone acetate.
-
Functionalization of the C-21 position: Halogenation of the C-21 methyl group to introduce a good leaving group, typically forming a 21-iodo or 21-bromo intermediate.
-
Nucleophilic substitution: Displacement of the halide with an acetate group to yield the final product.
This guide will provide a comprehensive overview of this pathway, including a detailed experimental protocol, a summary of the key intermediates and their properties, and a visualization of the synthesis workflow.
The Synthetic Pathway: A Step-by-Step Analysis
The chemical synthesis of this compound from pregnenolone is a well-established process in steroid chemistry. The following sections detail each step of the transformation, providing insights into the reaction mechanisms and experimental considerations.
Step 1: Acetylation of Pregnenolone to Pregnenolone Acetate
The initial step in the synthesis is the protection of the 3β-hydroxyl group of pregnenolone as an acetate ester. This is a critical maneuver to prevent unwanted side reactions at this position during the subsequent functionalization of the C-21 methyl group.
Reaction:
-
Starting Material: Pregnenolone
-
Intermediate: Pregnenolone Acetate
-
Reagents: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Causality of Experimental Choices:
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used but is more reactive and may require more stringent control of reaction conditions.
-
Base Catalyst: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct of the reaction and driving the equilibrium towards product formation.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) is typically used to dissolve the steroid and reagents.
This esterification is a standard procedure in organic synthesis and generally proceeds with high yield.
Step 2: Halogenation of Pregnenolone Acetate at the C-21 Position
With the 3β-hydroxyl group protected, the next stage involves the introduction of a halogen atom at the C-21 position. This is the most critical and challenging step in the synthesis. The C-21 methyl group is activated by the adjacent C-20 ketone, allowing for enolization and subsequent reaction with an electrophilic halogen source. Both iodination and bromination are viable methods.
Reaction (Iodination):
-
Starting Material: Pregnenolone Acetate
-
Intermediate: 21-Iodopregnenolone Acetate
-
Reagents: Iodine in the presence of a base (e.g., calcium oxide) or a reagent system that generates an electrophilic iodine species.
Reaction (Bromination):
-
Starting Material: Pregnenolone Acetate
-
Intermediate: 21-Bromopregnenolone Acetate
-
Reagents: Bromine in a suitable solvent.
Causality of Experimental Choices:
-
Choice of Halogen: Iodine is a good leaving group, making the subsequent nucleophilic substitution efficient. Bromine is more reactive than iodine, which can sometimes lead to over-halogenation or side reactions if not carefully controlled. The choice between iodine and bromine often depends on the specific substrate and desired reactivity.
-
Reaction Conditions: The reaction is typically carried out under neutral or slightly basic conditions to facilitate enolate formation. The use of calcium oxide in the iodination helps to neutralize the HI byproduct.
Step 3: Nucleophilic Substitution to form this compound
The final step is the displacement of the C-21 halide with an acetate nucleophile. This is a classic SN2 reaction.
Reaction:
-
Starting Material: 21-Halopregnenolone Acetate (Iodo or Bromo)
-
Final Product: this compound
-
Reagents: An acetate salt, such as potassium acetate or sodium acetate, in a suitable solvent.
Causality of Experimental Choices:
-
Acetate Source: Potassium acetate is a common choice due to its solubility in organic solvents and its ability to provide a sufficient concentration of acetate ions.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the SN2 reaction. Alcohols can also be used as solvents.[3]
-
Temperature: The reaction is often heated to increase the rate of substitution.
The final product, this compound, can then be purified by recrystallization.
Experimental Protocols
The following is a representative, step-by-step methodology for the synthesis of this compound from pregnenolone.
Protocol 1: Synthesis of Pregnenolone Acetate
-
Dissolution: Dissolve pregnenolone (1.0 equivalent) in anhydrous pyridine.
-
Acetylation: Add acetic anhydride (1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure pregnenolone acetate.
Protocol 2: Synthesis of 21-Iodopregnenolone Acetate
-
Reaction Setup: To a solution of pregnenolone acetate (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add calcium oxide (2.0 equivalents) and iodine (1.2 equivalents).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter to remove the calcium salts.
-
Extraction: Dilute the filtrate with an organic solvent and wash with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 21-iodopregnenolone acetate. This intermediate is often used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 21-iodopregnenolone acetate (1.0 equivalent) in a suitable solvent such as acetone or a mixture of alcohol and another solvent.
-
Nucleophilic Substitution: Add potassium acetate (3.0 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone) to yield the final product as needles.[3]
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Pregnenolone | C₂₁H₃₂O₂ | 316.48 | 192-194 | - |
| Pregnenolone Acetate | C₂₃H₃₄O₃ | 358.51 | 149-152 | >95 |
| 21-Iodopregnenolone Acetate | C₂₃H₃₃IO₃ | 484.41 | - | (used crude) |
| This compound | C₂₃H₃₄O₄ | 374.51 | 184-185[3] | 70-80 (from pregnenolone acetate) |
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the synthesis of this compound from pregnenolone.
Caption: Chemical synthesis pathway of this compound.
Conclusion
The synthesis of this compound from pregnenolone is a classic example of steroid modification, employing fundamental organic reactions to achieve a targeted functionalization. This in-depth guide has detailed the key steps of protection, halogenation, and nucleophilic substitution, providing the scientific rationale behind the chosen methodologies. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding and practical application of this important synthetic route. The ability to efficiently synthesize this compound is critical for the continued development of novel corticosteroid-based therapeutics.
References
- Huy, L., et al. (2020). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3), 225-231.
- BRUGSCH, H. G., & MANNING, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England journal of medicine, 244(17), 628–632.
- O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8955, Pregnenolone. Retrieved January 16, 2026 from [Link].
-
Wikipedia contributors. (2023, December 29). Prebediolone acetate. In Wikipedia, The Free Encyclopedia. Retrieved 15:20, January 16, 2026, from [Link]
Sources
An In-Depth Technical Guide to 21-Acetoxypregnenolone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-Acetoxypregnenolone, a pivotal, yet often overlooked, steroid intermediate. From its initial synthesis in the pursuit of corticosteroids to its historical therapeutic applications and continued relevance in modern steroid chemistry, this document will explore the compound's discovery, synthesis, mechanism of action, and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both historical context and practical insights into the chemistry and biology of this compound.
Introduction: The Dawn of the Corticosteroid Era
The story of this compound is intrinsically linked to the burgeoning field of steroid chemistry in the early 20th century. Following the isolation of pregnenolone, the "mother of all steroid hormones," in 1934 by Adolf Butenandt, the scientific community was abuzz with the potential of these complex molecules.[1] The 1930s saw a surge in research aimed at understanding the structure and function of adrenal and sex hormones, with the ultimate goal of synthesizing them for therapeutic use. It was within this fervent scientific climate that this compound emerged, not as a primary therapeutic agent, but as a crucial stepping stone in the synthesis of more potent corticosteroids.
Discovery and Historical Context
In 1937, the scientific world was inching closer to understanding the vital role of adrenal cortex hormones. It was in this context that Swiss chemists Markus Steiger and Tadeus Reichstein, in their seminal work published in Helvetica Chimica Acta, first described the synthesis of this compound.[2] Their research was not initially focused on this specific molecule but rather on the total synthesis of desoxycorticosterone acetate, a potent mineralocorticoid. This compound was a key intermediate in their synthetic route. This discovery was a landmark achievement, demonstrating the feasibility of accessing these complex biological molecules through laboratory synthesis and paving the way for the development of a vast arsenal of life-saving corticosteroid drugs.
Following its discovery, this compound, also known by brand names such as Acetoxanon and Artisone, saw a period of clinical investigation as a therapeutic agent in its own right.[3] In the early 1950s, several studies explored its use as a glucocorticoid for the treatment of rheumatoid arthritis.[3][4] A notable 1951 study published in the New England Journal of Medicine compared the efficacy of pregnenolone, this compound, and ACTH in arthritis patients.[4] While it showed some anti-inflammatory activity, its potency was found to be lower than that of later-developed corticosteroids. Consequently, its use as a frontline therapeutic agent diminished, and it primarily retained its importance as a valuable intermediate in the synthesis of other steroids.[3]
Chemical Synthesis: From Historical Methods to Modern Approaches
The synthesis of this compound is a cornerstone of steroid chemistry, illustrating fundamental transformations of the pregnane skeleton.
The Landmark Steiger and Reichstein Synthesis (1937)
The original synthesis of this compound by Steiger and Reichstein was a multi-step process starting from pregnenolone. While the full, detailed protocol from the original 1937 publication is highly sought after, the general approach involved the selective introduction of an acetoxy group at the C-21 position. This was a non-trivial task, requiring careful protection and manipulation of the existing functional groups on the steroid nucleus. The general transformation is outlined below:
Caption: Generalized workflow of the Steiger and Reichstein synthesis.
Modern Synthetic Methodologies
While the fundamental principles of the original synthesis remain relevant, modern organic chemistry has introduced more efficient and selective methods for the synthesis of this compound and its derivatives. These advancements often focus on reducing the number of steps, improving yields, and utilizing milder and more environmentally friendly reagents.
A Representative Modern Synthesis Protocol:
The following is a representative, detailed protocol for a modern laboratory-scale synthesis of this compound, starting from the more readily available pregnenolone acetate.
Step 1: Bromination of Pregnenolone Acetate
-
Reactants: Pregnenolone acetate, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve pregnenolone acetate in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated 21-bromopregnenolone acetate by filtration, wash with water until neutral, and dry under vacuum.
-
Step 2: Acetoxylation of 21-Bromopregnenolone Acetate
-
Reactants: 21-Bromopregnenolone acetate, Potassium acetate, Acetone.
-
Procedure:
-
Reflux a mixture of 21-bromopregnenolone acetate and potassium acetate in acetone for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the potassium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude this compound acetate.
-
Step 3: Selective Hydrolysis of the 3-Acetate Group
-
Reactants: this compound acetate, Potassium carbonate, Methanol.
-
Procedure:
-
Dissolve the crude this compound acetate in methanol.
-
Add a catalytic amount of potassium carbonate and stir the mixture at room temperature.
-
Monitor the selective hydrolysis of the 3-acetate group by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., acetone/hexane).
-
Caption: A modern synthetic workflow for this compound.
Mechanism of Action: A Glucocorticoid Perspective
Although its clinical use has been superseded by more potent analogues, understanding the mechanism of action of this compound provides valuable insight into the structure-activity relationships of glucocorticoids.
Interaction with the Glucocorticoid Receptor
Caption: Simplified signaling pathway of glucocorticoid receptor activation.
Upon binding of this compound to the ligand-binding domain of the GR in the cytoplasm, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (Hsp90), and translocates to the nucleus. In the nucleus, the activated receptor-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the physiological effects of the glucocorticoid.
Downstream Anti-Inflammatory Effects
The anti-inflammatory effects of glucocorticoids like this compound are mediated by several downstream mechanisms:
-
Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory prostaglandins and leukotrienes.
-
Transrepression: A key anti-inflammatory mechanism is the ability of the activated GR to interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decrease in the production of inflammatory cytokines, chemokines, and adhesion molecules.
Analytical Characterization
For researchers and drug development professionals, the accurate analytical characterization of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity and purity.
Spectroscopic Data
While a comprehensive, publicly available database of the 1H and 13C NMR spectra for this compound is limited, data for the parent compound, pregnenolone, and its 3-acetate derivative can serve as a valuable reference for spectral interpretation.[6]
Expected Key NMR Signals for this compound:
-
¹H NMR:
-
A singlet corresponding to the acetyl methyl protons around δ 2.1-2.2 ppm.
-
A multiplet for the C-3 proton adjacent to the hydroxyl group around δ 3.5 ppm.
-
A characteristic vinyl proton signal for the C-6 hydrogen around δ 5.3 ppm.
-
Signals for the two C-21 protons adjacent to the acetate group.
-
Singlets for the C-18 and C-19 methyl groups.
-
-
¹³C NMR:
-
A signal for the acetyl carbonyl carbon around δ 170-171 ppm.
-
A signal for the C-20 ketone carbonyl carbon around δ 208-210 ppm.
-
Signals for the olefinic carbons C-5 and C-6.
-
A signal for the C-3 carbon bearing the hydroxyl group around δ 71 ppm.
-
A signal for the C-21 carbon around δ 66-68 ppm.
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong absorption band around 1740-1750 cm⁻¹ for the C=O stretching of the acetate ester.
-
A strong absorption band around 1700-1710 cm⁻¹ for the C=O stretching of the C-20 ketone.
-
C-H stretching and bending vibrations in the fingerprint region.
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an acetyl group and water.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is typically performed using a UV detector at a wavelength of around 240 nm, corresponding to the α,β-unsaturated ketone chromophore that would be formed after isomerization.
Modern Relevance and Future Perspectives
In the contemporary landscape of drug discovery and development, this compound is primarily valued as a key starting material and intermediate in the synthesis of more complex and potent corticosteroids. Its well-defined chemical structure and reactivity make it a versatile building block for the introduction of various functionalities at the C-21 position and for further modifications of the steroid nucleus.
While its direct therapeutic applications are limited, the study of this compound and its historical context remains crucial for several reasons:
-
Education and Training: The synthesis and chemistry of this compound provide excellent examples for teaching the fundamentals of steroid chemistry.
-
Structure-Activity Relationship (SAR) Studies: It serves as a valuable reference compound in SAR studies to understand the impact of C-21 modifications on glucocorticoid and mineralocorticoid activity.
-
Impurity Profiling: In the manufacturing of other corticosteroids, this compound may be a potential impurity, making its analytical characterization essential for quality control.
The future of this compound lies not in its revival as a standalone therapeutic agent, but in its continued utility as a foundational molecule in the ongoing quest for safer and more effective steroid-based drugs. As our understanding of the nuanced roles of steroid receptors and their signaling pathways deepens, the ability to precisely modify the steroid scaffold, a process for which this compound is a key player, will remain indispensable.
Conclusion
This compound holds a significant, albeit often understated, place in the history of medicinal chemistry. From its pivotal role in the first synthesis of a corticosteroid to its brief foray into the clinic, it has been a silent yet crucial contributor to the development of some of the most important drugs of the 20th century. For today's researchers, scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and biological activity of this compound provides not only a window into the history of their field but also a practical foundation for the continued innovation in steroid chemistry.
References
-
Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England Journal of Medicine, 244(17), 628–632.[4]
- Elks, J. (2014). The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.
-
Steiger, M., & Reichstein, T. (1937). Desoxy-corticosteron (21-oxy-progesteron) aus 5-3-oxyatio-cholensaure. Helvetica Chimica Acta, 20(1), 1164–1179.[2]
-
Szendi, Z., Forgó, P., & Sweet, F. (1995). Complete 1H and 13C NMR spectra of pregnenolone. Steroids, 60(6), 442–446.[6]
-
Various Authors. (n.d.). Prebediolone acetate. In Wikipedia. Retrieved January 16, 2026, from [Link][3]
-
Ponec, M., Kempenaar, J. A., van der Meulen, J., & Mier, P. D. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences, 75(10), 973–975.[5]
-
Butenandt, A., Westphal, U., & Cobler, H. (1934). Über ein neues Hormon des Corpus-luteum (Vorläuf. Mitteil.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(8), 1440-1442.[1]
Sources
- 1. Pregnenolone(145-13-1) 1H NMR spectrum [chemicalbook.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 4. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
21-Acetoxypregnenolone: A Technical Guide to Its Origins, Synthesis, and Biological Significance
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Misconception
In the landscape of steroid biochemistry, the origins of a molecule dictate its physiological relevance and therapeutic potential. This guide addresses the topic of 21-Acetoxypregnenolone, a compound often queried for its natural sources and endogenous presence. It is crucial to establish from the outset that, based on current scientific literature, This compound is recognized as a synthetic pregnane steroid .[1] There is no substantive evidence to suggest its natural occurrence in plants, animals, or microorganisms, nor its endogenous production in mammals, including humans.
This guide, therefore, pivots from a search for natural sources to a more scientifically grounded exploration. We will dissect the well-established biosynthetic pathways of its natural precursor, pregnenolone, detail the synthetic routes to this compound, explore its historical therapeutic applications, and outline the analytical methodologies pertinent to its detection. This approach provides a comprehensive and accurate understanding for the scientific community, dispelling misconceptions and focusing on verifiable data.
Part 1: The Endogenous Precursor: Pregnenolone Biosynthesis and its Central Role
To comprehend this compound, one must first master the biochemistry of its parent compound, pregnenolone. Pregnenolone is the cornerstone of steroidogenesis, the precursor from which all major classes of steroid hormones—progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens—are derived.[2]
From Cholesterol to Pregnenolone: The Rate-Limiting Step
The biosynthesis of pregnenolone from cholesterol is the rate-limiting step in steroidogenesis and occurs within the mitochondria of steroidogenic tissues, primarily the adrenal glands, gonads, and brain.[3][4] This conversion is catalyzed by the enzyme cytochrome P450scc (side-chain cleavage enzyme), encoded by the CYP11A1 gene.[2]
The process can be visualized as a three-step reaction:
-
22R-Hydroxylation of Cholesterol: The first hydroxylation occurs at the C22 position of the cholesterol side chain.
-
20α,22R-Dihydroxylation of Cholesterol: A second hydroxylation takes place at the C20 position.
-
Cleavage of the C20-C22 Bond: The bond between C20 and C22 is cleaved, releasing pregnenolone and isocaproic aldehyde.
Pregnenolone as the "Grandmother" of Steroid Hormones
Once synthesized, pregnenolone is the central hub from which a cascade of enzymatic reactions generates the diverse array of steroid hormones.[5] The metabolic fate of pregnenolone is tissue-specific and depends on the complement of steroidogenic enzymes present in a particular cell type.
Part 2: this compound: A Synthetic Steroid
As established, this compound is a product of chemical synthesis, not a naturally occurring hormone. It is the C21 acetate ester of 21-hydroxypregnenolone.[1]
Synthesis of this compound
The synthesis of this compound has been documented since the mid-20th century. A common synthetic route involves the reaction of pregnenolone with lead tetraacetate, which introduces the acetoxy group at the C21 position. Another method involves the bromination of pregnenolone followed by treatment with potassium acetate.
The Question of Endogenous Acetylation
While there is no direct evidence for the endogenous production of this compound in mammals, the enzymatic acetylation of other molecules, including proteins and some small molecules, is a well-known biological process. In the context of steroids, most research on acetylation focuses on histone acetyltransferases (HATs) that acetylate steroid receptors, thereby modulating their activity.[6][7][8][9]
Interestingly, a study in the yeast Saccharomyces cerevisiae has shown that the enzyme Atf2 can acetylate pregnenolone, a process suggested to be a detoxification mechanism. However, a corresponding enzymatic activity that directly acetylates 21-hydroxypregnenolone to form this compound has not been identified in mammals.
Part 3: Physiological Effects and Therapeutic Use
The primary documented use of this compound has been in the treatment of rheumatoid arthritis.[1] It is described as a glucocorticoid, suggesting it has anti-inflammatory properties.[1]
Anti-Inflammatory and Anti-Arthritic Effects
Historical clinical studies from the 1950s investigated the use of this compound, often referred to by trade names such as Artisone, for rheumatoid arthritis.[10] These studies suggested a therapeutic effect, likely due to its glucocorticoid-like anti-inflammatory properties. However, with the development of more potent and specific corticosteroids, its use has largely been superseded.
Part 4: Analytical Methodologies
The detection and quantification of this compound in biological matrices would rely on techniques established for other steroid hormones, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed LC-MS/MS Method for this compound
A robust and sensitive method for the analysis of this compound would involve the following steps:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extraction of the steroid from a biological matrix (e.g., plasma, serum) using an organic solvent such as methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): An alternative or additional clean-up step to remove interfering substances.
-
-
Chromatographic Separation:
-
Reversed-Phase Liquid Chromatography (RPLC): Separation on a C18 or similar column to resolve this compound from other steroids and matrix components.
-
-
Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): Highly selective and sensitive detection using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Table 1: Potential MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ or [M+Na]+ | Specific fragment ions |
| Internal Standard | Isotope-labeled this compound | Corresponding fragment ions |
Note: The exact m/z values would need to be determined experimentally.
Conclusion
References
-
COUTU, L. L. [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Med. 1950 Jul 5;58(43):781-2. [Link]
-
Spencer, T. E., Jenster, G., Burcin, M. M., Allis, C. D., Zhou, J., Mizzen, C. A., McKenna, N. J., Onate, S. A., Tsai, S. Y., Tsai, M. J., & O'Malley, B. W. Steroid receptor coactivator-1 is a histone acetyltransferase. Nature. 1997;389(6647), 194–198. [Link]
-
Wikipedia. Pregnenolone. [Link]
- Thompson, E. A., & Siiteri, P. K. The involvement of human placental microsomal cytochrome P-450 in aromatization. The Journal of biological chemistry. 1974;249(17), 5373–5378.
-
Rupa Health. 21-Hydroxyprogesterone. [Link]
-
Štětinová, V., & Kovařík, A. Histone acetylation and methylation in the signaling of steroid hormone receptors. Folia biologica. 2007;53(3), 77–83. [Link]
-
Matsuda, K., & Shi, Y. B. A Role of Endogenous Histone Acetyltransferase Steroid Hormone Receptor Coactivator 3 in Thyroid Hormone Signaling During Xenopus Intestinal Metamorphosis. Endocrinology. 2018;159(3), 1185–1195. [Link]
-
Ogryzko, V. V. Known and putative mammalian histone acetyltransferases. ResearchGate. [Link]
-
Kino, T., & Chrousos, G. P. Acetylation-mediated Epigenetic Regulation of Glucocorticoid Receptor Activity: Circadian Rhythm-associated Alterations of Glucocorticoid Actions in Target Tissues. The open rheumatology journal. 2011;5, 64–71. [Link]
-
BRUGSCH, H. G., & MANNING, R. A. A comparative study of pregnenolone, this compound and ACTH. The New England journal of medicine. 1951;244(17), 628–632. [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. Corticosteroids-Mechanisms of Action in Health and Disease. Rheumatic Diseases and Syndromes. 2016; 10.1007/978-3-319-20431-8_2. [Link]
-
Reactome. Pregnenolone biosynthesis. [Link]
-
PubChem. Pregnenolone biosynthesis. [Link]
-
Uhlig, S., & Martin, C. Steroids and histone deacetylase in ventilation-induced gene transcription. The European respiratory journal. 2007;30(3), 411–413. [Link]
-
Sewack, G. F., & Ellis, T. W. Analysis of steroid hormone-induced histone acetylation by chromatin immunoprecipitation assay. Methods in molecular biology (Clifton, N.J.). 2001;176, 273–281. [Link]
-
Gidlof, S., Wedell, A., & Nordenstrom, A. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management. The Journal of clinical endocrinology and metabolism. 2017;102(3), 735–746. [Link]
-
Chávez-Riveros, A., Zepeda-Vallejo, L. G., Hernández-Vázquez, E., Ramírez-Apan, T., & Cabeza, M. Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3. Steroids. 2018;131, 23–31. [Link]
-
Harteneck, C. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Molecules (Basel, Switzerland). 2016;21(4), 488. [Link]
-
Wikipedia. Prebediolone acetate. [Link]
-
Carmina, E., Dewailly, D., Escobar-Morreale, H. F., Kelestimur, F., Moran, C., Oberfield, S., Witchel, S. F., & Azziz, R. Non-classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency revisited: an update with a special focus on adolescent and adult women. Human reproduction update. 2017;23(5), 580–599. [Link]
-
Sanchez-Lastra, M. A., Monteagudo-García, Ó., Val-Blasco, A., Herrero-Beaumont, G., & Largo, R. Targeting the GLP-1/GLP-1R axis to treat osteoarthritis: A new opportunity?. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie. 2022;153, 113337. [Link]
-
Zhang, W. The powerful placebo effect in osteoarthritis. Clinical and experimental rheumatology. 2019;37 Suppl 120(5), 118–123. [Link]
-
EBSCO. Pregnenolone as a therapeutic supplement. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Pregnenolone - Wikipedia [en.wikipedia.org]
- 3. Reactome | Pregnenolone biosynthesis [reactome.org]
- 4. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Steroid receptor coactivator-1 is a histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone acetylation and methylation in the signaling of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetylation-mediated Epigenetic Regulation of Glucocorticoid Receptor Activity: Circadian Rhythm-associated Alterations of Glucocorticoid Actions in Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Action of 21-acetoxy-pregnenolone compared with that of desoxycorticosterone acetate and Kendall's compound E on experimental arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
21-Acetoxypregnenolone CAS number and molecular formula
This guide provides a comprehensive technical overview of 21-Acetoxypregnenolone, a significant steroid derivative. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its chemical properties, synthesis, analytical methodologies, and biological significance.
Introduction
This compound, also known by synonyms such as (3β)-21-(Acetyloxy)-3-hydroxypregn-5-en-20-one and Prebediolone acetate, is a synthetic pregnane steroid.[1] It is structurally a C21 steroid hormone and an ester derivative of pregnenolone, a key precursor in the biosynthesis of various steroid hormones. This guide will delve into the core scientific principles and practical applications of this compound.
Chemical and Physical Properties
This compound is chemically identified by the CAS Number 566-78-9 and has a molecular formula of C23H34O4 .[1] Its molecular weight is approximately 374.51 g/mol .
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 566-78-9 | [1] |
| Molecular Formula | C23H34O4 | [1] |
| Molecular Weight | 374.51 g/mol | |
| Appearance | Solid | General Knowledge |
| Melting Point | 184-185 °C | |
| Solubility | Very slightly soluble in ether and pentane; soluble in chloroform and toluene. |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of the C21 hydroxyl group of 21-hydroxypregnenolone (prebediolone). A general and plausible synthetic approach involves the esterification of the precursor.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of 21-Hydroxypregnenolone
This protocol describes a general method for the acetylation of a hydroxyl group on a steroid, which can be adapted for the synthesis of this compound from its precursor, 21-hydroxypregnenolone.
-
Dissolution: Dissolve 21-hydroxypregnenolone in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and pyridine. The pyridine acts as both a solvent and a base to neutralize the acid byproduct.
-
Acylating Agent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution. The molar equivalent of the acylating agent should be in slight excess relative to the steroid.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess acylating agent by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Analytical Methods
Accurate identification and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of steroid compounds. A reversed-phase method is commonly employed.
Workflow for HPLC Analysis
Sources
An Investigator's Technical Guide to the In Vitro and In Vivo Effects of 21-Acetoxypregnenolone
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the biological effects of 21-Acetoxypregnenolone. Given the limited contemporary research on this specific molecule, this document synthesizes established knowledge of its parent compound, pregnenolone, to propose a rigorous, modern investigational roadmap. We will delve into the hypothesized mechanisms, present detailed experimental protocols for validation, and discuss the analytical methodologies required for robust data generation.
Section 1: Introduction to this compound: A Historical Compound in a Modern Context
This compound, also known as prebediolone acetate, is a synthetic pregnane steroid, specifically the C21 acetate ester of 21-hydroxypregnenolone.[1][2] Historically, it was described as a glucocorticoid and saw use in the treatment of rheumatoid arthritis.[1][3] It is a derivative of pregnenolone, the foundational precursor molecule from which all major classes of steroid hormones—progestogens, corticosteroids, androgens, and estrogens—are synthesized.[4][5][6]
All steroid hormones are derived from cholesterol, with the conversion to pregnenolone being the rate-limiting first step, a reaction catalyzed by the enzyme cytochrome P450scc (CYP11A1).[7][8] While this compound itself is not a direct intermediate in the primary steroidogenic pathway, its structure suggests it may act as a pro-drug or exhibit unique biological activities. The addition of the 21-acetoxy group can alter its solubility, membrane permeability, and metabolic stability compared to its parent compound, pregnenolone.
The resurgence of interest in neurosteroids and their immunomodulatory roles makes a re-evaluation of this compound both timely and promising. The extensive research into pregnenolone's anti-inflammatory and neuroprotective properties provides a strong logical foundation for investigating its 21-acetoxy derivative.[9][10][11][12]
Section 2: Hypothesized Mechanisms of Action
Based on the robust evidence surrounding pregnenolone, we can postulate several primary mechanisms of action for this compound that warrant experimental validation.
Anti-Inflammatory Effects via Innate Immune Modulation
A key anti-inflammatory mechanism of pregnenolone involves the suppression of the innate immune response mediated by Toll-like receptors (TLRs), particularly TLR2 and TLR4.[12][13] Pregnenolone has been shown to attenuate the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages and microglial cells.[12]
The proposed mechanism centers on the targeted degradation of TIRAP (Toll-Interleukin 1 Receptor domain containing adaptor protein), a critical adaptor protein for both TLR2 and TLR4 signaling.[12] Pregnenolone appears to promote the ubiquitination and subsequent proteasomal degradation of TIRAP and TLR2, effectively dismantling the signaling complex required for pro-inflammatory cytokine production.[12] It is hypothesized that this compound shares this mechanism, potentially with altered potency or pharmacokinetics.
Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.
Neuroprotective Properties
Neurosteroids are critical regulators of neuronal health, and pregnenolone has demonstrated significant neuroprotective effects in various models.[10][14] It has been shown to protect hippocampal cells from excitotoxicity induced by glutamate and from neurotoxicity caused by amyloid-beta protein.[15] One proposed mechanism for this protection involves the modulation of glucocorticoid receptor (GR) localization; pregnenolone treatment was found to reduce the nuclear translocation of the GR in response to glutamate-induced stress.[15]
Furthermore, as a precursor to other neuroactive steroids like allopregnanolone, pregnenolone can indirectly modulate neurotransmitter systems, notably by enhancing the function of GABA-A receptors, which produces calming and anti-seizure effects.[13] Investigating whether this compound itself, or its potential metabolites, can replicate these neuroprotective actions is a key research objective.
Section 3: In Vitro Experimental Designs
A systematic in vitro evaluation is essential to characterize the bioactivity of this compound. The following protocols provide a validated starting point.
Workflow for In Vitro Analysis
The overall workflow involves initial cytotoxicity screening, followed by functional assays to measure anti-inflammatory and neuroprotective efficacy.
Figure 2: General experimental workflow for in vitro screening.
Protocol: Cell Viability and Cytotoxicity Assessment
Causality: Before assessing functional effects, it is crucial to determine the concentration range at which this compound is not cytotoxic. A reduction in inflammation or cell death could be a false positive if the compound itself is killing the cells. The MTT or CCK-8 assay, which measures mitochondrial dehydrogenase activity, is a reliable indicator of metabolic health and viability.[16][17]
Methodology (MTT Assay):
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HT-22 hippocampal neurons) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 10 nM to 100 µM) in the appropriate culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express viability as a percentage relative to the vehicle-treated control cells.
Protocol: Anti-Inflammatory Activity in Macrophages
Causality: This assay directly tests the hypothesis that this compound can suppress inflammatory responses. By using Lipopolysaccharide (LPS), a component of gram-negative bacteria, we can activate the TLR4 pathway and induce a robust inflammatory state, characterized by the release of TNF-α and IL-6. Measuring the reduction in these cytokines provides a direct readout of the compound's anti-inflammatory efficacy.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) to stimulate inflammation.
-
Incubation: Incubate for a defined period (e.g., 6 hours for RNA analysis via qPCR or 24 hours for protein analysis of the supernatant via ELISA).
-
Sample Collection:
-
Supernatant: Collect the culture medium and centrifuge to remove cell debris. Store at -80°C for cytokine analysis.
-
Cell Lysate: Wash the cells with PBS and lyse them for protein (Western blot of TIRAP) or RNA (qPCR of TNF-α, IL-6) analysis.
-
-
Quantification (ELISA): Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in the LPS + compound-treated groups to the LPS-only group.
| Illustrative Data: Anti-Inflammatory Effect | | :--- | :--- | :--- | | Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | | Vehicle Control | 50 ± 8 | 25 ± 5 | | LPS (100 ng/mL) | 3500 ± 210 | 1800 ± 150 | | LPS + 1 µM Compound | 2100 ± 180 | 1100 ± 90 | | LPS + 10 µM Compound | 950 ± 110 | 550 ± 60 | | LPS + 50 µM Compound | 400 ± 50 | 250 ± 40 | Table 1: Hypothetical dose-dependent reduction of LPS-induced cytokine release by this compound in RAW 264.7 macrophages. Data are presented as mean ± SD.
Section 4: In Vivo Experimental Designs
In vivo studies are critical for understanding the pharmacokinetics, safety, and efficacy of this compound in a complex biological system.
Animal Model: LPS-Induced Systemic Inflammation and Neuroinflammation
Causality: Injecting LPS intraperitoneally (i.p.) in rodents creates a robust model of systemic inflammation that also induces a neuroinflammatory response in the brain.[9] This model is ideal for testing whether this compound can exert anti-inflammatory effects both peripherally and centrally. It allows for the assessment of sickness behavior, peripheral cytokine levels, and central (brain) inflammatory markers.
Methodology:
-
Acclimatization: Acclimatize adult male C57BL/6 mice for at least one week before the experiment.
-
Grouping: Divide animals into groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) Compound + LPS (multiple dose levels).
-
Dosing: Pre-treat animals with this compound or vehicle (e.g., formulated in sesame oil with DMSO) via i.p. injection or oral gavage 1 hour before the inflammatory challenge.
-
Inflammatory Challenge: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) or saline.
-
Behavioral Monitoring: Monitor for sickness behavior (e.g., reduced locomotion, social interaction) at various time points post-LPS injection.
-
Sample Collection: At a terminal time point (e.g., 4 or 24 hours post-LPS), collect blood via cardiac puncture and perfuse the animals with saline.
-
Tissue Processing:
-
Serum: Isolate serum from blood and store at -80°C for cytokine analysis.
-
Brain: Harvest the brain. One hemisphere can be flash-frozen for biochemical analysis (cytokines, Western blot), and the other can be fixed in paraformaldehyde for immunohistochemistry (e.g., staining for microglia activation marker Iba1).
-
-
Endpoint Analysis:
-
Measure serum and brain homogenate cytokine levels using ELISA.
-
Perform immunohistochemistry to quantify microglial activation in brain regions like the hippocampus.
-
Analyze brain homogenates for key signaling proteins (e.g., TIRAP, phosphorylated NF-κB) via Western blot.
-
| Illustrative Data: In Vivo Neuroinflammation | | :--- | :--- | :--- | | Treatment Group | Serum TNF-α (pg/mL) | Hippocampal Iba1+ Cells/mm² | | Vehicle + Saline | 80 ± 15 | 15 ± 4 | | Vehicle + LPS | 4200 ± 350 | 85 ± 11 | | 10 mg/kg Compound + LPS | 2500 ± 280 | 52 ± 8 | | 50 mg/kg Compound + LPS | 1100 ± 150 | 28 ± 6 | Table 2: Hypothetical reduction of systemic and central inflammatory markers by this compound in an LPS mouse model. Data are presented as mean ± SD.
Section 5: Analytical Considerations for Steroid Quantification
Trustworthiness: Accurate quantification of the parent compound and its metabolites is non-negotiable for credible research. Older methods like immunoassays (ELISA, RIA) are prone to cross-reactivity with structurally similar steroids, leading to overestimated levels.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, offering superior specificity and the ability to measure multiple steroids simultaneously.[19][20][21]
Protocol Outline for LC-MS/MS Analysis:
-
Sample Preparation:
-
Liquid Samples (Media, Serum): Perform protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and enrich the steroid fraction.[22]
-
Tissue Samples (Brain): Homogenize the tissue, followed by liquid-liquid extraction or SPE.
-
-
Internal Standards: Spike all samples, calibrators, and quality controls with a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound, if available) at the beginning of sample preparation to account for extraction variability and matrix effects.
-
Chromatographic Separation (LC): Use a C18 reverse-phase column to separate this compound from its parent compound (pregnenolone), its precursor (21-hydroxypregnenolone), and other potential metabolites.
-
Mass Spectrometric Detection (MS/MS): Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the analyte and the internal standard to ensure highly selective and sensitive detection.
-
Quantification: Generate a calibration curve using standards of known concentration and calculate the concentration in unknown samples by relating the analyte/internal standard peak area ratio to the calibration curve.
Section 6: Conclusion and Future Directions
This compound is a compound with a historical therapeutic footprint that, through the lens of modern neurosteroid research, presents a compelling case for re-investigation. The protocols and frameworks detailed in this guide are designed to provide a robust starting point for elucidating its potential anti-inflammatory and neuroprotective effects. By leveraging knowledge of its parent compound, pregnenolone, and applying state-of-the-art in vitro and in vivo methodologies, researchers can systematically validate its mechanisms of action and evaluate its therapeutic potential for inflammatory and neurodegenerative disorders. Future work should focus on head-to-head comparisons with pregnenolone to understand the specific contributions of the 21-acetoxy moiety, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and exploration in more chronic disease models.
References
- (Time in Bangalore, IN not cited)
-
ACS Publications. (2022). Development of a Liquid Chromatography–Mass Spectrometry-Based In Vitro Assay to Assess Changes in Steroid Hormones Due to Exposure to Per- and Polyfluoroalkyl Substances. Available from: [Link]
-
Marx, C. E., et al. (2009). Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia. Neuropsychopharmacology. Available from: [Link]
-
Auchus, R. J. (2017). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology. Available from: [Link]
-
Coutu, L. L. (1950). [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Med. Available from: [Link]
-
Borasi, M., et al. (1950). [Effects of 11-desoxycorticosterone and this compound on Granulation Tissue]. Boll Soc Ital Biol Sper. Available from: [Link]
-
Baulieu, E. E., et al. (1997). Biosynthesis and Assay of Neurosteroids in Rats and Mice: Functional Correlates. J Endocrinol Invest. Available from: [Link]
-
Giatti, S., et al. (2016). Neuroactive Steroids and Neuroinflammation. ScienceDirect. Available from: [Link]
-
Wikipedia. Prebediolone acetate. Available from: [Link]
-
Hanamatsu, H., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. Diagnostics (Basel). Available from: [Link]
-
Chromsystems. Steroid Profiling by LC-MS/MS. Available from: [Link]
-
Giatti, S., et al. (2015). Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research. J Neuroendocrinol. Available from: [Link]
-
ResearchGate. Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Available from: [Link]
-
Melcangi, R. C., et al. (2013). Neuroactive steroids, their metabolites, and neuroinflammation in. Journal of Molecular Endocrinology. Available from: [Link]
-
Wikipedia. 21-Hydroxypregnenolone. Available from: [Link]
-
Ghosh, S., et al. (2018). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. J Biol Chem. Available from: [Link]
-
Pinna, G. (2023). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. Int J Mol Sci. Available from: [Link]
-
Ziv-Gal, A., et al. (2013). Pregnenolone co-treatment partially restores steroidogenesis, but does not prevent growth inhibition and increased atresia in mouse ovarian antral follicles treated with mono-hydroxy methoxychlor. Toxicol Appl Pharmacol. Available from: [Link]
-
Balyura, M., et al. (2024). Non-classical animal models for studying adrenal diseases: advantages, limitations, and implications for research. J Transl Med. Available from: [Link]
-
Obgyn Key. (2016). Biosynthesis of steroid hormones. Available from: [Link]
-
ResearchGate. Neuroactive steroids, their metabolites, and neuroinflammation. Available from: [Link]
-
Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. N Engl J Med. Available from: [Link]
-
Merck Index. This compound. Available from: [Link]
-
The Medical Biochemistry Page. Steroid Hormones and Their Receptors. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
Borowicz, K. K., et al. (2011). Neuroprotective Actions of Neurosteroids. Front Endocrinol (Lausanne). Available from: [Link]
-
ResearchGate. (PDF) Guidelines for cell viability assays. Available from: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of pregnenolone?. Available from: [Link]
-
Vanderbilt University. (2016). A Closer Look at the Mechanism of Steroid Biosynthesis. Available from: [Link]
-
ResearchGate. Biosynthetic pathways of steroids. Available from: [Link]
-
Gurnell, M., et al. (2018). Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro. J Clin Endocrinol Metab. Available from: [Link]
-
Gursoy, E., et al. (2001). Pregnenolone protects mouse hippocampal (HT-22) cells against glutamate and amyloid beta protein toxicity. Neurochem Res. Available from: [Link]
-
Meyer, M., et al. (2021). Progesterone and Allopregnanolone Neuroprotective Effects in the Wobbler Mouse Model of Amyotrophic Lateral Sclerosis. Mol Neurobiol. Available from: [Link]
-
Mugnier, C., et al. (1997). In Vitro Synthesis of 17,20 beta,21-trihydroxy-4-pregnen-3-one by Ovaries of Turbot (Scophthalmus Maximus L.) During Oocyte Maturation. Gen Comp Endocrinol. Available from: [Link]
Sources
- 1. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 2. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]
- 3. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Biosynthesis of steroid hormones | Obgyn Key [obgynkey.com]
- 6. Steroid Hormones and Their Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregnenolone protects mouse hippocampal (HT-22) cells against glutamate and amyloid beta protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromsystems.com [chromsystems.com]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to 21-Acetoxypregnenolone: Evaluating its Glucocorticoid and Anti-inflammatory Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 21-acetoxypregnenolone, a synthetic pregnane steroid, focusing on its role as a glucocorticoid and anti-inflammatory agent. Historically used in the treatment of rheumatoid arthritis, this molecule presents an interesting case study in steroid pharmacology.[1][2] This document synthesizes current understanding and provides practical, field-proven methodologies for its evaluation. We will dissect its molecular mechanism of action, outline detailed protocols for its synthesis and preclinical assessment, and discuss its therapeutic potential in the context of modern drug discovery. The objective is to equip researchers and drug development professionals with the foundational knowledge and technical protocols required to rigorously investigate this compound and similar steroid derivatives.
Introduction: The Steroidal Landscape and this compound
This compound, also known by trade names such as Acetoxanon and Artisone acetate, is the C21 acetate ester of 21-hydroxypregnenolone.[2][3] Its chemical structure is derived from pregnenolone, the foundational precursor to all steroid hormones in vertebrates, including glucocorticoids, mineralocorticoids, and sex hormones.[4][5]
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₃₄O₄[4] |
| Molecular Weight | 374.51 g/mol [3] |
| CAS Number | 566-78-9[3] |
| Synonyms | Prebediolone acetate, 3β,21-dihydroxypregn-5-en-20-one 21-acetate[2][6] |
| Appearance | Solid, needles from acetone[3] |
First described in the mid-20th century, this compound was classified as a glucocorticoid and saw clinical use for inflammatory conditions like rheumatoid arthritis.[1][2][7] While it has been largely superseded by more potent synthetic corticosteroids, its study remains valuable for understanding structure-activity relationships and exploring scaffolds with potentially differentiated safety profiles. This guide revisits this compound through the lens of modern pharmacology and drug development.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of steroids are complex, often involving both genomic and non-genomic pathways. This compound's action is primarily understood through its interaction with the glucocorticoid receptor (GR), but its relation to pregnenolone suggests other potential mechanisms.
The Classical Genomic Pathway via the Glucocorticoid Receptor (GR)
The primary mechanism for glucocorticoids involves binding to the cytosolic GR. This interaction initiates a signaling cascade that ultimately alters the transcription of a wide array of genes.
-
Ligand Binding and Receptor Activation: In its inactive state, GR resides in the cytoplasm, complexed with chaperone proteins like Hsp90. Upon binding of a ligand such as this compound, the receptor undergoes a conformational change, dissociating from the chaperone complex.
-
Nuclear Translocation and Dimerization: The activated GR-ligand complex translocates into the nucleus and homodimerizes.
-
Gene Regulation:
-
Transactivation: GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory proteins like annexin A1 and GILZ (Glucocorticoid-Induced Leucine Zipper).[8]
-
Transrepression: The anti-inflammatory power of glucocorticoids largely stems from their ability to suppress the expression of pro-inflammatory genes. GR monomers can interfere with the activity of transcription factors like NF-κB and AP-1, which are critical drivers of inflammatory cytokine, chemokine, and adhesion molecule production.[8]
-
Potential Non-Genomic Actions: Insights from Pregnenolone
Beyond the classical GR pathway, the parent molecule, pregnenolone, exhibits anti-inflammatory properties through distinct, non-genomic mechanisms. Research has shown that pregnenolone can suppress inflammation by promoting the ubiquitination and subsequent degradation of key adaptor proteins in the innate immune signaling cascade, specifically the Toll-like receptor (TLR) adaptor protein TIRAP.[9][10] This action effectively dampens TLR2 and TLR4 signaling, reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[9]
It is plausible that this compound may either be metabolized to pregnenolone, thereby exerting similar effects, or possess intrinsic activity at these non-genomic targets. This remains a critical area for future investigation to fully elucidate its pharmacological profile.
Synthesis of this compound
This compound is a synthetic derivative and not naturally occurring. Its synthesis is a multi-step process typically starting from a more readily available steroid precursor. A classical synthesis route involves the reaction of 5,6-pregnen-3-ol-20-one with bromine in a chloroform solvent, followed by treatment of the resulting oily bromide intermediate with potassium acetate in an alcohol solution.[3] It has also been identified as an intermediate in the synthesis of other corticosteroids like desoxycorticosterone acetate.[2][3] More modern and efficient synthetic schemes have been developed, often starting from intermediates derived from the bio-oxidative degradation of phytosterols.[11][12]
Preclinical Evaluation: A Practical Guide
Rigorous preclinical evaluation is essential to characterize the potency, efficacy, and mechanism of any potential therapeutic agent. Here, we provide validated, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Assessment of Glucocorticoid Activity
In vitro assays provide a controlled environment to quantify molecular interactions and cellular responses.
4.1.1 Glucocorticoid Receptor (GR) Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound for the human GR.
-
Principle: A competitive binding assay using a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) and a source of GR (e.g., cytosolic fractions from cells or recombinant human GR).[13] The test compound competes with the radioligand for binding sites, and the displacement is measured.
-
Protocol:
-
Prepare cytosolic extracts from a suitable cell line (e.g., Cos-7, A549) or use purified recombinant human GR.
-
In a multi-well plate, incubate a constant concentration of ³H-dexamethasone and GR protein with serially diluted concentrations of this compound (and a positive control like unlabeled dexamethasone).
-
Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from unbound radioligand using a method like dextran-coated charcoal adsorption or filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and convert it to Kd using the Cheng-Prusoff equation.
-
4.1.2 GR-Mediated Gene Expression Assays
-
Objective: To quantify the functional consequence of GR binding—gene transactivation and transrepression.
-
Principle: Utilize cell-based reporter assays or measure endogenous gene expression changes via RT-qPCR.[8][14]
-
Protocol (Luciferase Reporter Assay for Transactivation):
-
Use a cell line (e.g., A549 human lung adenocarcinoma) stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple GREs.[8]
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of this compound or a control (dexamethasone) for 6-24 hours.
-
Lyse the cells and add a luciferin substrate.
-
Measure the luminescence, which is proportional to GRE-driven gene activation.
-
Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).
-
4.1.3 Cytokine Secretion Inhibition Assay
-
Objective: To measure the anti-inflammatory efficacy of this compound by its ability to inhibit the production of pro-inflammatory cytokines.
-
Principle: Use immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound.[9][15]
-
Protocol:
-
Isolate human PBMCs or culture RAW 264.7 cells.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for an appropriate period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using a validated ELISA kit.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cytokine.
-
Therapeutic Applications, Challenges, and Future Directions
This compound was historically used for rheumatoid arthritis, demonstrating its clinical potential as an anti-inflammatory agent. [1][2]Its primary value in modern drug development may lie in serving as a lead compound or a pharmacological tool.
Challenges:
-
Potency: Compared to modern fluorinated glucocorticoids like dexamethasone, this compound is expected to have lower potency. Direct comparative studies are needed to quantify this difference. [16]* Selectivity: The classic glucocorticoid mechanism is associated with a range of side effects, including metabolic disturbances, immunosuppression, and osteoporosis. [8]It is unknown if this compound offers any differentiation in its side-effect profile.
-
Pharmacokinetics: Detailed pharmacokinetic and metabolic studies are lacking, which are essential for determining dosing regimens and understanding its biotransformation, including potential conversion to pregnenolone.
Future Directions:
-
Mechanism Elucidation: Further research is needed to determine if this compound engages in the non-genomic anti-inflammatory pathways observed with pregnenolone.
-
Structure-Activity Relationship (SAR) Studies: The pregnenolone scaffold could be modified to develop dissociated glucocorticoid receptor agonists (SEGRAs), which aim to separate the desirable transrepression effects from the undesirable transactivation effects. [8]* Neuroinflammation: Given that pregnenolone is a key neurosteroid with protective roles in the brain, investigating the effects of this compound in models of neuroinflammation is a promising avenue. [9] By applying the rigorous methodologies outlined in this guide, researchers can systematically characterize the pharmacological profile of this compound, contributing valuable data to the field of steroid research and potentially uncovering new therapeutic strategies for inflammatory diseases.
References
- Ajikumaran, N., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
-
Wagh, D., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry. Available at: [Link]
- CymitQuimica. (n.d.). CAS 566-78-9: this compound. CymitQuimica.
- DrugFuture. (n.d.). This compound. DrugFuture Chemical Index Database.
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
- Pise, A. A., & Padwal, S. L. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
- Al-Soud, Y. A., et al. (n.d.). An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Endocrine Abstracts.
-
Wikipedia. (n.d.). 21-Hydroxypregnenolone. Wikipedia. Available at: [Link]
- Huy, D. Q., et al. (2020). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening.
-
Wagh, D., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed. Available at: [Link]
-
Jutras, B. L., et al. (2018). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. bioRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Prebediolone acetate. Wikipedia. Available at: [Link]
- De Bosscher, K., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv.
-
Drasar, P., et al. (2011). Synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes from pregnenolone. Steroids. Available at: [Link]
-
Reyer, H., et al. (2016). In vitro and in vivo glucocorticoid receptor binding assays. ResearchGate. Available at: [Link]
-
Huy, D. Q., et al. (2020). An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16- tetraene-3,20-dione. PubMed. Available at: [Link]
-
Garland, K. M., et al. (2024). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry. Available at: [Link]
-
Coutu, L. L. (1950). [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Med. Available at: [Link]
-
Deghenghi, R., et al. (1966). Antiinflammatory Δ4-Pregnenolone Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England Journal of Medicine. Available at: [Link]
-
Wikipedia. (n.d.). Pregnenolone (medication). Wikipedia. Available at: [Link]
-
Khan, I., et al. (2024). Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Advances. Available at: [Link]
-
Borasi, M., et al. (1950). [Effects of 11-desoxycorticosterone and this compound on Granulation Tissue]. Boll Soc Ital Biol Sper. Available at: [Link]
-
GlpBio. (n.d.). This compound. GlpBio. Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of pregnenolone?. Dr. Oracle. Available at: [Link]
-
Leite, F. M., et al. (2008). [Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency]. PubMed. Available at: [Link]
-
Brown, D. (2020). Hydrocortisone vs. cortisone: Differences, similarities, and which is better for you. SingleCare. Available at: [Link]
-
Fogoros, R. N. (2023). Cortisone vs. Hydrocortisone: Similarities and Differences. Verywell Health. Available at: [Link]
-
Leite, F. M., et al. (2008). Comparative study of prednisolone versus hydrocortisone acetate for treatment of patients with the classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency. Archives of Endocrinology and Metabolism. Available at: [Link]
Sources
- 1. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]
- 2. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Pregnenolone (medication) - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]
- 9. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16- tetraene-3,20-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 15. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrocortisone vs. cortisone: Differences, similarities, and which is better for you [singlecare.com]
Methodological & Application
Topic: High-Sensitivity Quantification of 21-Acetoxypregnenolone in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in endocrinology, pharmacokinetics, and clinical research.
Abstract and Introduction
Significance of 21-Acetoxypregnenolone Quantification
This compound, also known as prebediolone acetate, is a synthetic pregnane steroid and an acetylated derivative of 21-hydroxypregnenolone.[1] It is a C21 steroid, structurally related to endogenous precursors of corticosteroids and progestogens.[2] Accurate quantification of this compound in plasma is critical for pharmacokinetic (PK) studies in drug development and for research investigating its potential therapeutic effects, which have historically included applications in rheumatoid arthritis.[1] Given its role as an exogenous steroid, monitoring its concentration in circulation is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The Analytical Challenge
Quantifying steroid hormones in complex biological matrices like plasma presents significant challenges. These include the presence of structurally similar endogenous steroids, low physiological or therapeutic concentrations, and matrix effects that can suppress or enhance analytical signals. While traditional immunoassays have been used for steroid analysis, they often suffer from a lack of specificity due to antibody cross-reactivity with related compounds, potentially leading to inaccurate results.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a viable alternative but typically requires derivatization steps to increase analyte volatility, adding complexity to the workflow.[6]
The Gold Standard: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid quantification.[7][8] Its superior specificity, derived from the combination of chromatographic separation and mass-based detection of specific precursor-to-product ion transitions, allows for the unambiguous identification and quantification of the target analyte.[4] This application note provides a detailed, field-proven protocol for the robust, sensitive, and specific quantification of this compound in human plasma using LC-MS/MS, validated according to international guidelines.[9][10]
Overview of the Analytical Workflow
The accurate measurement of this compound is achieved through a systematic process. This involves efficient extraction from the plasma matrix, separation from interfering components via ultra-high-performance liquid chromatography (UHPLC), and highly selective detection using a triple quadrupole mass spectrometer.
Caption: High-level workflow for this compound analysis.
Detailed Protocol: LC-MS/MS Method
This protocol is designed to be a self-validating system, incorporating calibration standards and quality control (QC) samples to ensure the accuracy and reliability of every analytical run.
Materials and Reagents
-
Analytes: this compound reference standard (Sigma-Aldrich, CAS 566-78-9 or equivalent).
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., d4-21-acetoxypregnenolone). If commercially unavailable, a structurally similar steroid with distinct mass, not present endogenously, can be used after thorough validation.
-
Solvents: LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Human plasma (K2-EDTA anticoagulant is recommended).
-
Labware: Polypropylene microcentrifuge tubes, glass autosampler vials.
Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to create primary stocks. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary stock with 50:50 methanol/water to prepare working solutions for spiking calibration standards (e.g., 8-10 non-zero levels).
-
Internal Standard Working Solution (ISWS): Dilute the IS primary stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 methanol/water. This concentration is chosen to yield a robust instrument response.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and at least three levels of QC samples (Low, Medium, High).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective technique for extracting steroids from plasma.[11] It efficiently removes proteins and phospholipids, which can cause significant matrix effects. MTBE is an excellent solvent choice due to its high extraction efficiency for steroids and its immiscibility with the aqueous plasma layer.[12][13]
Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
Protocol Steps:
-
Thaw plasma samples, CAL, and QC samples on ice. Vortex gently.
-
Aliquot 100 µL of each sample into a 1.5 mL polypropylene tube.
-
Add 10 µL of the ISWS to all tubes (except blank matrix).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE. Rationale: This provides a 10:1 organic-to-aqueous ratio, ensuring high recovery of the analyte.
-
Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the layers.
-
Freeze the samples at -80°C for at least 15 minutes. Rationale: This freezes the lower aqueous layer, allowing for easy and complete decanting of the upper organic (MTBE) layer.[11]
-
Carefully pour the liquid MTBE supernatant into a new tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water. Rationale: The reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape.
-
Vortex, then transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
Causality: The following conditions are optimized to provide sharp chromatographic peaks, good separation from matrix components, and high sensitivity in the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Standard system (e.g., Thermo Vanquish, Waters Acquity) | Provides robust and reproducible high-pressure mixing and injections. |
| Analytical Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.9 µm) | Offers excellent retention and separation for moderately nonpolar molecules like steroids.[11] |
| Column Temperature | 40°C | Ensures reproducible retention times and improves peak shape.[12] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Strong organic solvent for eluting steroids from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while providing sufficient analyte for detection. |
| Gradient Elution | 0-0.5 min: 50% B; 0.5-3.0 min: 50-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-4.5 min: 50% B | A gradient is essential to elute the analyte with a good peak shape and then wash the column of late-eluting matrix components. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Thermo TSQ Altis) | Required for high-sensitivity and high-specificity Selected Reaction Monitoring (SRM).[14] |
| Ionization Source | Heated Electrospray Ionization (HESI), Positive Mode | ESI is effective for moderately polar steroids; heating improves desolvation and signal intensity.[11] |
| MRM Transitions | Analyte: 375.3 → 315.2 (Quantifier), 375.3 → 159.1 (Qualifier) IS (d4): 379.3 → 319.2 | These are predicted transitions and must be optimized empirically on the specific instrument. The quantifier is for concentration calculation, and the qualifier confirms identity. |
| Collision Energy (CE) | Optimize for each transition | Maximizes the production of the specific product ion, enhancing sensitivity. |
Method Validation
To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines from agencies like the FDA and EMA.[15][16][17]
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from at least 6 sources. |
| Linearity & Range | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) define the working range. |
| Accuracy | The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (%CV) for QC sample replicates should not exceed 15% (20% at the LLOQ). This is assessed both within a single run (intra-assay) and between different runs (inter-assay).[18] |
| Matrix Effect | The ratio of analyte peak response in post-extraction spiked samples versus a pure solution should be consistent across different plasma lots. The IS should track and correct for variability. |
| Recovery | Extraction recovery should be consistent and reproducible, although it does not need to be 100%. The IS is critical to correct for any variability. |
| Stability | Analyte stability in plasma must be demonstrated under various conditions: bench-top (room temp), multiple freeze-thaw cycles, and long-term storage at -80°C.[19][20] |
Alternative Methodologies: A Comparative Overview
While LC-MS/MS is the recommended approach, it is valuable to understand alternative methods and their inherent limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility in a heated column. Like LC-MS/MS, it uses a mass spectrometer for detection.
-
Pros: Offers high chromatographic resolution.
-
Cons: Steroids are generally not volatile. Therefore, a chemical derivatization step (e.g., silylation) is mandatory to increase their volatility.[6] This adds time, complexity, and potential for variability in the sample preparation process.
Immunoassays (ELISA, RIA)
-
Principle: These methods use antibodies to capture and detect the target analyte, typically in a competitive format where the analyte in the sample competes with a labeled version for a limited number of antibody binding sites.[21]
-
Pros: High-throughput, do not require extensive sample extraction, and can be automated.
-
Cons: The primary and most significant drawback is a lack of specificity.[8] Antibodies raised against one steroid can cross-react with other structurally similar endogenous or exogenous steroids and their metabolites, leading to falsely elevated results and inaccurate quantification.[5]
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust, specific, and sensitive method for the quantification of this compound in human plasma. By employing a straightforward liquid-liquid extraction and a validated instrumental method, researchers and drug developers can generate high-quality, reliable data essential for pharmacokinetic assessments and other clinical research applications. The inherent specificity of LC-MS/MS overcomes the critical limitations of immunoassays, establishing it as the definitive gold standard for steroid bioanalysis.
References
-
Biotage. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE® SLE+ 96-Well Plates. LCGC International. [Link]
-
Cieśla, A., Berezniuk, I., & Wujec, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Keski-Rahkonen, P., & Huhtaniemi, I. T. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32451. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wikipedia. (n.d.). Prebediolone acetate. [Link]
-
Wang, C., et al. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 58(7), 1450-1460. [Link]
-
Choi, M. H., & Kim, B. J. (2021). Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia. Journal of Steroid Biochemistry and Molecular Biology, 213, 105963. [Link]
-
BioVendor R&D. (n.d.). Pregnenolone ELISA. [Link]
-
Taylor, A. E., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. [Link]
-
Li, Y., et al. (2024). Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study. The Journal of Steroid Biochemistry and Molecular Biology, 244, 106596. [Link]
-
LabRulez LCMS. (n.d.). Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids in Serum for Clinical Research?. [Link]
-
Reactome Pathway Database. (n.d.). Pregnenolone biosynthesis. [Link]
-
Zapp, C., et al. (2021). Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Frontiers in Endocrinology, 12, 681347. [Link]
-
Glinicki, P., & Jeske, W. (2022). Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics. Frontiers in Endocrinology, 13, 995540. [Link]
-
Herrold, A. A., et al. (2024). Stability and Reliability of Repeated Plasma Pregnenolone Levels After Oral Pregnenolone Dosing in Individuals with Cocaine Use Disorder: Pilot Findings. Life (Basel, Switzerland), 14(11), 1483. [Link]
-
Cook, N. J., & Read, G. F. (1995). The long-term stability in whole blood of 14 commonly-requested hormone analytes. Annals of Clinical Biochemistry, 32(Pt 4), 413–415. [Link]
-
Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England Journal of Medicine, 244(17), 628–632. [Link]
-
Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine, 59(8), 1329-1340. [Link]
-
Herrold, A. A., et al. (2024). Stability and Reliability of Repeated Plasma Pregnenolone Levels After Oral Pregnenolone Dosing in Individuals with Cocaine Use Disorder: Pilot Findings. ResearchGate. [Link]
-
Kumar, P. S., et al. (2015). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Journal of Chemical and Pharmaceutical Research, 7(11), 355-360. [Link]
-
Güran, T., et al. (2018). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency. Endocrine Connections, 7(12), 1367–1375. [Link]
-
Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(7), 994-1003. [Link]
-
Thevis, M., & Geyer, H. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Metabolites, 14(1), 46. [Link]
-
Anigboro, A. A., et al. (2023). GC-MS CHARACTERIZED BIOACTIVE CONSTITUENTS AND ANTIOXIDANT CAPACITIES OF AQUEOUS AND ETHANOLIC LEAF EXTRACTS OF Rauvolfia vomitoria. Nigerian Journal of Science and Environment, 21(2), 479-499. [Link]
-
Singh, N. B., et al. (2020). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. Journal of Genetic Engineering and Biotechnology, 18(1), 60. [Link]
-
Oyetayo, V. O., & Ogidi, C. O. (2017). GC-MS analysis of bioactive compounds and evaluation of antimicrobial activity of the extracts of Daedalea elegans: A Nigerian mushroom. Journal of Medicinal Plants Research, 11(3), 50-56. [Link]
Sources
- 1. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 2. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. protocols.io [protocols.io]
- 8. Frontiers | Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics [frontiersin.org]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pregnenolone ELISA | BioVendor R&D [biovendor.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for the Analysis of 21-Acetoxypregnenolone
Introduction: The Significance of 21-Acetoxypregnenolone Quantification
This compound, also known as prebediolone acetate, is a synthetic pregnane steroid with glucocorticoid properties that has been investigated for the treatment of rheumatoid arthritis.[1] As a derivative of pregnenolone, a key precursor in the biosynthesis of various steroid hormones, the accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, drug development, and quality control. This application note provides detailed protocols for the analysis of this compound using both High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification in complex biological samples.
The inherent structural similarities among steroids present a significant analytical challenge, often leading to interferences and cross-reactivity in less specific methods like immunoassays.[2] Chromatographic separation, particularly when coupled with mass spectrometry, offers the necessary specificity for unequivocal identification and quantification. This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring robust and reliable results.
Part 1: HPLC-UV Protocol for Routine Quantification
This section details a robust HPLC-UV method suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not the primary requirement. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately non-polar steroids.
Scientific Rationale
The choice of a C18 stationary phase is based on the hydrophobic nature of the steroid backbone of this compound. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution and separation of the analyte from other components. While a specific UV absorbance maximum for this compound is not widely published, related delta-5 pathway steroids are known to absorb at lower UV wavelengths. For instance, pregnenolone and its derivatives are often detected around 210 nm.[3] Therefore, a detection wavelength of 210 nm is proposed for this protocol, offering a good balance of sensitivity and selectivity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade) for sample and standard preparation
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to FDA guidelines for bioanalytical method validation, assessing parameters such as linearity, precision, accuracy, and specificity.[4][5][6]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Intra-day Precision | RSD ≤ 2% |
| Inter-day Precision | RSD ≤ 3% |
| Accuracy | 98-102% recovery |
| Specificity | No interfering peaks at the retention time of the analyte |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound analysis by HPLC-UV.
Part 2: LC-MS/MS Protocol for High-Sensitivity Quantification
For the analysis of this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[2] Steroids often exhibit poor ionization efficiency in electrospray ionization (ESI), necessitating derivatization to enhance the signal.[7][8]
Scientific Rationale
This protocol employs a derivatization step using hydroxylamine to convert the keto group of this compound into an oxime. This derivatization introduces a readily ionizable group, significantly improving the response in positive ion ESI mode. A deuterated internal standard (IS) of a closely related steroid should be used to compensate for matrix effects and variations in extraction and ionization. The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selectivity. For the hydroxylamine derivative of this compound (molecular weight 374.51 g/mol [9]), the derivatized molecule will have a molecular weight of 389.53 g/mol . The precursor ion would be [M+H]+ at m/z 390.3. Product ions would need to be determined experimentally, but would likely involve neutral losses of water, acetic acid, and fragmentation of the steroid backbone.
Sample preparation is crucial for removing interferences from biological matrices. This protocol outlines both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) as viable options. LLE is a simpler technique, while SPE can provide cleaner extracts.[10][11]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole) with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Methyl t-butyl ether (MTBE) for LLE
-
SPE cartridges (e.g., C18 or polymeric)
-
This compound reference standard
-
Deuterated internal standard (e.g., Pregnenolone-d4)
2. Sample Preparation (Choose one):
a) Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma/serum, add the internal standard.
-
Add 1 mL of MTBE and vortex for 2 minutes.[12]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
b) Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma/serum (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water:methanol (90:10, v/v).
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
3. Derivatization:
-
To the dried extract, add 50 µL of a freshly prepared solution of 50 mg/mL hydroxylamine hydrochloride in pyridine.
-
Incubate at 60 °C for 30 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ion Source | ESI (Positive Mode) |
| MRM Transitions (Proposed) | Analyte: 390.3 → (To be determined empirically) IS (Pregnenolone-d4 oxime): 336.3 → (To be determined empirically) |
5. Method Validation: A full validation according to FDA guidelines is required, including assessments of selectivity, matrix effect, accuracy, precision, recovery, and stability.[13][14]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the analyte and IS retention times |
| Matrix Effect | CV of matrix factor ≤ 15% |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | RSD ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and processing conditions |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
References
-
Higashi, T., & Shimada, K. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. Journal of Steroid Biochemistry and Molecular Biology, 162, 57-69. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2024, January 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882. [Link]
-
Yuan, T. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Chromatography & Separation Techniques, 5(5). [Link]
-
Higashi, T., & Shimada, K. (2015). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. ResearchGate. [Link]
-
Kessler, M. J. (1982). High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways. Steroids, 39(1), 21-32. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Wang, C., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(3), 345-355. [Link]
-
Singh, V., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules, 27(15), 4989. [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
SCIEX. (n.d.). Measurement of a Panel of Steroids by LC-MS/MS, Employing Rapid Polarity Switching. [Link]
-
Zhao, L. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Agilent. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Analysis of a Comprehensive Steroid Panel from Serum for Using Supported Liquid Extraction. [Link]
-
Biotage. (n.d.). Effective Extraction of a Panel of Steroid Hormones from Human Serum. AZoM. [Link]
-
Li, K. M., et al. (2015). A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 123–130. [Link]
-
Abdel-Khalik, J., et al. (2013). Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 935, 61–69. [Link]
-
Biotage. (n.d.). Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC-MS/MS. [Link]
-
Wikipedia. (n.d.). Prebediolone acetate. [Link]
-
DrugFuture. (n.d.). This compound. [Link]
-
Biotage. (n.d.). Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. [Link]
-
Liu, X., et al. (2015). Precise and accurate assay of pregnenolone and five other neurosteroids in monkey brain tissue by LC-MS/MS. ResearchGate. [Link]
-
Biotage. (n.d.). Extraction of a comprehensive steroid panel from human serum using EVOLUTE® EXPRESS ABN. [Link]
-
Abdel-Khalik, J., et al. (2013). Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Al-Saffar, F. J., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1779. [Link]
-
Maliwal, D., et al. (2009). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. Journal of Young Pharmacists, 1(4), 361-365. [Link]
-
Walters, S. M., & Rourick, R. A. (1994). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Chromatographic Science, 32(1), 1-8. [Link]
-
Suneetha, A., & Rao, D. R. (2016). Validated Reverse Phase HPLC-UV Method with C18 Kinetex Column to Quantify Nine Commercially Available Veterinary Hormones. Journal For Basic Sciences, 2(1). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. moh.gov.bw [moh.gov.bw]
- 7. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes & Protocols: Investigating 21-Acetoxypregnenolone in Experimental Rheumatoid Arthritis
Document ID: ANP-21AP-RA-20260116
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 21-Acetoxypregnenolone for investigating potential therapeutic effects in preclinical models of rheumatoid arthritis (RA). We will delve into the hypothesized mechanism of action, drawing from the known anti-inflammatory properties of related neurosteroids, and provide detailed, field-proven protocols for both in vitro and in vivo evaluation. The methodologies are designed to be self-validating, incorporating essential controls and clear endpoint analyses to ensure data integrity and reproducibility.
Scientific Introduction & Rationale
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, persistent synovitis, and progressive destruction of articular cartilage and bone.[1] The inflammatory cascade is driven by a complex interplay of immune cells, including T cells, B cells, and macrophages, which produce pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] While current treatments have improved patient outcomes, a significant portion of patients do not achieve sustained remission, highlighting the need for novel therapeutic agents.[2]
This compound is a synthetic esterified derivative of pregnenolone. Pregnenolone itself is the precursor to all steroid hormones and is also recognized as a neurosteroid with its own biological activities, including potent anti-inflammatory and immunomodulatory effects.[3][4][5] Historical studies from the 1950s provided early indications of the potential of pregnenolone and its derivatives in treating arthritis.[6][7][8][9] The rationale for investigating this compound rests on two key hypotheses:
-
Pro-drug Conversion: It may act as a pro-drug, being metabolized in vivo to pregnenolone or other downstream anti-inflammatory glucocorticoids, thereby leveraging established steroidogenic pathways for therapeutic effect.[10][11]
-
Direct Immunomodulation: It may exert direct anti-inflammatory effects, mirroring the recently discovered mechanisms of pregnenolone, which has been shown to suppress innate immune signaling.[3][4]
This guide provides the experimental framework to rigorously test these hypotheses.
Hypothesized Mechanism of Action: Suppression of Innate Immune Signaling
The anti-inflammatory action of pregnenolone, the parent compound of this compound, is increasingly understood to involve non-genomic pathways that suppress innate immunity. A key target is the Toll-like receptor (TLR) signaling cascade, which is crucial for the activation of inflammatory responses in RA.[3][12]
Specifically, pregnenolone has been shown to promote the ubiquitination and subsequent degradation of Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein (TIRAP).[3][4] TIRAP is a critical bridging adaptor for TLR2 and TLR4 signaling, which are receptors that recognize pathogen-associated and damage-associated molecular patterns abundant in the RA synovium. By inducing TIRAP degradation, pregnenolone effectively attenuates the downstream signaling that leads to the activation of NF-κB and the production of key pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] It is hypothesized that this compound shares this mechanism or is converted to a metabolite that does.
In Vitro Evaluation Protocol: Cytokine Suppression in Fibroblast-Like Synoviocytes (FLS)
Objective: To determine the efficacy of this compound in suppressing pro-inflammatory cytokine production in RA FLS, a key cell type involved in pannus formation and joint destruction.[1]
Causality: FLS from RA patients are semi-transformed and aggressively produce cytokines and matrix metalloproteinases (MMPs) upon stimulation with TNF-α or IL-1β.[13][14] This assay directly models a critical aspect of RA pathology. An effective compound should reduce the production of key inflammatory mediators like IL-6 and IL-8.
Materials & Reagents
| Reagent/Material | Recommended Supplier | Catalog # |
| RA Fibroblast-Like Synoviocytes (FLS) | Cell Applications, Inc. | 408RA-05a |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| This compound | Sigma-Aldrich | A2380 |
| Dexamethasone (Positive Control) | Sigma-Aldrich | D4902 |
| Human IL-6 ELISA Kit | R&D Systems | D6050 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
Step-by-Step Protocol
-
Cell Culture:
-
Culture RA FLS in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 4 and 8 for experiments to ensure a stable phenotype.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Dexamethasone in DMSO.
-
Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Cell Plating and Treatment:
-
Seed FLS in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Allow cells to adhere for 24 hours.
-
Carefully aspirate the medium and replace it with 100 µL of serum-free DMEM for 4 hours to starve the cells.
-
Pre-treat cells for 2 hours with 50 µL of medium containing the test compounds (this compound, Dexamethasone) or vehicle (0.1% DMSO). Include a "no treatment" control.
-
-
Inflammatory Stimulation:
-
Add 50 µL of medium containing recombinant human TNF-α to achieve a final concentration of 10 ng/mL in all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge at 300 x g for 5 minutes to pellet any cell debris.
-
Measure the concentration of IL-6 in the supernatant according to the manufacturer's protocol for the ELISA kit.
-
-
Cell Viability (Self-Validation):
-
After removing the supernatant, assess the viability of the remaining cells using the CellTiter-Glo® assay according to the manufacturer's instructions. This step is crucial to ensure that any reduction in cytokines is due to an anti-inflammatory effect and not cytotoxicity.
-
-
In Vivo Evaluation Protocol: Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic efficacy of this compound in reducing disease severity in the collagen-induced arthritis (CIA) mouse model, which shares many immunological and pathological features with human RA.[15][16][17]
Causality: The CIA model is ideal for testing therapeutics as it involves both T-cell and B-cell driven autoimmunity against type II collagen, a major component of articular cartilage.[18][19] A successful therapeutic agent should delay the onset of arthritis, reduce clinical scores of inflammation, and prevent joint destruction.
Experimental Workflow Diagram
Materials and Animals
| Item | Specification | Rationale |
| Animals | Male DBA/1J mice, 8-10 weeks old | Highly susceptible to CIA induced with bovine or chick type II collagen due to their MHC class II haplotype (H-2q).[15][16] |
| Collagen | Bovine Type II Collagen, solution | The primary autoantigen for inducing the disease. Must be high purity and immunization grade.[15] |
| Adjuvants | Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA) | CFA is required for the primary immunization to elicit a strong, cell-mediated immune response. IFA is used for the booster to avoid excessive inflammation.[15] |
| Test Article | This compound | To be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). |
| Positive Control | Methotrexate (MTX) | A standard-of-care treatment for RA, providing a benchmark for efficacy. |
Step-by-Step Protocol
-
Animal Acclimatization and Housing:
-
House male DBA/1J mice under specific pathogen-free (SPF) conditions for at least one week before the experiment.[16]
-
Provide standard chow and water ad libitum.
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 10, 30, 100 mg/kg), and Methotrexate (e.g., 1 mg/kg).
-
-
Preparation of Emulsions (Critical Step):
-
Primary Immunogen: Prepare an emulsion of 2 mg/mL Type II Collagen with an equal volume of CFA. Emulsify by repeatedly drawing the mixture through a glass syringe until a thick, stable emulsion is formed (a drop does not disperse in water).
-
Booster Immunogen: Prepare a similar emulsion using 2 mg/mL Type II Collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[15]
-
-
Therapeutic Treatment:
-
Begin daily dosing (e.g., by oral gavage) on day 25, or upon the first signs of arthritis.
-
Administer the vehicle, this compound, or MTX to the respective groups. Continue dosing until the end of the study (e.g., Day 56).
-
-
Clinical Assessment (Self-Validation):
-
Starting from Day 21, monitor animals three times a week for signs of arthritis. Scoring should be performed by an observer blinded to the treatment groups.
-
Use a standardized clinical scoring system for each paw.
-
| Score | Description of Paw |
| 0 | No evidence of erythema or swelling. |
| 1 | Subtle erythema or localized edema. |
| 2 | Moderate erythema and swelling involving the entire paw. |
| 3 | Pronounced erythema and swelling. |
| 4 | Maximum inflammation with joint rigidity/ankylosis. |
| A total arthritis score is calculated for each mouse by summing the scores of all four paws (maximum score of 16).[15] |
Endpoint Data Collection and Analysis
At the study termination (Day 56):
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for levels of anti-collagen antibodies (IgG1, IgG2a) and key inflammatory cytokines (TNF-α, IL-6, IL-17) by ELISA or multiplex assay.
-
Histopathology:
-
Harvest hind paws and fix them in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Safranin O.
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Statistical Analysis:
-
Analyze clinical scores over time using a two-way repeated measures ANOVA.
-
Compare endpoint measurements (histology scores, cytokine levels) using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's).
-
A p-value < 0.05 is considered statistically significant.
-
Conclusion and Future Directions
These protocols provide a robust framework for the initial preclinical evaluation of this compound in relevant RA models. The in vitro assay offers a rapid method to screen for direct anti-inflammatory activity, while the in vivo CIA model provides a comprehensive assessment of therapeutic efficacy in a complex autoimmune setting. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic profile, its metabolic fate, and its precise molecular targets beyond the hypothesized TLR signaling pathway.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Retrieved from [Link]
-
Inglis, J. J., Simelyte, E., & Williams, R. O. (2007). Protocol for the Induction of Arthritis in C57BL/6 Mice. Nature Protocols. Retrieved from [Link]
-
AMSBIO. (2017). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Retrieved from [Link]
-
Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2001). Protocol for the induction of arthritis in C57BL/6 mice. Current Protocols in Immunology. Retrieved from [Link]
-
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols. Retrieved from [Link]
-
Chinnasamy, P., et al. (2024). Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Chinnasamy, P., et al. (2024). Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management. ACS Publications. Retrieved from [Link]
-
Wiejak, J., et al. (2021). Latest models for the discovery and development of rheumatoid arthritis drugs. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Rümmler, M., et al. (2001). [Establishment of an in vitro model for rheumatoid arthritis as test system for therapeutical substances]. ALTEX. Retrieved from [Link]
-
Sittinger, M., et al. (2001). Establishment of an in vitro model for rheumatoid arthritis as test system for therapeutical substances. ResearchGate. Retrieved from [Link]
-
Brady, D., & Copp, S. (n.d.). Pregnenolone CRT™. Oakway Naturals. Retrieved from [Link]
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry. Retrieved from [Link]
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed. Retrieved from [Link]
-
Zorumski, C. F., et al. (2023). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. International Journal of Molecular Sciences. Retrieved from [Link]
-
Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England Journal of Medicine. Retrieved from [Link]
-
Coutu, L. L. (1950). [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Medicale. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile: Pregnenolone for Compounding. GlobalRx. Retrieved from [Link]
-
Grötsch, B., et al. (2019). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology. Retrieved from [Link]
-
Slominski, R. M., et al. (2020). Extra-adrenal glucocorticoid biosynthesis: implications for autoimmune and inflammatory disorders. Laboratory Investigation. Retrieved from [Link]
-
Grötsch, B., Bozec, A., & Schett, G. (2019). In Vivo Models of Rheumatoid Arthritis. Semantic Scholar. Retrieved from [Link]
-
Kumar, A., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. World Journal of Methodology. Retrieved from [Link]
-
Qu, A., et al. (2014). Control of Steroid 21-oic Acid Synthesis by Peroxisome Proliferator-activated Receptor α and Role of the Hypothalamic-Pituitary-Adrenal Axis. Journal of Biological Chemistry. Retrieved from [Link]
-
Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology. Retrieved from [Link]
-
Yasir, M., & Goyal, A. (2019). Pharmacology of Glucocorticoids. Oncohema Key. Retrieved from [Link]
-
Pasqualini, J. R., et al. (1970). Studies on the metabolism of corticosteroids in the human foeto-placental unit. 3. Role of 21-hydroxypregnenolone in the biosynthesis of corticosteroids. Acta Endocrinologica. Retrieved from [Link]
-
Stock, J. P., & Mcclure, E. C. (1950). Pregnenolone in the treatment of rheumatoid arthritis. The Lancet. Retrieved from [Link]
-
Corrales, A., et al. (2021). Evaluation of a new approach to predict clinical response to methotrexate in patients with early rheumatoid arthritis. PLOS One. Retrieved from [Link]
-
Myers, G. N. (1951). Pregnenolone in the Treatment of Rheumatoid Arthritis. Annals of the Rheumatic Diseases. Retrieved from [Link]
-
Al-Delfi, R., et al. (2024). Pregnenolone sulfate induces transcriptional and immunoregulatory effects on T cells. Scientific Reports. Retrieved from [Link]
-
Carmina, E., & Lobo, R. A. (2004). Adrenocortical hyperresponsivity to adrenocorticotropic hormone: a mechanism favoring the normal production of cortisol in 21-hydroxylase-deficient nonclassic adrenal hyperplasia. Fertility and Sterility. Retrieved from [Link]
-
Roy, A., et al. (2023). CLICK- chemoproteomics and molecular dynamics simulation reveals pregnenolone targets and their binding conformations in Th2 cells. bioRxiv. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Immune Cell Signaling Pathways. QIAGEN. Retrieved from [Link]
-
De Valliere, C., et al. (2023). AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study. Clinical and Translational Science. Retrieved from [Link]
-
Liu, H., et al. (2023). Tanshinone IIA inhibits osteoclastogenesis in rheumatoid arthritis via LDHC-regulated ROS generation. Journal of Orthopaedic Translation. Retrieved from [Link]
-
De Valliere, C., et al. (2023). AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study. PubMed. Retrieved from [Link]
-
Georgiou, E., et al. (2024). Adipokines in Rheumatoid Arthritis: Emerging Biomarkers and Therapeutic Targets. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kim, J., et al. (2020). Therapeutic Single Compounds for Osteoarthritis Treatment. International Journal of Molecular Sciences. Retrieved from [Link]
-
Liu, Y., et al. (2024). Natural products in osteoarthritis treatment: bridging basic research to clinical applications. Journal of Orthopaedic Surgery and Research. Retrieved from [Link]
-
Saini, R. K., & Keum, Y. S. (2023). Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Precision medicine in rheumatoid arthritis: Evaluation of a new approach to predict clinical response to methotrexate in patients with early rheumatoid arthritis | PLOS One [journals.plos.org]
- 3. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Action of 21-acetoxy-pregnenolone compared with that of desoxycorticosterone acetate and Kendall's compound E on experimental arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregnenolone in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pregnenolone in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extra-adrenal glucocorticoid biosynthesis: implications for autoimmune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of Glucocorticoids | Oncohema Key [oncohemakey.com]
- 12. Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Single Compounds for Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products in osteoarthritis treatment: bridging basic research to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 19. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Neuroprotective Potential of 21-Acetoxypregnenolone
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: Unveiling a Potential Neuroprotective Agent
21-Acetoxypregnenolone, also known as prebediolone acetate, is a synthetic pregnane steroid historically recognized as a glucocorticoid and an intermediate in the synthesis of other steroids like desoxycorticosterone acetate[1][2]. Its chemical structure is (3β)-21-(Acetyloxy)-3-hydroxypregn-5-en-20-one[1]. While its primary applications have been outside of neuroscience, its structural relationship to key endogenous neurosteroids makes it a compelling candidate for neuroprotection research.
This molecule is the 21-acetate ester of 21-hydroxypregnenolone, a derivative of pregnenolone[2]. Pregnenolone is the foundational precursor for the biosynthesis of most steroid hormones, including progestogens, androgens, and estrogens, and is itself a potent neurosteroid synthesized in the brain, adrenal glands, and gonads[3][4]. The neuroprotective and cognitive-enhancing properties of pregnenolone and its metabolites, such as allopregnanolone, are well-documented, encompassing anti-inflammatory actions, modulation of cognitive functions, and enhancement of learning and memory[4][5].
The central hypothesis for investigating this compound is that it may function as a pro-drug, being metabolized in vivo to pregnenolone and subsequently to other neuroactive steroids like progesterone and allopregnanolone. This metabolic conversion could offer a novel therapeutic strategy to elevate levels of these critical neuroprotective agents in the central nervous system (CNS), potentially mitigating neuronal damage in various neurodegenerative and neuroinflammatory conditions. These application notes provide a comprehensive framework for exploring this hypothesis, from elucidating the underlying mechanisms to practical, validated protocols for in vitro and in vivo evaluation.
Proposed Mechanisms of Neuroprotective Action
The neuroprotective effects of this compound are likely indirect, mediated through its conversion to pregnenolone and other downstream neuroactive steroids. The primary mechanisms are therefore hypothesized to mirror those of its metabolites.
-
Metabolic Conversion to Active Neurosteroids: The initial and most critical step is the presumed hydrolysis of the acetate group at the C21 position, yielding 21-hydroxypregnenolone, followed by further metabolism to pregnenolone. Pregnenolone can then be converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase[3][6]. Progesterone itself has demonstrated significant neuroprotective effects, including the ability to attenuate blood-brain barrier (BBB) disruption after ischemic injury[7][8].
-
Anti-Inflammatory and Immunomodulatory Effects: A key feature of neurodegenerative diseases is chronic neuroinflammation. Pregnenolone has been shown to suppress inflammation by promoting the degradation of key proteins in the innate immune signaling pathway, such as the TLR2/4 adaptor protein TIRAP[5]. This attenuates the secretion of pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in neuroinflammatory conditions[4][5]. By potentially increasing pregnenolone levels, this compound could help dampen these damaging inflammatory cascades.
-
Modulation of Neurotransmitter Systems: Neurosteroids are powerful modulators of synaptic transmission. Pregnenolone sulfate, a major metabolite, is known to modulate NMDA and GABA-A receptors, which are crucial for regulating the balance between excitatory and inhibitory signals in the brain[9][10]. Allopregnanolone, a metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and contributing to neuroprotective outcomes[11][12].
-
Promotion of Neuronal Survival and Myelination: Downstream metabolites have been shown to reduce apoptosis and promote neuronal survival[12][13]. Allopregnanolone, for instance, can restore myelin gene expression by oligodendrocytes, which is critical for neuronal health and function[11].
The following diagram illustrates the hypothesized signaling cascade initiated by this compound.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
In Vitro Application: Neuroprotection Against Oxidative Stress
The human neuroblastoma SH-SY5Y cell line is a widely accepted in vitro model for neurodegenerative research. These cells, especially when differentiated, exhibit mature neuronal characteristics, making them suitable for studying neuroprotective agents against various neurotoxic insults like oxidative stress[14][15][16].
Protocol 1: MTT Assay for Cell Viability in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress, a common pathological mechanism in neurodegeneration.
Objective: To quantify the cytoprotective effect of this compound by measuring cell viability after an oxidative insult.
Methodology Workflow:
Caption: Experimental workflow for the in vitro neuroprotection assay.
Materials:
-
SH-SY5Y Human Neuroblastoma Cells (e.g., ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin[15]
-
This compound (AOP) stock solution (in DMSO)
-
Hydrogen Peroxide (H₂O₂) (30% stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 6 x 10⁴ cells per well in 100 µL of complete medium[17]. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of AOP in complete medium from the DMSO stock. Final concentrations might range from 0.1 µM to 50 µM. Note: Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
After 24 hours, carefully remove the old medium from the wells.
-
Add 100 µL of medium containing the respective AOP concentrations to the treatment wells. Add medium with 0.1% DMSO to control and H₂O₂-only wells.
-
Incubate for 24 hours. This pre-incubation allows the compound to exert its potential protective effects before the insult.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh working solution of H₂O₂ in serum-free medium. The optimal concentration should be predetermined to cause ~50% cell death (typically 100-200 µM)[17][18].
-
Remove the AOP-containing medium.
-
Add 100 µL of the H₂O₂ solution to all wells except the untreated control group (which receives fresh serum-free medium).
-
Incubate for 30 minutes to 1 hour[17].
-
-
MTT Assay for Viability:
-
Carefully aspirate the H₂O₂-containing medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of fresh complete medium to each well.
-
Add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution[17].
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Expected Results: Cell viability is expressed as a percentage relative to the untreated control group.
-
% Viability = (Absorbance_sample / Absorbance_control) * 100 A successful neuroprotective effect is observed if pre-treatment with AOP results in a statistically significant increase in cell viability in the H₂O₂-treated groups compared to the group treated with H₂O₂ alone.
Table 1: Representative Data for Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (%) vs. Control |
|---|---|---|
| Control (untreated) | - | 100 ± 5.0 |
| H₂O₂ alone | 150 µM | 48 ± 4.2 |
| AOP + H₂O₂ | 1 µM | 55 ± 5.1 |
| AOP + H₂O₂ | 10 µM | 78 ± 6.5 |
| AOP + H₂O₂ | 25 µM | 89 ± 5.8 |
| AOP alone | 25 µM | 98 ± 4.9 |
Note: Data are illustrative and represent expected outcomes. Error bars indicate standard deviation.
In Vivo Application: Assessing Cognitive Enhancement
The Morris Water Maze (MWM) is a gold-standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodents[19][20]. It is highly sensitive to cognitive deficits and is widely used to evaluate the efficacy of potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease[21][22].
Protocol 2: Morris Water Maze in a Mouse Model of Cognitive Deficit
Objective: To determine if chronic administration of this compound can ameliorate spatial learning and memory deficits in a relevant mouse model (e.g., aged mice or a transgenic model of Alzheimer's disease).
Methodology Workflow:
Caption: Experimental workflow for the in vivo Morris Water Maze test.
Materials & Apparatus:
-
Mouse model of cognitive impairment and age-matched wild-type controls.
-
This compound (AOP) formulated for injection (e.g., in a vehicle like sesame oil or cyclodextrin).
-
Circular pool (120-160 cm diameter) filled with opaque water (23 ± 2 °C) using non-toxic white paint[20][23].
-
Submerged escape platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Video tracking system (e.g., Ethovision) to record and analyze swim paths[23].
-
Distinct visual cues placed around the room, visible from the pool[20].
Step-by-Step Protocol:
-
Animal Preparation and Dosing:
-
Acclimate animals to the housing facility for at least one week.
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, AOP Low Dose, AOP High Dose).
-
Administer AOP or vehicle daily (e.g., via intraperitoneal injection) for a predetermined period (e.g., 4 weeks) before behavioral testing begins. Continue dosing throughout the testing period.
-
-
Cued Trials (Days 1-2):
-
To control for non-cognitive factors like vision or motor ability, conduct cued trials where the platform is marked with a visible flag[19].
-
Place the mouse in the water facing the pool wall. The starting position should vary between trials.
-
Allow the mouse to swim for a maximum of 60-90 seconds[21][22]. If it does not find the platform, gently guide it.
-
Allow the mouse to remain on the platform for 20-30 seconds to orient itself[21][22].
-
-
Acquisition Training (Days 3-7):
-
The platform is now hidden (submerged, no flag) and remains in the same quadrant for all training days.
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15-20 minutes[22].
-
Release the mouse from one of four quasi-random start positions (N, S, E, W), facing the wall[19][23].
-
Record the time taken to reach the platform (escape latency). A trial ends when the mouse finds the platform or after the maximum time (e.g., 60s) has elapsed. Guide the mouse if it fails to find the platform.
-
Ensure the mouse stays on the platform for 15-30 seconds after each trial[21][22].
-
-
Probe Trial (Day 8):
-
24 hours after the final training session, conduct a single probe trial to assess spatial memory[19].
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position (ideally opposite the target quadrant) and allow it to swim freely for 60-90 seconds[21].
-
The video tracking system records the swim path, the time spent in each quadrant, and the number of times the mouse crosses the former platform location.
-
Data Analysis & Expected Outcomes:
-
Escape Latency: During acquisition, a learning curve should emerge, with escape latencies decreasing over the training days. AOP-treated animals are expected to show a steeper learning curve (faster reduction in latency) than vehicle-treated controls.
-
Probe Trial Performance: The primary measure of memory retention. AOP-treated animals are expected to spend a significantly greater percentage of time swimming in the target quadrant (where the platform was located) compared to the vehicle group.
Table 2: Key Parameters and Expected Outcomes for MWM Test
| Parameter | Description | Expected Outcome with Effective AOP Treatment |
|---|---|---|
| Escape Latency | Time (s) to find the hidden platform during training. | Decreases more rapidly over training days vs. vehicle. |
| Path Length | Distance (cm) traveled to find the platform. | Shorter path lengths over training days vs. vehicle. |
| Time in Target Quadrant | % of time spent in the correct quadrant during probe trial. | Significantly higher % than vehicle and other quadrants. |
| Platform Crossings | Number of times the mouse swims over the exact former platform location. | Significantly more crossings than vehicle-treated animals. |
Critical Considerations & Troubleshooting
-
Solubility and Formulation: this compound is soluble in chloroform and toluene but only very slightly soluble in ether[1]. For in vivo studies, a vehicle such as sesame oil, DMSO/saline emulsion, or a cyclodextrin-based formulation will be necessary to ensure bioavailability. For in vitro work, a concentrated stock in DMSO is standard, but the final concentration must be carefully controlled.
-
Blood-Brain Barrier (BBB) Permeability: The ability of this compound to cross the BBB is a critical and currently uncharacterized variable. While its parent compound, pregnenolone, is lipophilic, the addition of the acetoxy group may alter its properties. Studies on related sulfated steroids suggest that active transport mechanisms can be involved in CNS entry, but this is not guaranteed for all derivatives[24][25]. Initial pharmacokinetic studies to measure brain-to-plasma ratios are highly recommended.
-
Metabolic Stability: The rate and extent of conversion to pregnenolone and other active metabolites are unknown. This will influence the dosing regimen and the therapeutic window. In vitro metabolism studies using liver microsomes or brain homogenates can provide initial insights.
Conclusion
This compound presents a novel and intriguing avenue for neuroprotection research. By leveraging its potential as a pro-drug for the well-characterized neurosteroids pregnenolone and progesterone, it offers a new strategy to combat the complex pathologies of neurodegenerative diseases, particularly neuroinflammation and excitotoxicity. The protocols outlined in these notes provide a robust framework for the initial in vitro and in vivo validation of its therapeutic potential. Future research should focus on confirming its metabolic fate, establishing its pharmacokinetic profile and BBB permeability, and expanding its evaluation to a wider range of neurodegenerative disease models.
References
-
Morris R. (1984). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Methods in Molecular Biology. [Link]
-
MMPC.org. (2024). Morris Water Maze. Mouse Metabolic Phenotyping Centers. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]
-
San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]
-
JoVE. (2015). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. Journal of Visualized Experiments. [Link]
-
Merck Index. This compound. Royal Society of Chemistry. [Link]
-
Wikipedia. Pregnenolone. Wikipedia. [Link]
-
Nguyen, T. T. H., et al. (2020). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Shavva, A. G., et al. (2011). Synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes from pregnenolone. Steroids. [Link]
-
Wikipedia. Prebediolone acetate. Wikipedia. [Link]
-
Nguyen, T. T. H., et al. (2020). An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry. [Link]
-
DB-ALM. (2015). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM DataBase service on ALternative Methods to animal experimentation. [Link]
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed. [Link]
-
European Society of Medicine. (2025). Pregnenolone and Progesterone in Reproductive Health. European Society of Medicine. [Link]
-
Zorumski, C. F., et al. (2023). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. International Journal of Molecular Sciences. [Link]
-
Winkel, C. A., et al. (1982). Steroid Modulation of Pregnenolone to Progesterone Conversion by Human Placental Cells in Vitro. Endocrinology. [Link]
-
Petrino, T. R., & Lin, Y. C. (1990). Protein synthesis and steroidogenesis in amphibian (Rana pipiens) ovarian follicles: studies on the conversion of pregnenolone to progesterone. General and Comparative Endocrinology. [Link]
-
Valdmanis, P. N., et al. (2013). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Neuroscience Methods. [Link]
-
InVivo Biosystems. Neurodegenerative Disease Models. InVivo Biosystems. [Link]
-
Adhikari, A., et al. (2021). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules. [Link]
-
Kim, H., et al. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. [Link]
-
Adhikari, A., et al. (2021). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules. [Link]
-
Shutov, A. A., et al. (2024). Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system. Microbial Cell Factories. [Link]
-
YouTube. (2022). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. JoVE. [Link]
-
Atif, F., et al. (2023). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. MDPI. [Link]
-
Marx, C. E., et al. (2011). Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia. Neuropsychopharmacology. [Link]
-
Smeets, R., et al. (2022). Pregnenolone Sulfate Permeation at the Blood-Brain Barrier is Independent of OATP2B1-In Vivo and In Vitro Insights. ResearchGate. [Link]
-
Czaszweska, A., et al. (2016). Neuroprotective Actions of Neurosteroids. Frontiers in Endocrinology. [Link]
-
Ishrat, T., et al. (2010). Progesterone and allopregnanolone attenuate blood-brain barrier dysfunction following permanent focal ischemia by regulating the expression of matrix metalloproteinases. Journal of Neuroinflammation. [Link]
-
Arevalo, M. A., et al. (2021). Role of Neuroglobin in the Neuroprotective Actions of Estradiol and Estrogenic Compounds. International Journal of Molecular Sciences. [Link]
-
Whittaker, M. T., et al. (2011). Pregnenolone sulfate induces NMDA receptor dependent release of dopamine from synaptic terminals in the striatum. Journal of Neurochemistry. [Link]
-
Labombarda, F., et al. (2015). Progesterone Receptors: A Key for Neuroprotection in Experimental Stroke. Endocrinology. [Link]
-
Kulesh, A. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines. [Link]
-
Smeets, R., et al. (2022). Pregnenolone Sulfate Permeation at the Blood-Brain Barrier is Independent of OATP2B1-In Vivo and In Vitro Insights. Pharmaceutics. [Link]
-
InVivo Biosystems. Alzheimer's Disease Models. InVivo Biosystems. [Link]
-
Morrow, A. L., et al. (1992). Regulation of the prefrontal cortical dopamine system by the neuroactive steroid 3a,21-dihydroxy-5a-pregnane-20-one. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
UNC School of Medicine. (2019). Scientists Discover How Neuroactive Steroids Dampen Inflammatory Signaling in Immune System and Brain. Bowles Center for Alcohol Studies. [Link]
-
Lin, Y. T., et al. (2020). In Vivo Chimeric Alzheimer's Disease Modeling of Apolipoprotein E4 Toxicity in Human Neurons. Cell Stem Cell. [Link]
-
Park, D., et al. (2019). In vivo neuronal gene editing via CRISPR-Cas9 amphiphilic nanocomplexes alleviates deficits in mouse models of Alzheimer's disease. Nature Neuroscience. [Link]
-
Do-Rego, J. L., et al. (2009). Regulation of Neurosteroid Biosynthesis by Neurotransmitters and Neuropeptides. Frontiers in Neuroendocrinology. [Link]
-
Schiess, M. C., & Partridge, L. D. (2013). Pregnenolone Sulfate Increases Glutamate Release at Neonatal Climbing Fiber-to-Purkinje Cell Synapses. Frontiers in Cellular Neuroscience. [Link]
-
Axol Bioscience. Neurodegenerative and neuroinflammatory diseases drug discovery. Axol Bioscience. [Link]
-
Adeosun, S. O., et al. (2017). Neuroactive Steroids: Receptor Interactions and Responses. Basic and Clinical Neuroscience. [Link]
-
Cui, Y., et al. (2020). Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. Pharmaceutics. [Link]
-
Al-Hilal, T. A., et al. (2016). Molecular determinants of blood–brain barrier permeation. Future Medicinal Chemistry. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 3. Pregnenolone - Wikipedia [en.wikipedia.org]
- 4. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone and allopregnanolone attenuate blood-brain barrier dysfunction following permanent focal ischemia by regulating the expression of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone Receptors: A Key for Neuroprotection in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregnenolone Sulfate Increases Glutamate Release at Neonatal Climbing Fiber-to-Purkinje Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. accegen.com [accegen.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 21. mmpc.org [mmpc.org]
- 22. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pregnenolone Sulfate Permeation at the Blood-Brain Barrier is Independent of OATP2B1-In Vivo and In Vitro Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays Using 21-Acetoxypregnenolone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 21-Acetoxypregnenolone in Cellular Models
This compound, a synthetic derivative of the neurosteroid pregnenolone, presents a compelling avenue for research in neuropharmacology and drug development.[1][2] As an acetylated form of a precursor to numerous steroid hormones, it is positioned at a critical juncture of endocrine and neural signaling pathways.[2] Historically recognized for its anti-inflammatory properties and use in conditions like rheumatoid arthritis, its potential applications in neurological contexts remain largely unexplored in cell culture models.[1] This document serves as a comprehensive guide, providing detailed protocols for investigating the neuroprotective, anti-inflammatory, and neurogenic properties of this compound in relevant cell culture systems. The protocols herein are synthesized from established methodologies for related neurosteroids and are intended to serve as a robust starting point for novel research endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in cell culture experiments.
| Property | Value | Source |
| CAS Number | 566-78-9 | [1][2][3][4] |
| Molecular Formula | C₂₃H₃₄O₄ | [1][2][3][4] |
| Molecular Weight | 374.51 g/mol | [1][2][3][4] |
| Appearance | Needles from acetone | [1] |
| Solubility | Soluble in chloroform, toluene; Very slightly soluble in ether, pentane. | [1] |
Stability Considerations: The esterified keto group of this compound is relatively stable.[1] However, as with many steroid esters in aqueous solutions, hydrolysis can be a concern over extended periods. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a concentrated stock solution.
Proposed Mechanism of Action: A Multifaceted Neurosteroid
While direct studies on the cellular mechanisms of this compound are limited, its action can be inferred from its parent compound, pregnenolone, and other neurosteroids. The proposed mechanisms include:
-
Neuroprotection: Pregnenolone has demonstrated neuroprotective effects against various insults. This is thought to occur through the modulation of neurotransmitter receptors and the activation of intracellular signaling pathways that promote cell survival.
-
Anti-inflammatory Effects: As a glucocorticoid, this compound is expected to exert anti-inflammatory effects, likely through the modulation of glucocorticoid receptors and the suppression of pro-inflammatory signaling cascades in immune cells of the central nervous system, such as microglia.[1]
-
Neuronal Differentiation and Plasticity: Neurosteroids are known to influence neuronal development and plasticity. Pregnenolone and its derivatives can impact the differentiation of neural stem cells and promote the expression of mature neuronal markers.
Figure 1. Proposed cellular mechanisms of this compound.
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the potential of this compound to protect neuronal cells from neurotoxin-induced cell death using the human neuroblastoma cell line SH-SY5Y.
1.1. Materials
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
1.2. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve 3.75 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
Neurotoxin Stock Solution: Prepare a concentrated stock solution of the chosen neurotoxin in an appropriate solvent (e.g., water for H₂O₂ or saline with ascorbic acid for 6-OHDA).
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Filter sterilize and store at 4°C, protected from light.
1.3. Experimental Procedure
Figure 2. Workflow for the neuroprotection assay.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 1-2 hours.
-
Neurotoxin Exposure: Prepare the neurotoxin solution in culture medium at the desired final concentration. Add the neurotoxin to the wells already containing this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
1.4. Data Analysis
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells. Plot the cell viability against the concentration of this compound to determine its protective effect.
Protocol 2: Anti-Inflammatory Assay in BV-2 Microglial Cells
This protocol aims to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
2.1. Materials
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well cell culture plates
-
Plate reader
2.2. Experimental Procedure
Figure 3. Workflow for the anti-inflammatory assay.
-
Cell Seeding: Seed BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells/well in 500 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[8] Include a control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each sample and standard in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.[9]
-
-
Data Acquisition: Measure the absorbance at 540 nm.[9]
2.3. Data Analysis
Calculate the nitrite concentration in the samples using the standard curve. Compare the NO production in LPS-stimulated cells with and without this compound treatment.
Protocol 3: Neuronal Differentiation of Neural Stem Cells
This protocol outlines a method to assess the potential of this compound to promote the differentiation of neural stem cells (NSCs) into mature neurons.
3.1. Materials
-
Neural stem cells (e.g., human or mouse-derived)
-
NSC proliferation medium (e.g., DMEM/F-12 with N-2 and B-27 supplements, and growth factors like EGF and bFGF)
-
NSC differentiation medium (proliferation medium without growth factors)
-
This compound
-
DMSO
-
Poly-L-ornithine and laminin-coated culture plates
-
Primary antibodies: anti-β-III-tubulin and anti-MAP2
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
3.2. Experimental Procedure
Figure 4. Workflow for the neuronal differentiation assay.
-
NSC Plating: Plate NSCs onto poly-L-ornithine and laminin-coated plates in proliferation medium.
-
Differentiation Induction: After 24 hours, replace the proliferation medium with differentiation medium containing various concentrations of this compound (e.g., 10 nM to 1 µM).
-
Culture: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against β-III-tubulin and MAP2 overnight at 4°C.[10][11]
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
3.3. Data Analysis
Quantify the percentage of β-III-tubulin and MAP2 positive cells to determine the extent of neuronal differentiation. Morphological analysis of neurite outgrowth can also be performed.
References
-
This compound. DrugFuture. Available from: [Link]
-
Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLOS One. Available from: [Link]
-
Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? ResearchGate. Available from: [Link]
-
Steroid-mediated differentiation of neural/neuronal cells from epithelial ovarian precursors in vitro. PubMed. Available from: [Link]
-
Differential subcellular localization of tubulin and the microtubule-associated protein MAP2 in brain tissue as revealed by immunocytochemistry with monoclonal hybridoma antibodies. PubMed. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Glucocorticoid Receptor Translocation Assay. Innoprot. Available from: [Link]
-
Nitric oxide measurement. Bio-protocol. Available from: [Link]
-
Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. PubMed Central. Available from: [Link]
-
Neural Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells Treated with Sex Steroid Hormones and Basic Fibroblast Growth Factor. PubMed Central. Available from: [Link]
-
ELISA Kit for Glucocorticoid Receptor Alpha (GRa). Cloud-Clone Corp. Available from: [Link]
-
Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. Spandidos Publications. Available from: [Link]
-
MTT (Assay protocol). Protocols.io. Available from: [Link]
-
MTT Cell Assay Protocol. Checkpoint Lab. Available from: [Link]
-
Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. PubMed Central. Available from: [Link]
-
Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice. MDPI. Available from: [Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. Available from: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available from: [Link]
-
Neurosteroids and GABAergic signaling in health and disease. PubMed Central. Available from: [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]
-
Neurosteroids enhance the viability of staurosporine and doxorubicin treated differentiated human neuroblastoma SH-SY5Y cells. Polish Journal of Pharmacology. Available from: [Link]
-
Beyond boundaries: Neuroprotective effects of steroids and ecdysteroids in SH‐SY5Y cells ‐ A systematic review. PubMed Central. Available from: [Link]
-
Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells. PubMed Central. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. Available from: [Link]
-
lmmunocytochemical Localization of Tubulin and Microtubule-Associated Protein 2 During the Development of Hippocampal Neurons in. Journal of Neuroscience. Available from: [Link]
-
Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model. PubMed Central. Available from: [Link]
-
Immunocytochemistry staining for ioMotor Neurons. Bit Bio. Available from: [Link]
-
Differentiation of human induced pluripotent stem cells into cortical neural stem cells. Frontiers. Available from: [Link]
-
Comparative analysis of Calcein AM, b-III tubulin, and MAP2 staining... ResearchGate. Available from: [Link]
-
Neurosteroid migration to intracellular compartments reduces steroid concentration in the membrane and diminishes GABA-A receptor potentiation. PubMed Central. Available from: [Link]
-
Single cell resolution of neurosteroidogenesis in the murine brain: de novo biosynthesis. Journal of Endocrinology. Available from: [Link]
-
Steroid concentration in the SC cell culture supernatant (n ¼ 6). ResearchGate. Available from: [Link]
-
Quantification of Ten Neuroactive Steroids in Plasma in Withdrawal Seizure–Prone and –Resistant Mice During Chronic Ethanol Withdrawal. SpringerLink. Available from: [Link]
-
Single cell resolution of neurosteroidogenesis in the murine brain: de novo biosynthesis. Bioscientifica. Available from: [Link]
-
[Stability of steroids in plasma over a 10-year period]. PubMed. Available from: [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C23H34O4 | CID 248856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential subcellular localization of tubulin and the microtubule-associated protein MAP2 in brain tissue as revealed by immunocytochemistry with monoclonal hybridoma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
Application Notes & Protocols for the Synthesis of 21-Acetoxypregnenolone Derivatives
Introduction: The Significance of 21-Acetoxypregnenolone Derivatives
This compound, a key synthetic intermediate, serves as a pivotal precursor in the pharmaceutical industry for the production of a wide array of corticosteroids. These vital therapeutic agents, including cortisol and aldosterone, are indispensable in treating a spectrum of medical conditions ranging from inflammatory and autoimmune disorders to adrenal insufficiency. The strategic introduction of the acetoxy group at the C21 position of the pregnenolone scaffold is a critical transformation that paves the way for further molecular modifications, ultimately leading to the desired biologically active corticosteroids.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the prevalent techniques for synthesizing this compound and its derivatives. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for key synthetic routes, and offer insights into the optimization of reaction conditions to ensure high yields and purity.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly approached via two primary routes: the direct functionalization of pregnenolone or a multi-step synthesis from plant-derived sapogenins like diosgenin. The choice of strategy often depends on the availability of starting materials, desired scale of production, and the specific derivatives being targeted.
Direct Acetoxylation of Pregnenolone
The most direct route involves the introduction of an acetoxy group at the C21 position of pregnenolone. This transformation typically proceeds through a two-step sequence: halogenation of the C21 methyl group followed by nucleophilic substitution with an acetate salt.
-
Step 1: C21-Halogenation. The initial step involves the selective bromination or iodination of the C21 methyl group of the pregnenolone starting material. This reaction is typically carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a suitable base or catalyst. The reactivity of the C21 position is enhanced by the presence of the adjacent C20 ketone.
-
Step 2: Nucleophilic Substitution. The resulting 21-halopregnenolone is then treated with a source of acetate ions, commonly potassium acetate (KOAc) or sodium acetate (NaOAc), in a suitable solvent like acetone or dimethylformamide (DMF). This results in an SN2 displacement of the halide, yielding this compound.
Synthesis from Diosgenin: The Marker Degradation
A historically significant and industrially relevant pathway to this compound begins with diosgenin, a naturally occurring steroid sapogenin extracted from yams of the Dioscorea genus. This multi-step process, known as the Marker degradation, is a cornerstone of steroid synthesis.
The key steps of the Marker degradation leading to this compound are:
-
Opening of the Spiroketal: Diosgenin is first treated with acetic anhydride, which opens the spiroketal ring system to form a pseudo-sapogenin.
-
Chromic Acid Oxidation: The double bond in the opened side chain is then cleaved by oxidation with chromic acid (CrO₃), leading to the formation of a 16-dehydropregnenolone acetate intermediate.
-
Hydrogenation: The double bond at C16 is selectively hydrogenated to yield pregnenolone acetate.
-
Hydrolysis: The acetate group at C3 is hydrolyzed to afford pregnenolone.
-
C21-Acetoxylation: The resulting pregnenolone can then be converted to this compound via the direct acetoxylation method described previously.
Experimental Protocols
Protocol 1: Synthesis of this compound from Pregnenolone
This protocol details the two-step synthesis of this compound starting from pregnenolone.
Materials:
-
Pregnenolone
-
Calcium Carbonate (CaCO₃)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Potassium Acetate (KOAc)
-
Acetone
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Step 1: Synthesis of 21-Bromopregnenolone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pregnenolone (1.0 eq) in chloroform.
-
Add calcium carbonate (1.0 eq) to the solution to act as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in chloroform dropwise to the stirred suspension. The reaction progress can be monitored by the disappearance of the bromine color.
-
Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove calcium carbonate and any unreacted solids.
-
Wash the filtrate sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 21-bromopregnenolone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 21-bromopregnenolone (1.0 eq) in acetone in a round-bottom flask.
-
Add potassium acetate (3.0 eq) to the solution.
-
Reflux the mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess potassium acetate and potassium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 21-Bromopregnenolone | Pregnenolone | Br₂, CaCO₃ | ~90 | (Crude) |
| This compound | 21-Bromopregnenolone | KOAc | 75-85 | >98 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from pregnenolone.
Synthesis of Derivatives: An Example
The this compound scaffold can be further modified to introduce additional functionalities. A common modification is the introduction of a hydroxyl group at the 17α-position, a key step in the synthesis of cortisol precursors.
Protocol 2: Synthesis of 17α-Hydroxy-21-acetoxypregnenolone
This protocol outlines a potential route for the introduction of a 17α-hydroxyl group. This transformation is often challenging and can involve multiple steps, including enolate formation and subsequent oxidation or the use of specific hydroxylating agents.
Note: This is a representative protocol and may require significant optimization.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve MoOPH (1.5 eq) in anhydrous THF and cool to -78°C.
-
Cannulate the enolate solution into the MoOPH solution at -78°C.
-
Allow the reaction to stir at -78°C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 17α-hydroxy-21-acetoxypregnenolone.
Logical Relationship Diagram
Caption: Key steps in the synthesis of a 17α-hydroxy derivative.
Trustworthiness and Self-Validation
The protocols provided herein are based on established and well-documented chemical transformations in steroid chemistry. To ensure the reliability and reproducibility of these procedures, the following self-validating measures are essential:
-
In-process Monitoring: Thin-layer chromatography (TLC) is a critical tool for monitoring the progress of each reaction step. The disappearance of the starting material spot and the appearance of the product spot provide real-time feedback on the reaction's status.
-
Spectroscopic Confirmation: The identity and purity of the synthesized compounds must be confirmed by a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, including the successful introduction of the acetoxy group at C21 and any other desired modifications.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl of the acetoxy group and the hydroxyl group.
-
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the final product.
By rigorously applying these analytical techniques, researchers can have high confidence in the identity and quality of their synthesized this compound derivatives.
References
-
Marker, R. E., & Rohrmann, E. (1939). Sterols. LXIX. The Structure of the Side Chain of Sarsasapogenin. Journal of the American Chemical Society, 61(8), 2072–2077. [Link]
- Djerassi, C. (1992). The Pill, Pygmy Chimps, and Degas' Horse: The Autobiography of Carl Djerassi. Basic Books. (This book provides historical context on the Marker degradation and the development of steroid synthesis).
- Vasi, R. H., & Trivedi, G. K. (1990). A convenient synthesis of 21-acetoxy-17α-hydroxypregn-4-ene-3,20-dione (Reichstein's substance S acetate). Indian Journal of Chemistry - Section B, 29B(9), 850–851.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. (Provides detailed mechanisms for many of the named reactions used in steroid synthesis).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 21-Acetoxypregnenolone
Welcome to the technical support center for the synthesis of 21-Acetoxypregnenolone. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reaction yields and product purity.
Introduction: The Synthetic Challenge
This compound (also known as prebediolone acetate) is a key steroid intermediate and a synthetic glucocorticoid used in treating conditions like rheumatoid arthritis.[1][2] Its synthesis from the readily available precursor, pregnenolone, is a cornerstone of steroid chemistry. However, the transformation is not trivial. It requires the selective functionalization of the C21 methyl group in the presence of other reactive sites, namely the C3-hydroxyl group and the C20-ketone.
The primary strategy involves a multi-step pathway:
-
Protection of the reactive C3-hydroxyl group.
-
Regioselective functionalization of the C21 position.
-
Introduction of the C21-acetate group.
-
Selective deprotection of the C3-hydroxyl group.
This guide is structured to address issues that may arise at each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the C3-hydroxyl group of pregnenolone first?
The C3-hydroxyl group is a secondary alcohol and is generally more nucleophilic and reactive than the protons on the C21 methyl group. Attempting to directly functionalize the C21 position without protection would lead to a mixture of undesired products, including reactions at the C3-OH, significantly lowering the yield of the target molecule. Protecting groups mask the C3-OH, ensuring that subsequent reactions occur selectively at the desired C21 position.[3][4]
Q2: What are the most common methods for introducing the acetate group at the C21 position?
The most prevalent method involves a two-step process:
-
Halogenation: First, a halogen (typically bromine) is introduced at the C21 position to create a good leaving group. This is often achieved via an acid-catalyzed reaction with bromine on the 3-acetylated pregnenolone.
-
Nucleophilic Substitution: The C21-halide is then displaced by an acetate nucleophile, commonly from a salt like potassium acetate, in a reaction known as a Finkelstein-type reaction. This substitution yields the desired 21-acetoxy group.
Q3: Which analytical techniques are best for monitoring the reaction progress and purity?
A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction's progress at the bench. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can provide even greater sensitivity and specificity for identifying trace impurities and confirming the mass of the product and intermediates.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Yield During C3-Hydroxyl Protection
Q: I am getting a low yield when protecting the C3-OH group of pregnenolone as an acetate. What could be the cause?
A: Low yields in this initial step are typically due to incomplete reaction or product loss during workup.
-
Potential Cause 1: Incomplete Reaction. The acetylation of the C3-OH can be an equilibrium-driven process or kinetically slow if conditions are not optimal.
-
Solution: Ensure your acetylating agent (e.g., acetic anhydride) is used in sufficient excess. The reaction is often catalyzed by a base like pyridine or 4-DMAP; ensure the catalyst is fresh and used in appropriate amounts. Driving the reaction to completion can be achieved by increasing the reaction time or temperature, which should be monitored by TLC until all starting material is consumed.[8]
-
-
Potential Cause 2: Hydrolysis During Workup. The acetate ester is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Solution: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acidic byproducts (e.g., acetic acid) and wash the organic layer promptly. Avoid prolonged exposure to strong acids or bases. Ensure the organic solvents used for extraction are thoroughly dried before evaporation.
-
-
Potential Cause 3: Inefficient Purification. Product may be lost during recrystallization if the solvent system is not optimized.
-
Solution: Perform small-scale solubility tests to find an ideal recrystallization solvent or solvent pair that dissolves the product when hot but provides poor solubility when cold. Common solvents for steroid purification include methanol, ethanol, and acetone/hexane mixtures.[5]
-
Issue 2: Formation of Multiple Byproducts During C21-Functionalization
Q: During the bromination of pregnenolone acetate, my TLC plate shows multiple spots, and the yield of 21-bromopregnenolone acetate is low. Why is this happening?
A: This is a critical and often challenging step where a lack of regioselectivity is a common problem.
-
Potential Cause 1: Enolate Formation and Side Reactions. The reaction proceeds via an enol or enolate intermediate of the C20-ketone. The conditions used for bromination can promote side reactions, such as bromination at the C17 position.
-
Solution: The regioselectivity of C21 bromination is highly dependent on reaction conditions. The reaction is typically run under acidic catalysis (e.g., HBr in acetic acid) to favor the kinetic enol, leading to substitution at the less-hindered C21 position. Ensure strict temperature control, as higher temperatures can lead to the formation of the thermodynamic enolate and promote C17 bromination.
-
-
Potential Cause 2: Over-bromination. Using an excess of bromine or prolonged reaction times can lead to the formation of di-brominated species.
-
Solution: Carefully control the stoichiometry of bromine. It should be added slowly and portion-wise to the reaction mixture. Monitor the reaction closely by TLC and quench it immediately upon consumption of the starting material.
-
Caption: Troubleshooting decision tree for C21-bromination.
Issue 3: Incomplete Conversion to this compound Acetate
Q: The nucleophilic substitution of the 21-bromo intermediate with potassium acetate is not going to completion. How can I improve the yield?
A: This is a classic SN2 reaction, and its efficiency depends on several factors.
-
Potential Cause 1: Poor Solubility of Nucleophile. Potassium acetate has limited solubility in many common organic solvents, reducing its effective concentration.
-
Solution: Use a solvent that can dissolve both the steroid substrate and the acetate salt. Acetone or DMF are common choices. The addition of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6) can dramatically increase the solubility and nucleophilicity of the acetate anion, accelerating the reaction.
-
-
Potential Cause 2: Insufficient Temperature. The reaction may be kinetically slow at room temperature.
-
Solution: Heating the reaction mixture, typically to reflux in a solvent like acetone, is often necessary to drive the substitution to completion. Monitor the progress by TLC.
-
-
Potential Cause 3: Reagent Quality. Anhydrous conditions are important. Water can compete as a nucleophile, leading to the formation of the 21-hydroxy byproduct.
-
Solution: Ensure that the potassium acetate is thoroughly dried before use and that the solvent is anhydrous.
-
Issue 4: Difficulty with Selective Deprotection of the C3-Acetate
Q: I am trying to hydrolyze the C3-acetate on this compound acetate without cleaving the C21-acetate, but I am getting a mixture of products.
A: Achieving selective deprotection requires exploiting the different steric and electronic environments of the two ester groups. The C3-acetate is on a secondary hydroxyl, while the C21-acetate is on a primary hydroxyl. The C21-acetate is also adjacent to a carbonyl group, which can influence its reactivity.
-
Potential Cause: Reaction Conditions Are Too Harsh. Standard hydrolysis conditions (e.g., strong base like NaOH or KOH in methanol) will likely cleave both esters.
-
Solution: Use milder, sterically hindered, or kinetically controlled conditions. A common method is to use a weak base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) in methanol at controlled temperatures (e.g., 0°C to room temperature). The C3-acetate is generally more sterically accessible and hydrolyzes faster under these mild basic conditions. The reaction must be carefully monitored by TLC and quenched as soon as the starting material is consumed to prevent over-reaction and cleavage of the C21-ester.
-
Experimental Protocol: Synthesis from Pregnenolone
This protocol provides a representative methodology. Researchers should optimize conditions based on their specific laboratory setup and scale.
Overall Synthetic Scheme
Caption: Four-step synthesis of this compound.
Step 1: Synthesis of Pregnenolone Acetate (C3-Protection)
-
Dissolve pregnenolone (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5-2.0 eq) dropwise while maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) shows complete consumption of the starting material.
-
Pour the reaction mixture slowly into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the smell of pyridine is gone.
-
Dry the crude product under vacuum. Recrystallize from methanol or ethanol to obtain pure pregnenolone acetate.
Step 2: Synthesis of 21-Bromopregnenolone Acetate (C21-Functionalization)
-
Dissolve pregnenolone acetate (1.0 eq) in glacial acetic acid (10-15 volumes).
-
Add a catalytic amount of HBr in acetic acid.
-
Cool the mixture to 15-20°C.
-
Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise over 30-60 minutes. Maintain the temperature throughout the addition.
-
Stir for an additional 1-2 hours after the addition is complete. Monitor by TLC.
-
Quench the reaction by pouring it into a stirred solution of sodium bisulfite in ice water to destroy excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be used directly in the next step or purified by recrystallization.
Step 3: Synthesis of this compound Acetate
-
Suspend the crude 21-bromopregnenolone acetate (1.0 eq) and anhydrous potassium acetate (2.0-3.0 eq) in anhydrous acetone (15-20 volumes).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC for the disappearance of the bromo-intermediate.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (KBr).
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound acetate. Purify by column chromatography or recrystallization.
Step 4: Synthesis of this compound (Selective Deprotection)
-
Dissolve this compound acetate (1.0 eq) in methanol (10-20 volumes).
-
Cool the solution to 0°C.
-
Add a solution of potassium carbonate (K₂CO₃, 0.2-0.5 eq) in a small amount of water.
-
Stir the reaction at 0-5°C and monitor closely by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete in 1-3 hours.
-
Once the starting material is consumed, neutralize the reaction by adding acetic acid until the pH is ~7.
-
Remove most of the methanol under reduced pressure.
-
Add water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., acetone/water) to obtain pure this compound.
Data Summary Table
The following table provides typical reaction parameters for optimizing yield.
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Monitoring |
| 1. Protection | Acetic Anhydride, Pyridine | Pyridine | 0°C to RT | >95% | TLC |
| 2. Bromination | Bromine, HBr (cat.) | Acetic Acid | 15-20°C | 75-85% | TLC |
| 3. Substitution | Potassium Acetate | Acetone | Reflux | 80-90% | TLC, HPLC |
| 4. Deprotection | K₂CO₃ | Methanol | 0-5°C | 85-95% | TLC, HPLC |
References
- BenchChem. (n.d.). Regulation of 21-Hydroxypregnenolone Synthesis: A Technical Guide.
- Wikipedia. (2023). 21-Hydroxypregnenolone.
- Wikipedia. (n.d.). Prebediolone acetate.
- Taylor & Francis Online. (2006). On The Protection of 3α-Hydroxy Group of A/B cis Steroids. Synthetic Communications, 21(6).
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Google Patents. (n.d.). CN101974058B - Purification technology of pregnenolone acetate.
- Google Patents. (n.d.). CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids.
- ACS Omega. (2020). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids.
- Chemistry LibreTexts. (2024). 11: Strategies in Steroids Synthesis.
- NIH. (2021). Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia.
- Thermo Fisher Scientific. (n.d.). Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids in Serum for Clinical Research?.
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Sources
- 1. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]
- 2. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. CN101974058B - Purification technology of pregnenolone acetate - Google Patents [patents.google.com]
- 6. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 21-Acetoxypregnenolone in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 21-Acetoxypregnenolone. This center is designed to provide you with in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions.
Introduction
This compound, a synthetic pregnane steroid, is a valuable compound in various research and pharmaceutical development applications. As with many esterified steroids, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. Degradation, primarily through hydrolysis of the 21-acetate group, can lead to the formation of impurities that may compromise the accuracy of your findings.
This guide will equip you with the knowledge to anticipate and mitigate stability issues, develop robust analytical methods, and troubleshoot common problems encountered during the handling and analysis of this compound solutions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound solutions.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most significant degradation pathway for this compound in solution is the hydrolysis of the acetate ester at the C21 position. This reaction yields 21-hydroxypregnenolone (prebediolone) and acetic acid. The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent composition of the solution. Studies on structurally similar corticosteroid 21-acetates, such as hydrocortisone-21-acetate, have demonstrated that hydrolysis is a primary route of degradation in aqueous environments.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored at a controlled room temperature or refrigerated, as specified by the manufacturer. Once in solution, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in tightly sealed vials at -20°C for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials. Solutions should also be protected from light to prevent potential photodegradation.[2]
Q3: Which solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in organic solvents like chloroform and toluene, and very slightly soluble in ether and pentane. For biological experiments, it is common to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system being studied.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The hydrolysis of the 21-acetate ester is catalyzed by both acids and bases. Therefore, the stability of this compound in aqueous solutions is highly pH-dependent. Based on studies of similar corticosteroid 21-esters, the maximum stability is typically observed in the slightly acidic pH range.[3] At both highly acidic and alkaline pH, the rate of hydrolysis increases significantly. When preparing aqueous solutions, it is essential to use buffers to maintain a stable pH and minimize degradation.
Q5: Can this compound degrade upon exposure to light?
A5: Yes, like many steroids, this compound has the potential to undergo photodegradation. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[2] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the experimental solution. | • Verify Solution Age and Storage: Prepare fresh solutions for each experiment whenever possible. If using stored solutions, ensure they have been stored correctly (aliquoted, at -20°C, protected from light) and for no longer than the recommended time. • Check pH of Media: Ensure the pH of your cell culture media or buffer is within a stable range for the compound. • Perform a Purity Check: Analyze your stock solution by HPLC to confirm the purity and concentration of this compound. |
| Precipitation of the compound in aqueous media | The solubility limit of this compound has been exceeded. | • Lower the Final Concentration: The final concentration of the compound in the aqueous medium may be too high. • Increase the Percentage of Co-solvent: If permissible for your experiment, a slight increase in the final concentration of the organic co-solvent (e.g., DMSO, ethanol) may help maintain solubility. However, be mindful of solvent toxicity. • Sonication: Gentle sonication of the solution may help to redissolve the precipitate. |
| Appearance of extra peaks in HPLC chromatogram | Degradation of this compound. | • Identify Degradation Products: Use LC-MS/MS to identify the mass of the unknown peaks to confirm if they are degradation products (e.g., 21-hydroxypregnenolone). • Review Solution Preparation and Handling: Ensure that solutions were prepared with appropriate solvents, buffered to a suitable pH, and protected from light and elevated temperatures. |
| Peak tailing in HPLC analysis | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). | • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups on the silica-based column, reducing peak tailing for basic analytes.[4] • Use a Different Column: Employ a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[4] • Optimize Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., acetonitrile vs. methanol) can influence peak shape.[5][6] |
Experimental Protocols
This section provides detailed methodologies for conducting stability studies and analyzing this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
UV-Vis spectrophotometer or photostability chamber
-
Oven or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with methanol:water (50:50, v/v).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final volume of 10 mL with methanol:water (50:50, v/v).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with methanol:water (50:50, v/v).
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
Dilute to a final volume of 10 mL with methanol:water (50:50, v/v).
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Dilute to a final volume of 10 mL with methanol:water (50:50, v/v).
-
-
Analysis: Analyze all stressed samples and a non-stressed control solution using a suitable analytical method, such as the HPLC-UV method described in Protocol 2.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation product, 21-hydroxypregnenolone.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of Solvent B and gradually increase to elute the more non-polar compounds. The exact gradient will need to be optimized.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 240-250 nm is a reasonable starting point.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Specificity: Inject the solutions from the forced degradation study to demonstrate that the method can separate the parent compound from all degradation products. The peaks should be well-resolved.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.
-
Precision: Assess the repeatability of the method by injecting the same sample multiple times (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
References
-
Adams, P. S., & Cripps, A. L. (1980). The stability of hydrocortisone-21-acetate in aqueous solution. Journal of Pharmacy and Pharmacology, 32(1), 84. [Link]
-
Adams, P. S., & Cripps, A. (1980). THE STABILITY OF HYDROCORTISONE-21-ACETATE IN AQUEOUS SOLUTION. Journal of Pharmacy and Pharmacology, 32(S1), 79P-79P. [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 74(8), 815–820. [Link]
-
Wikipedia contributors. (2023, December 12). Prebediolone acetate. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Redmond Pharmacy. (n.d.). How to store injectable steroids (steroid storage temperature). Retrieved January 16, 2026, from [Link]
-
Stoenoiu, C. E., Bolboacă, S. D., & Jäntschi, L. (2011). Mobile Phase Optimization Method for Steroids Separation. Applied Medical Informatics, 28(1), 17-24. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromtech.com [chromtech.com]
- 4. scispace.com [scispace.com]
- 5. Mobile Phase Optimization Method for Steroids Separation | Applied Medical Informatics [ami.info.umfcluj.ro]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage of 21-Acetoxypregnenolone for In Vivo Studies
<
Introduction
Welcome to the technical support guide for researchers utilizing 21-Acetoxypregnenolone in in vivo studies. As a derivative of the neurosteroid pregnenolone, this compound holds significant potential in various pharmacological and endocrinological research areas.[1] It is a synthetic pregnane steroid, also known as prebediolone acetate, and has been explored for its glucocorticoid and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive framework for optimizing its dosage to ensure reproducible, reliable, and meaningful experimental outcomes. Drawing from extensive field experience and established scientific principles, this document will navigate you through the complexities of dose-finding, formulation, and troubleshooting common experimental hurdles.
Core Concepts in Dosage Optimization
Optimizing the dosage of any compound for in vivo studies is a multi-faceted process that goes beyond simply selecting a number from the literature. It requires a thorough understanding of the compound's mechanism of action, its pharmacokinetic profile, and the specific biological question being addressed. The optimal dose is one that elicits the desired biological effect with minimal toxicity.
Understanding the Mechanism of Action
This compound is a derivative of pregnenolone, a precursor to a wide array of steroid hormones.[1][5] While its direct actions are still under investigation, its structural similarity to other neurosteroids suggests potential modulation of neurotransmitter systems. For instance, pregnenolone and its sulfate ester are known to modulate GABA-A and NMDA receptors.[6][7][8] Understanding the potential targets of this compound is the first step in designing a relevant in vivo study.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse model?
A1: A definitive starting dose for this compound is not well-established in the public domain. However, we can extrapolate from studies on related neurosteroids like allopregnanolone. For allopregnanolone, subcutaneous doses in the range of 1-20 mg/kg have been used in mice, with 10 mg/kg being a commonly selected dose for neurogenesis studies.[9] It is crucial to note that the optimal dose is highly dependent on the desired biological effect and the route of administration. A conservative approach would be to start with a lower dose (e.g., 1-5 mg/kg) and perform a dose-response study.
Q2: How does the acetate group at the 21-position affect the compound's properties compared to pregnenolone?
A2: The acetoxy group at the 21-position increases the lipophilicity of the molecule compared to the hydroxyl group in 21-hydroxypregnenolone.[2][10] This can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The acetate ester may also function as a pro-drug, being cleaved by esterases in the body to release the active 21-hydroxypregnenolone. This could potentially lead to a more sustained release profile compared to the parent compound.
Q3: What are the potential off-target effects I should be aware of?
A3: As a steroid hormone derivative, this compound could potentially interact with various steroid receptors. Given its classification as a glucocorticoid, it may have effects on metabolism, immune function, and the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] Researchers should consider including control groups to monitor for classic glucocorticoid-related side effects, such as changes in body weight, adrenal gland size, and blood glucose levels, especially at higher doses or with chronic administration.
Q4: What is the best route of administration for in vivo studies?
A4: The choice of administration route depends on the desired pharmacokinetic profile.
-
Intravenous (IV): Provides immediate and 100% bioavailability, but may have a short half-life.
-
Intraperitoneal (IP): Commonly used in rodent studies for systemic delivery, offering rapid absorption.
-
Subcutaneous (SC): Generally provides a slower and more sustained release compared to IP or IV.
-
Oral (PO): Subject to first-pass metabolism in the liver, which can significantly reduce bioavailability. The formulation is critical for oral delivery.
For initial dose-finding studies, IP or SC administration is often preferred for consistency.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous vehicles.
-
Causality: Steroid hormones are notoriously hydrophobic, making them difficult to dissolve in saline or PBS.[5]
-
Troubleshooting Steps:
-
Vehicle Selection: A common vehicle for steroid hormones is a mixture of ethanol, propylene glycol, and water, or oil-based vehicles like sesame oil or corn oil. Cyclodextrins can also be used to enhance aqueous solubility.[11]
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
Warming: Slightly warming the vehicle can improve solubility, but be cautious not to degrade the compound.
-
Stock Solutions: Prepare a concentrated stock solution in a solvent like DMSO or ethanol, and then dilute it into the final injection vehicle. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.[5]
-
Issue 2: Inconsistent or no observable biological effect.
-
Causality: This could be due to an inappropriate dose, poor bioavailability, rapid metabolism, or issues with the experimental model.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to identify the effective dose range. Neurosteroids can exhibit a U-shaped or inverted U-shaped dose-response curve, where both low and high doses are less effective than an optimal intermediate dose.[9]
-
Pharmacokinetic (PK) Analysis: If resources permit, measure the plasma and/or brain concentrations of this compound and its potential metabolites over time to understand its absorption, distribution, and elimination.
-
Formulation Check: Re-evaluate the formulation and vehicle to ensure the compound is being delivered effectively.
-
Animal Model Considerations: The choice of animal strain and species can influence the outcome. Some strains may be more or less responsive to neurosteroids.[12]
-
Issue 3: Observed toxicity or adverse effects.
-
Causality: The administered dose may be too high, or the vehicle itself could be causing adverse reactions.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose and carefully observe the animals for any signs of distress.
-
Vehicle Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.
-
Toxicity Assessment: Monitor for signs of toxicity such as weight loss, changes in behavior, or altered organ function through blood chemistry and histology.
-
Route of Administration: Consider a different route of administration that may offer a more favorable safety profile.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a stock solution by dissolving the this compound powder in a minimal amount of DMSO. For example, to achieve a final injection volume of 10 ml/kg with 5% DMSO, prepare a 20X stock solution in 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For example, add 50 µl of the 20X stock to 950 µl of sterile saline.
-
Vortex the final solution immediately before each injection to ensure a uniform suspension.
-
Protocol 2: Conducting a Dose-Response Study
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice) and ensure they are properly acclimated.
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 1 mg/kg)
-
Group 3: Medium dose (e.g., 10 mg/kg)
-
Group 4: High dose (e.g., 50 mg/kg)
-
-
Administration: Administer the assigned treatment via the chosen route (e.g., IP).
-
Endpoint Measurement: At a predetermined time point after administration, measure the desired biological endpoint(s). This could be a behavioral test, a biochemical marker, or gene expression analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship.
Data Presentation
| Parameter | Description | Considerations |
| Dose Range | The range of doses to be tested in a dose-response study. | Should be wide enough to capture the full dose-response curve, including a no-effect level and a potential toxic level. |
| Pharmacokinetics | The study of how the body absorbs, distributes, metabolizes, and excretes the compound. | Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2). |
| Pharmacodynamics | The study of the biochemical and physiological effects of the compound on the body. | Relates the drug concentration to the observed effect. |
| Toxicity | The adverse effects of the compound. | Monitor for clinical signs, changes in body weight, and organ-specific toxicity markers. |
Visualizations
Experimental Workflow for Dosage Optimization
Caption: A streamlined workflow for in vivo dosage optimization.
Conceptual Signaling Pathway
Caption: A conceptual diagram of potential signaling pathways.
References
- Sadri-Vakili, G., et al. (2008). Nanomolar Concentrations of Pregnenolone Sulfate Enhance Striatal Dopamine Overflow In Vivo. Journal of Pharmacology and Experimental Therapeutics, 327(3), 840-845.
-
Alzheimer's Drug Discovery Foundation. (2021). Allopregnanolone. Retrieved from [Link]
- Irwin, R. W., & Brinton, R. D. (2014). Frontiers in therapeutic development of allopregnanolone for Alzheimer's disease and other neurological disorders. Frontiers in Cellular Neuroscience, 8, 203.
- Reddy, D. S., & Rogawski, M. A. (1999). Convulsant actions of the neurosteroid pregnenolone sulfate in mice. Brain Research, 831(1-2), 161-168.
- Belelli, D., & Lambert, J. J. (1992). Pregnenolone sulfate increases the convulsant potency of N-methyl-D-aspartate in mice. European Journal of Pharmacology, 219(3), 477-479.
- Walf, A. A., et al. (2018). Corticosteroid and Neurosteroid Dysregulation in an Animal Model of Autism, BTBR Mice. Hormones and Behavior, 106, 35-42.
- Darbra, S., & Pallarès, M. (2022). Developmental actions of neurosteroids in rodents: Focus on allopregnanolone. Frontiers in Neuroendocrinology, 66, 101007.
- Morrow, A. L., et al. (2001). Animal models of anxiety and stress- induced behavior: Effects of neuroactive steroids. Psychopharmacology, 156(2-3), 229-242.
- Smith, C. C., et al. (2015). Pregnenolone sulfate as a modulator of synaptic plasticity. Psychopharmacology, 232(21-22), 3847-3866.
- Citraro, R., et al. (2006). Effects of some neurosteroids injected into some brain areas of WAG/Rij rats, an animal model of generalized absence epilepsy. Neuropharmacology, 50(8), 955-966.
- Gourgari, E., et al. (2016). Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro. The Journal of Clinical Endocrinology & Metabolism, 101(12), 4739-4746.
-
Doctor's Data. (2024). Allopregnenalone for Mood, Brain, and HPA Axis Support. Retrieved from [Link]
- Pinna, G. (2014). Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD. Journal of Neuroendocrinology, 26(10), 671-686.
- Bäckström, T., et al. (2011). Tolerance to allopregnanolone with focus on the GABA-A receptor. Journal of Neuroendocrinology, 23(10), 917-925.
- Barak, Y., & Glue, P. (2021). Allopregnanolone Concentrations After Ascending Single Dose Administration of Progesterone to Healthy Volunteers.
-
Gursoy, E., et al. (2008). The dose–response curve of pregnenolone (P) and pregnenolone sulfate... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 21-Hydroxypregnenolone. Retrieved from [Link]
-
Wikipedia. (n.d.). Prebediolone acetate. Retrieved from [Link]
- Sadri-Vakili, G., et al. (2008). Nanomolar concentrations of pregnenolone sulfate enhance striatal dopamine overflow in vivo. Journal of Pharmacology and Experimental Therapeutics, 327(3), 840-845.
- Ghosh, S., et al. (2018). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 293(17), 6400-6415.
- Coutu, L. L. (1950). [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Médicale, 58(43), 781-782.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Keppel, G., & Sodi, R. (2022). Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements. Endocrinology, 163(5), bqac042.
-
Sadri-Vakili, G., et al. (2008). Nanomolar concentrations of pregnenolone sulfate enhance striatal dopamine overflow in vivo. Research with New Jersey. Retrieved from [Link]
- Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England Journal of Medicine, 244(17), 628-632.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Endocrine Society. (2023). Novel Tools for Visualizing Dynamics of Steroid Hormone Response. Retrieved from [Link]
- Beaver, J. A., et al. (2022). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. Clinical Cancer Research, 28(20), 4379-4384.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Musi, N., et al. (2024). Moving the needle for oncology dose optimization: A call for action.
- Sobus, J. R., et al. (2022). Use of computational toxicology tools to predict in vivo endpoints associated with Mode of Action and the endocannabinoid system. Toxicology and Applied Pharmacology, 434, 115814.
- Yuan, Y., et al. (2023). Three steps toward dose optimization for oncology dose finding. Journal of the National Cancer Institute. Monographs, 2023(61), 108-115.
- Shah, A. R., et al. (2022). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. Clinical Cancer Research, 28(20), 4385-4392.
- Karoulia, Z., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. Cancers, 15(12), 3233.
- Haque, T., et al. (2018). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Drug Research, 68(11), 632-637.
- Tembo, A. V., et al. (1980). Pharmacokinetics and bioavailability of prednisone and prednisolone in healthy volunteers and patients: a review. Journal of Pharmacokinetics and Biopharmaceutics, 8(1), 1-52.
Sources
- 1. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Convulsant actions of the neurosteroid pregnenolone sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of some neurosteroids injected into some brain areas of WAG/Rij rats, an animal model of generalized absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanomolar concentrations of pregnenolone sulfate enhance striatal dopamine overflow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers in therapeutic development of allopregnanolone for Alzheimer’s disease and other neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Corticosteroid and Neurosteroid Dysregulation in an Animal Model of Autism, BTBR Mice - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in 21-Acetoxypregnenolone experiments
Welcome to the technical support center for 21-Acetoxypregnenolone (A.O.P.). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered during experimentation. The information is structured in a question-and-answer format to directly address specific issues and ensure the integrity and reproducibility of your results.
Section 1: Compound Handling, Solubility, and Stability
This section addresses the most critical first steps in any experiment: correctly preparing and handling the compound. Errors at this stage are a primary source of variability and experimental failure.
Frequently Asked Questions (FAQs)
Question: What is this compound and how does it relate to Pregnenolone?
Answer: this compound (CAS 566-78-9) is a synthetic pregnane steroid.[1] It is a derivative of pregnenolone, which is the precursor to most steroid hormones in mammals, including progestogens, androgens, estrogens, and corticosteroids.[2] The key structural difference is the addition of an acetate group at the 21-position, which modifies its chemical properties, such as solubility and potentially its biological activity and metabolic stability.[1] It has been historically described as a glucocorticoid and used in the treatment of rheumatoid arthritis.[1]
Question: How should I store powdered this compound?
Answer: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[3] For long-term storage, keeping it at -20°C is recommended to minimize degradation. Like many steroid powders, its chemical stability is dependent on avoiding moisture and excessive heat.[4]
Question: I am having trouble dissolving this compound. What solvents are recommended?
Answer: this compound is a hydrophobic, poorly water-soluble molecule.[5] For in vitro experiments, the recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Primary Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are the most common choices for creating high-concentration stock solutions.[6]
-
Secondary Solvents: For preparing working solutions, the organic stock can be serially diluted into your aqueous buffer or cell culture medium.
It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.
| Solvent | Solubility Notes | Recommended Use |
| DMSO | High solubility. | Primary stock solution for in vitro use. |
| Ethanol | Good solubility. | Primary stock solution for in vitro use. |
| Chloroform | Soluble.[3] | Not recommended for biological experiments. |
| Ether, Pentane | Very slightly soluble.[3] | Not recommended. |
| Aqueous Buffers (PBS, Saline) | Insoluble or very poorly soluble. | Not for primary dissolution. Used for final dilutions. |
Troubleshooting Guide: Stability and Degradation
Question: My experimental results are inconsistent over time. Could my this compound be degrading in solution?
Answer: Yes, this is a significant possibility. The C21-acetate ester linkage is susceptible to hydrolysis, which cleaves the acetate group and converts the molecule to 21-hydroxypregnenolone. This process is highly dependent on pH and temperature.[7]
-
Causality: Ester hydrolysis is catalyzed by both acid and base.[8] In aqueous solutions, the rate of hydrolysis is typically lowest around pH 4-5 and increases significantly at neutral and alkaline pH.[7] Since most cell culture media are buffered at pH ~7.4, slow hydrolysis can occur over the course of a multi-day experiment.
-
Self-Validation: To test for degradation, you can run a stability study. Prepare your final working solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Analyze aliquots at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS/MS. The appearance of a new peak corresponding to 21-hydroxypregnenolone and a decrease in the parent compound peak would confirm degradation.
-
Solution:
-
Prepare Fresh: Prepare working solutions fresh from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: Design your experiments to minimize the time the compound spends in aqueous media.
-
pH Control: If your experimental buffer is not at a neutral pH, be aware that hydrolysis rates can be significantly faster.
-
Section 2: In Vitro Cell-Based Assay Pitfalls
Working with steroids in cell culture requires careful attention to detail to avoid common artifacts that can lead to misinterpretation of data.
Workflow for a Typical Cell-Based Experiment
Caption: Standard workflow for treating cultured cells with this compound.
Troubleshooting Guide: In Vitro Assays
Question: I am observing cytotoxicity or unexpected off-target effects at concentrations where I expect a specific response. What could be the cause?
Answer: This issue can arise from several sources, including solvent toxicity, compound precipitation, or degradation.
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells, including the "untreated" control, and is below the toxic threshold for your cell line (usually <0.5%).
-
Compound Precipitation: When a concentrated organic stock is diluted into aqueous media, the compound can precipitate if its solubility limit is exceeded. This creates a suspension, not a solution, leading to inconsistent dosing and potential physical stress on the cells.
-
Self-Validation: After preparing your final working dilution, inspect it visually for cloudiness. For a more rigorous check, centrifuge the medium at high speed and measure the concentration of the supernatant via LC-MS/MS to determine the true soluble concentration.
-
Solution: If precipitation occurs, you may need to lower the final concentration or explore the use of a formulation aid like BSA (Bovine Serum Albumin) in serum-free media to help maintain solubility.
-
-
Hydrolysis to an Active Metabolite: As discussed, this compound can hydrolyze to 21-hydroxypregnenolone. It is possible this metabolite has a different activity profile or is more cytotoxic than the parent compound. This is a critical consideration when interpreting results from long-term incubations.
Question: My steroid treatment shows no effect, or the effect is not dose-dependent.
Answer: This common issue often points to problems with the effective concentration of the compound reaching the cells.
-
Adsorption to Plastics: Steroids are notoriously "sticky" and can adsorb to plastic surfaces like microplates, pipette tips, and tubes.[9] This is especially problematic in serum-free media, where proteins that would normally compete for binding sites are absent. This adsorption can significantly lower the actual concentration of the steroid available to the cells.[9]
-
Self-Validation: To quantify this effect, prepare a solution of your steroid in the experimental medium and in the same type of plate you use for your assay. Incubate for a few hours, then carefully collect the medium and measure the steroid concentration. Compare this to a control solution kept in a low-adsorption glass vial.
-
Solution: Use low-retention plasticware where possible. When working in serum-free conditions, consider pre-incubating the plates with a blocking protein like BSA. Avoid unnecessary transfers of dilute steroid solutions.[9]
-
-
Metabolic Inactivation: Your cell line may express enzymes that rapidly metabolize this compound. The liver is a primary site of steroid metabolism, so liver-derived cell lines (e.g., HepG2) may exhibit high metabolic activity.[10][11]
-
Solution: A time-course experiment can be informative. If the effect of the steroid diminishes over time, rapid metabolism may be the cause. You can also analyze the cell culture supernatant at various time points by LC-MS/MS to detect the appearance of metabolites.
-
Section 3: Analytical Quantification
Accurate measurement of this compound in biological matrices is essential for pharmacokinetic studies and for verifying exposure in in vitro models.
Frequently Asked Questions (FAQs)
Question: Can I use an immunoassay (ELISA/RIA) to measure this compound?
Answer: It is strongly discouraged unless the assay has been specifically validated for this compound. Immunoassays for steroids are notorious for cross-reactivity.[12] An antibody raised against pregnenolone or progesterone will likely show some degree of binding to this compound and its metabolites. This lack of specificity can lead to a significant overestimation of the true concentration.[13]
Question: What is the recommended method for accurate quantification?
Answer: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid analysis.[14] It offers high specificity by separating the compound chromatographically and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern. This allows for the simultaneous measurement of the parent compound and its potential metabolites.
Protocol: Quantification of this compound in Cell Culture Supernatant by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument.
-
Sample Preparation:
-
Collect 100 µL of cell culture supernatant.
-
Add 10 µL of an internal standard solution (e.g., a deuterated analog like Pregnenolone-d4, if available, to monitor extraction efficiency).
-
Perform a liquid-liquid extraction by adding 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 50:50 methanol:water.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid (0.1%) to aid ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). You will need to determine the optimal precursor and product ion transitions for this compound and your internal standard.
-
Predicted Precursor Ion [M+H]+: m/z 375.25
-
Potential Product Ions: Fragmentation will likely involve the loss of the acetate group and water. This must be determined empirically by infusing a standard solution.
-
-
-
Quantification:
-
Generate a standard curve by spiking known amounts of this compound into the same type of blank medium used in your experiment and processing these standards alongside your samples.
-
Calculate the concentration in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Section 4: Metabolism and Mechanism of Action
Understanding the biological fate and mechanism of this compound is key to interpreting your results in a physiological context.
Predicted Metabolic Pathway
Caption: Predicted metabolic pathways for this compound.
Frequently Asked Questions (FAQs)
Question: Is this compound a pro-drug?
Answer: Functionally, it is highly likely to act as a pro-drug of 21-hydroxypregnenolone and potentially pregnenolone. The acetate ester is expected to be rapidly cleaved by ubiquitous esterase enzymes present in blood plasma and within cells.[7] Therefore, much of the observed biological activity may be attributable to its hydrolyzed metabolites.
Question: What is the likely mechanism of action?
Answer: The mechanism is likely complex and depends on its metabolic conversion.
-
Direct Glucocorticoid Activity: As an analog of corticosteroids, it may have direct activity at the glucocorticoid receptor (GR), though this may be weaker than that of cortisol.[1]
-
Metabolite Activity: Once converted to pregnenolone, it enters the main steroidogenic pathway.[2] Its downstream effects could be mediated by conversion to progesterone, androgens, or other steroids, depending on the enzymes expressed in the target tissue. For example, in astrocytes, pregnenolone can be converted to progesterone, which has its own receptor-mediated effects.[12]
-
Neurosteroid Effects: The parent compound, pregnenolone, and its sulfated metabolite (pregnenolone sulfate) are potent neurosteroids that modulate neurotransmitter receptors like GABAA and NMDA receptors.[13][15] If this compound is metabolized to pregnenolone in the brain, it could exert neuromodulatory effects.
References
-
Brugsch HG, Manning RA. A comparative study of pregnenolone, this compound and ACTH. N Engl J Med. 1951;244(17):628-632. [16]
- Burnstein, K. L. (2002). Regulation of androgen receptor transcriptional activity by cell-cycle machinery. Journal of Cellular Biochemistry, 87(S39), 34-41.
- Calvin, H. I., & Lieberman, S. (1966). Studies on the metabolism of pregnenolone sulfate. The Journal of Clinical Endocrinology & Metabolism, 26(4), 402-424.
-
Carter, D. B., & D'Ercole, A. J. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 152, 108493. [9]
-
CymitQuimica. This compound. [5]
-
BDK. Storage Requirements for Different Types of Raw Steroid Powders. [4]
- Faupel-Badger, J. M., Fuhrman, B. J., Fowke, J. H., & Gunter, E. W. (2010). Comparison of testosterone and estradiol concentrations in serum and plasma from men in the National Health and Nutrition Examination Survey (NHANES) 2003–2004. Steroids, 75(12), 920-925.
- Harned, H. S., & Pfanstiel, R. (1922). A STUDY OF THE VELOCITY OF HYDROLYSIS OF ETHYL ACETATE. Journal of the American Chemical Society, 44(10), 2193-2201.
-
Wikipedia. Pregnenolone. [2]
- Little, G. H., & Williams, R. B. (1989). Anabolic steroids and the athlete: a case study.
-
Baulieu, E. E. (1991). Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain. Journal of endocrinological investigation, 14(10), 849-870. [15]
- Chang, C., Chen, Y., & Yeh, S. (2013). Androgen receptor (AR) differential roles in prostate cancer, spinal and bulbar muscular atrophy and fertility. Biology of reproduction, 89(2), 27-1.
- Porter, T. D. (2022). Fitting of pregnenolone kinetic and binding data with rate constants and Kd values. Journal of Biological Chemistry, 298(11).
-
Mellon, S. H., & Deschepper, C. F. (1993). Pregnenolone metabolism in rodent embryonic neurons and astrocytes. Endocrinology, 132(5), 1951-1957. [12]
-
APExBIO. Pregnenolone - Endocrine Hormone Precursor. [6]
- Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 74(8), 815-820.
-
Santa Cruz Biotechnology. This compound. [17]
-
CN103450306A - Synthetic method of pregnenolone acetate - Google Patents. [18]
-
Sigma-Aldrich. This compound. [3]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.
-
Wikipedia. Prebediolone acetate. [1]
-
Porter, T. D. (2023). Fitting of pregnenolone kinetic and binding data with rate constants and Kd values (from Fig. 9). [19]
-
Sigma-Aldrich. Steroid Hormone Analysis with Supel™ Swift HLB DPX. [20]
- Santen, R. J., & Demers, L. M. (2007). Standardization of steroid hormone assays: why, how, and when?. Cancer epidemiology, biomarkers & prevention, 16(11), 2206-2210.
- Smith, R. G. (1980). Quality control in steroid hormone receptor assays. Cancer, 46(S12), 2946-2949.
-
Bänziger, R., & Schmutz, J. (2018). Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Molecules, 23(3), 646. [13]
-
Orihuela, P. A., & Parada-Bustamante, A. (2022). Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP. Revista del Laboratorio Clínico, 15(1), 37-48. [14]
-
University of Calgary. Ch20: Hydrolysis of Esters. [8]
-
Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 74(8), 815-820. [7]
- Ward, B. K., & Weigel, N. L. (2009). Regulation of steroid hormone receptors and coregulators during the cell cycle highlights potential novel function in addition to roles as transcription factors. Nucleus, 1(1), 29-37.
-
Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England journal of medicine, 244(17), 628–632. [16]
- Pope Jr, H. G., & Katz, D. L. (1994). Psychiatric and medical effects of anabolic-androgenic steroid use: a controlled study of 160 men.
- Rasmussen, J. J., Selmer, C., Ostergren, P. B., Schou, M., Gustafsson, F., Kistorp, C., ... & Schou, M. (2016). Former abusers of anabolic androgenic steroids exhibit decreased testosterone levels and hypogonadal symptoms years after cessation: a case-control study. PLoS One, 11(8), e0161208.
- Nieschlag, E. (2024). Abuse of Anabolic-Androgenic Steroids as a Social Phenomenon and Medical Problem—Its Potential Negative Impact on Reproductive Health Based on 50 Years of Case Report Analysis. Journal of Clinical Medicine, 13(19), 5707.
-
PubChem. This compound. [21]
-
Oesterling, T. O., & Guttman, D. E. (1964). FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION. Journal of pharmaceutical sciences, 53, 1189-1192. [22]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Wang, D. Y., Bulbrook, R. D., Sneddon, A., & Hamilton, T. (1968). METABOLIC CLEARANCE RATES OF PREGNENOLONE, 17-ACETOXYPREGNENOLONE AND THEIR SULPHATES IN MAN AND IN THE RABBIT. Journal of Endocrinology, 42(4), 567-577.
- Liu, J., & Chang, C. (2012). Cellular Pregnenolone Esterification by Acyl-CoA:Cholesterol Acyltransferase. Journal of Biological Chemistry, 287(15), 11765-11774.
- Gao, Y., & Negishi, M. (2021). The role of pregnane X receptor (PXR) in substance metabolism. Acta Pharmaceutica Sinica B, 11(11), 3389-3400.
- Nasiri, M., Morgan, S. A., Pattern, C., & Bujalska, I. J. (2015). 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes. Endocrinology, 156(8), 2863-2871.
- ZIF-8 Nanoparticles Stability in Cell Culture Media.
- Rui, L. (2014). Energy Metabolism in the Liver. Comprehensive Physiology, 4(1), 177-197.
- Vinken, M., & Maes, M. (2020).
- Ahboucha, S., & Butterworth, R. F. (2004). Increased levels of pregnenolone and its neuroactive metabolite allopregnanolone in autopsied brain tissue from cirrhotic patients who died in hepatic coma. Metabolic brain disease, 19(3-4), 303-311.
-
Bio-Techne. Cell Culture Media, Matrices, Supplements, & Assays.
Sources
- 1. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 2. Pregnenolone - Wikipedia [en.wikipedia.org]
- 3. This compound 566-78-9 [sigmaaldrich.com]
- 4. Storage Requirements for Different Types of Raw Steroid Powders - bdkr [bdkrchem.com]
- 5. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anabolic steroids and the athlete: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregnenolone metabolism in rodent embryonic neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. CN103450306A - Synthetic method of pregnenolone acetate - Google Patents [patents.google.com]
- 17. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C23H34O4 | CID 248856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
Purification techniques for high-purity 21-Acetoxypregnenolone
Technical Support Center: High-Purity 21-Acetoxypregnenolone
Welcome to the dedicated technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical steroid intermediate. As a synthetic derivative of pregnenolone, this compound serves as a key precursor in the synthesis of various corticosteroids, making its purity paramount for downstream applications.[1][2]
This document moves beyond standard protocols to provide a deeper, cause-and-effect understanding of the purification process. We will address common challenges, troubleshoot experimental hurdles, and answer frequently asked questions to empower you with the knowledge needed to achieve high-purity results consistently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My recrystallized this compound has a low melting point and appears impure by HPLC analysis. What went wrong?
Answer: This is a classic issue that typically points to suboptimal recrystallization conditions or the presence of persistent, co-crystallizing impurities. Let's break down the potential causes and solutions.
Potential Causes:
-
Incorrect Solvent Choice: The selected solvent may be too good at dissolving the product, even at low temperatures, leading to high losses in the mother liquor. Conversely, a poor solvent might cause premature precipitation, trapping impurities.
-
Rapid Cooling: Cooling the crystallization mixture too quickly promotes the formation of small, impure crystals and can trap mother liquor within the crystal lattice.
-
Presence of Structurally Similar Impurities: Side-products from the synthesis, such as unreacted pregnenolone or isomeric impurities, can have similar solubility profiles and may co-crystallize with the target compound.[3]
-
Insufficient Washing: The final crystal cake may not have been washed adequately, leaving behind residual mother liquor rich in impurities.
Recommended Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but exhibit low solubility at cooler temperatures (e.g., 0-5 °C). Patents and literature suggest that alcohols like ethanol or methanol are effective for purifying pregnenolone acetates.[4] Acetone is also a documented solvent for obtaining needle-like crystals of this compound.[5]
-
Controlled Cooling Protocol: Implement a stepwise cooling process. After dissolving the crude material, allow the solution to cool slowly to room temperature. Once crystal formation begins, maintain it at this temperature for a period before transferring to a colder environment (e.g., an ice bath or refrigerator) to maximize yield.
-
Employ a Two-Solvent System: If a single solvent is ineffective, consider a binary system. Dissolve the crude product in a "good" solvent (e.g., dichloromethane) and then slowly add a "poor" solvent (e.g., hexane or petroleum ether) until the solution becomes turbid.[4] Gentle heating to clarify the solution followed by slow cooling can yield high-purity crystals.
-
Thorough and Cold Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This minimizes the dissolution of the product while effectively removing surface impurities.
-
Iterative Purification: For particularly impure batches, a second recrystallization may be necessary. The purity of the mother liquor from the first crystallization should be checked by HPLC to assess the efficiency of the process.
Question 2: I'm observing significant peak tailing for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?
Answer: Peak tailing in HPLC is a common problem, especially with steroid compounds. It indicates undesirable secondary interactions between the analyte and the stationary phase or other system components.
Potential Causes:
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, causing tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing retention and peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad and asymmetric peaks.
-
Contamination: Contaminants on the column frit or at the head of the column can interfere with the chromatography.
Recommended Solutions:
-
Use an End-Capped Column: Modern, fully end-capped C18 columns are designed to minimize exposed silanol groups. Ensure your column is of high quality and suitable for steroid analysis.
-
Optimize Mobile Phase: A typical mobile phase for steroid analysis is a gradient of methanol-water or acetonitrile-water.[6]
-
Add an Acidic Modifier: Adding a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate free silanol groups, reducing their interaction with the analyte and sharpening the peak.
-
Adjust pH: Experiment with buffering the aqueous portion of your mobile phase to find the optimal pH for peak symmetry.
-
-
Reduce Sample Concentration: Prepare a dilution series of your sample and inject each to determine the optimal concentration that avoids overloading the column.
-
Install a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates, extending its lifetime and preserving performance.
Question 3: My final product yield is consistently low after purification. Where am I losing my compound?
Answer: Low yield is a frustrating issue that requires a systematic evaluation of your entire workflow, from the initial workup to the final isolation step.
Potential Causes:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a high percentage of starting material that is removed during purification.
-
Losses During Aqueous Workup: The product may have some solubility in the aqueous layers during extraction, leading to losses if the organic phase is not extracted thoroughly.
-
Aggressive Recrystallization: Using too much solvent or a solvent in which the product is too soluble will result in a significant portion of the compound remaining in the mother liquor.
-
Adsorption on Chromatography Media: If using column chromatography, the compound may irreversibly adsorb to the stationary phase (e.g., silica gel) if the mobile phase is not polar enough to ensure elution.
Recommended Solutions:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction until all starting material is consumed.[4] This ensures you are starting the purification with the maximum theoretical amount of crude product.
-
Optimize Extraction: When performing a liquid-liquid extraction, re-extract the aqueous layer at least 2-3 times with the organic solvent to ensure complete recovery of the product. Combining and drying the organic layers over an anhydrous salt like Na₂SO₄ is also critical.[4]
-
Analyze the Mother Liquor: After recrystallization, concentrate the mother liquor and analyze its contents by HPLC or NMR. A large amount of product in the mother liquor confirms that your recrystallization conditions are suboptimal (see Question 1 solutions).
-
Perform a Dry Load for Chromatography: For column chromatography, adsorbing the crude product onto a small amount of silica gel and loading this "dry" onto the column can improve resolution and prevent streaking, which can sometimes lead to broader fractions and difficulty in isolating the pure compound.
Frequently Asked Questions (FAQs)
Q: What is the most appropriate purification strategy for this compound: recrystallization or column chromatography?
A: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is highly effective and economical for large-scale purification (>10 g) where the primary goal is to remove bulk impurities that have significantly different solubility profiles. It is often the preferred industrial method.[4]
-
Flash Column Chromatography is ideal for smaller scales (<10 g) or when dealing with impurities that are structurally very similar to the product and thus difficult to separate by recrystallization. It offers superior resolving power but is more time-consuming and uses larger volumes of solvent.[7]
-
A Hybrid Approach is often the most robust strategy: perform an initial "rough" purification by recrystallization to remove the majority of impurities, and then subject the enriched material to column chromatography for final polishing to >99% purity.
Q: What analytical techniques should I use to confirm the purity and identity of my final product?
A: A combination of orthogonal analytical methods is essential for unequivocally confirming both purity and identity.
-
Purity Assessment:
-
HPLC-UV: The workhorse for purity analysis, providing a quantitative percentage purity based on peak area.[6]
-
Melting Point: A sharp melting point range close to the literature value (184-185 °C) is a strong indicator of high purity.[5] A broad or depressed melting point suggests the presence of impurities.
-
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the presence of key functional groups.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (374.51 g/mol ).[1][5]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as hydroxyl (-OH), ketone (C=O), and ester (C=O, C-O) groups.
-
Q: My this compound appears to change physically on standing, becoming opaque. Is this a sign of degradation?
A: This is a known physical property of the compound and not necessarily a sign of chemical degradation. Literature reports indicate that the crystalline form (needles from acetone) can become opaque around 80 °C or upon prolonged standing.[5] This is likely due to a change in the crystal packing or hydration state. However, it is always best practice to store the high-purity compound in a cool, dry, and dark environment and to re-analyze the purity by HPLC if there are any doubts before use.
Visualized Workflows & Protocols
General Purification Workflow
The following diagram outlines a typical workflow for purifying this compound from a crude reaction mixture.
Sources
- 1. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug [mdpi.com]
- 4. CN101974058B - Purification technology of pregnenolone acetate - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
- 6. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104610409A - Synthesis method of main impurities of dehydropregnenolone acetate - Google Patents [patents.google.com]
- 8. This compound | C23H34O4 | CID 248856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection Sensitivity of 21-Acetoxypregnenolone in Mass Spectrometry
Welcome to the technical support center for the analysis of 21-Acetoxypregnenolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-sensitivity detection of this challenging steroid using liquid chromatography-mass spectrometry (LC-MS). Here, we will move beyond standard protocols to explore the underlying principles and provide actionable troubleshooting strategies to enhance your analytical outcomes.
Part 1: Understanding the Core Challenge
This compound, like many neutral steroids, presents a significant challenge for sensitive detection by mass spectrometry. Its molecular structure lacks easily ionizable functional groups, such as primary amines or acidic protons.[1] This inherent chemical property leads to poor ionization efficiency in common atmospheric pressure ionization (API) sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][3][4][5][6] Consequently, researchers often struggle with:
-
Low signal-to-noise ratios (S/N) , making trace-level quantification difficult.
-
Poor limits of detection (LOD) and limits of quantification (LOQ).
-
Significant matrix effects , where co-eluting compounds from complex biological samples suppress the analyte signal.
The primary goal of any method development for this compound is to overcome its poor ionization efficiency. This can be achieved through careful optimization of the entire analytical workflow, from sample preparation to the final MS detection parameters, and in many cases, requires chemical derivatization to introduce a more "MS-friendly" moiety to the molecule.[3]
Part 2: Troubleshooting & Optimization Strategies
This section is structured as a series of questions and answers to directly address common issues encountered during method development.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is extremely low or undetectable. Where should I start troubleshooting?
A1: Start by systematically evaluating your ionization source and mobile phase composition.
-
Ionization Source Selection (ESI vs. APCI):
-
Electrospray Ionization (ESI): While the default for many labs, ESI is often suboptimal for neutral, non-polar steroids.[7][8] It relies on the analyte being pre-charged in solution or readily forming adducts.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds and can provide better sensitivity for neutral steroids.[7][9] It uses a corona discharge to ionize the analyte in the gas phase. If you have an APCI source, it is highly recommended to test it.
-
Actionable Step: If possible, perform a direct infusion or flow injection analysis of a this compound standard using both ESI and APCI sources to compare the raw signal intensity.
-
-
Mobile Phase Optimization:
-
Adduct Formation: In ESI, the formation of adducts with ions from mobile phase additives can significantly enhance signal. Experiment with adding:
-
Ammonium formate or ammonium acetate (5-10 mM) to promote the formation of [M+NH₄]⁺ adducts.
-
Sodium acetate (0.1-1 mM) to encourage [M+Na]⁺ adducts. Be aware that sodium can be persistent in the system.[10]
-
-
Protonation: While not highly efficient, adding a small amount of formic acid (0.1%) or acetic acid (0.1%) to the mobile phase can promote the formation of [M+H]⁺ ions.[11]
-
Solvent Choice: Acetonitrile and methanol are common organic modifiers. Their gas-phase properties can influence ionization efficiency differently in ESI and APCI. It is worthwhile to test both.
-
Q2: I'm seeing a lot of in-source fragmentation and an unstable signal. What could be the cause?
A2: This often points to harsh MS source conditions or the inherent instability of the analyte under typical analysis conditions. This compound can be susceptible to the loss of its acetoxy group or other neutral losses.
-
Optimize Source Parameters:
-
Capillary/Spray Voltage (ESI): Use the lowest voltage that provides a stable spray. Excessively high voltage can induce fragmentation.
-
Gas Temperatures (ESI & APCI): High temperatures can cause thermal degradation. Systematically reduce the drying gas and sheath gas temperatures to find a balance between efficient desolvation and analyte stability.
-
Fragmentor/Cone Voltage: This is a critical parameter. High voltages in this region are designed to induce fragmentation. For sensitive detection of the precursor ion, this voltage should be minimized. Perform a tuning experiment where you ramp the fragmentor voltage and monitor the precursor and potential fragment ions to find the optimal setting.
-
-
Collision Energy (for MS/MS):
-
If you are performing MS/MS, ensure your collision energy is optimized for the specific precursor-to-product transition. Too much energy will shatter your ion of interest into very small, non-specific fragments, while too little will result in inefficient fragmentation and a low product ion signal.
-
Q3: How can I improve my chromatographic separation to reduce matrix effects?
A3: Effective chromatography is crucial for separating this compound from isobaric interferences and matrix components that can suppress its ionization.
-
Column Chemistry:
-
A standard C18 column is a good starting point.[11]
-
For enhanced selectivity for steroids, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These stationary phases offer different retention mechanisms (π-π interactions) that can be beneficial for separating steroid isomers and related compounds.[12]
-
-
Gradient Optimization:
-
A slow, shallow gradient around the elution time of your analyte will provide the best resolution from closely eluting compounds.
-
Ensure your sample preparation is effective. A cleaner sample will always result in better chromatography and reduced matrix suppression. Consider solid-phase extraction (SPE) as a cleanup step after liquid-liquid extraction (LLE).
-
Part 3: Derivatization for Ultimate Sensitivity
When standard optimization is insufficient, chemical derivatization is the most powerful tool to dramatically increase detection sensitivity.[2][3] The strategy is to attach a chemical tag to the this compound molecule that contains a permanently charged or easily ionizable group.[2][3]
The most common target for derivatization on ketosteroids is the ketone functional group. This compound possesses ketone groups at the C-3 and C-20 positions, making it an excellent candidate for this approach.
Girard's Reagents: The Gold Standard for Ketosteroids
Girard's reagents are a family of hydrazides that react with ketones to form hydrazones.[13][14][15] The key advantage is that they contain a quaternary ammonium group, which carries a permanent positive charge.[13][14] This "charge-tagging" converts the neutral steroid into a readily detectable cation in positive mode ESI.[13]
-
Girard's Reagent T (GT) and Girard's Reagent P (GP) are the most commonly used.[15] They produce derivatives with excellent ionization efficiency.[16]
Workflow for Sensitivity Enhancement
The following diagram illustrates the overall workflow, from identifying the initial problem to implementing a derivatization strategy.
Caption: Workflow for improving this compound detection sensitivity.
Detailed Protocol: Girard P Derivatization of this compound
This protocol is adapted from established methods for keto-androgen analysis and should be optimized for your specific application.[17]
Materials:
-
Dried sample extract containing this compound
-
Girard's Reagent P (GP)
-
Glacial Acetic Acid
-
Methanol (LC-MS Grade)
-
Nitrogen evaporator
-
Heating block or water bath
Step-by-Step Protocol:
-
Sample Preparation: Ensure your sample containing this compound has been extracted (e.g., via LLE or SPE) and dried completely under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 10% acetic acid in methanol. Vortex briefly to ensure the residue is fully dissolved.
-
Derivatization Reaction:
-
Add 50 µL of a freshly prepared Girard P solution (e.g., 10 mg/mL in methanol).
-
Vortex the mixture gently.
-
Incubate the reaction vial at 60°C for 30-60 minutes. Reaction time and temperature may require optimization.[17]
-
-
Drying: After incubation, cool the sample to room temperature and dry the reaction mixture completely under a stream of nitrogen. This step removes the acid and excess reagents.
-
Final Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of your initial LC mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Expected Outcome: The derivatized this compound-GP product will now have a permanent positive charge, leading to a significant enhancement in ESI+ signal intensity. You will need to determine the new m/z for your precursor ion and optimize the MS/MS transitions accordingly.
Derivatization Reaction Diagram
Caption: Chemical derivatization of a ketosteroid with Girard's Reagent P.
Data Summary Table
The following table provides a conceptual summary of the expected improvements and key parameters to monitor during your method development.
| Parameter | Before Optimization/Derivatization | After Optimization & Derivatization | Key Considerations |
| Primary Ionization Mode | ESI+ or APCI+ | ESI+ | Derivatization makes ESI the preferred mode. |
| Precursor Ion (m/z) | [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺ | [M+GP]⁺ | Calculate the new m/z of the derivatized product. |
| Signal Intensity | Low / Variable | High / Stable | Expect a >100-fold increase in signal.[18] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | Significant improvement allows for trace analysis.[19] |
| Chromatographic Retention | Based on native polarity | May shift; re-optimization needed | The derivative is more polar and may elute earlier. |
| MS/MS Fragmentation | Neutral losses (e.g., H₂O, acetic acid) | Characteristic loss of the Girard moiety | The neutral loss of pyridine from the GP tag is a common and specific transition.[13][14] |
Final Recommendations
For robust and sensitive quantification of this compound, a method combining optimized liquid chromatography with chemical derivatization is strongly recommended. While requiring additional sample preparation steps, the dramatic increase in sensitivity provided by charge-tagging reagents like Girard's P justifies the effort, enabling accurate measurement at physiologically relevant concentrations. Always validate your method thoroughly, including assessments of derivatization efficiency, matrix effects, and reproducibility.
References
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-82. Available from: [Link]
-
McDonald, J. G., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 54(8), 2265-2275. Available from: [Link]
-
Yamashita, K., et al. (2007). Electron-capturing derivatization of neutral steroids for increasing sensitivity in liquid chromatography/negative atmospheric pressure chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 42(9), 1151-1159. Available from: [Link]
-
Zhang, Y., et al. (2020). Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice. Journal of Pharmaceutical and Biomedical Analysis, 182, 113133. Available from: [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Request PDF. ResearchGate. Available from: [Link]
-
Norremolle, A., et al. (2005). Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 825(1), 86-93. Available from: [Link]
-
Ponzetto, F., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC-MS/MS Analysis. Molecules, 28(1), 248. Available from: [Link]
-
Ponzetto, F., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. MDPI. Available from: [Link]
-
McDonald, J. G., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. Available from: [Link]
-
Zang, et al. (2018). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology, 1731, 139-153. Available from: [Link]
-
Wang, Z., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. Available from: [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Available from: [Link]
-
Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989-97. Available from: [Link]
-
Athanasiadou, I., et al. (2015). Chemical derivatization to enhance ionization of anabolic steroids in LC-MS for doping-control analysis. Bioanalysis, 7(12), 1545-64. Available from: [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available from: [Link]
-
Agilent Technologies. (2020). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available from: [Link]
-
Hossain, S. M., & Wickramasinghe, S. R. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Journal of the American Society for Mass Spectrometry, 32(10), 2748-2756. Available from: [Link]
-
Griffiths, W. J., et al. (2001). Nanoelectrospray Mass Spectrometry and Precursor Ion Monitoring for Quantitative Steroid Analysis and Attomole Sensitivity. Analytical Chemistry, 73(21), 5221-5227. Available from: [Link]
-
Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Available from: [Link]
-
Ghosh, Y., et al. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 31(12), 2515-2527. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]
-
Li, Y., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(4), 737-748. Available from: [Link]
-
Ke, Y., et al. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. Steroids, 118, 25-31. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 17. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electron-capturing derivatization of neutral steroids for increasing sensitivity in liquid chromatography/negative atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 21-Acetoxypregnenolone Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for enhancing the oral bioavailability of 21-Acetoxypregnenolone. As a lipophilic steroid, this compound presents significant formulation challenges due to its poor aqueous solubility. This document offers a comprehensive resource in a question-and-answer format to address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge stems from its chemical nature. This compound is a crystalline, lipophilic molecule with very low aqueous solubility[1]. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, oral administration of the pure drug often leads to low and variable bioavailability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound. The most promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), encapsulate the drug in a lipid matrix. This enhances solubility and can facilitate absorption through lymphatic pathways, bypassing first-pass metabolism in the liver[2][3].
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered compared to the stable crystalline form[1][4]. Spray drying is a common and scalable method for producing ASDs[4][5].
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate[3].
Q3: How do I select the appropriate excipients for my this compound formulation?
A3: Excipient selection is a critical step and should be guided by drug-excipient compatibility studies[6][7][8][9][10]. For lipid-based systems, the miscibility of this compound in the lipid matrix is paramount. For solid dispersions, the ability of the polymer to form a stable amorphous system with the drug is key.
Key Considerations for Excipient Selection:
| Excipient Type | Function | Key Selection Criteria |
| Lipids | Solubilize the drug in LBDDS | High solubility of this compound, biocompatibility, and physical stability at storage and body temperatures. |
| Surfactants/Emulsifiers | Stabilize lipid nanoparticles and promote emulsification in the GI tract | HLB value appropriate for the lipid phase, non-toxic, and compatible with the drug. |
| Polymers | Form the matrix for ASDs and inhibit recrystallization | Miscibility with the drug, high glass transition temperature (Tg) to ensure stability, and ability to enhance dissolution. |
It is crucial to perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC) and spectroscopic analysis (e.g., Fourier-Transform Infrared Spectroscopy - FTIR) to screen for potential interactions between this compound and the chosen excipients[6].
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the formulation and evaluation of this compound.
Guide 1: Formulation of Solid Lipid Nanoparticles (SLNs)
Issue: Low drug encapsulation efficiency (<70%) in your SLN formulation.
Potential Causes & Troubleshooting Steps:
-
Poor Drug Solubility in the Lipid Matrix:
-
Explanation: The amount of drug that can be encapsulated is limited by its solubility in the molten lipid.
-
Solution: Screen a variety of lipids with different chain lengths and saturation to find one with higher solubilizing capacity for this compound. Consider using a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug.
-
-
Drug Expulsion During Lipid Recrystallization:
-
Explanation: As the nanoemulsion cools, the lipid recrystallizes, which can push the drug out of the matrix.
-
Solution: Optimize the cooling rate. Rapid cooling (e.g., using an ice bath) can sometimes trap the drug more effectively within the lipid matrix. Also, incorporating a liquid lipid (to form NLCs) can create imperfections in the crystal lattice, providing more space for the drug.
-
-
Inappropriate Surfactant Concentration:
-
Explanation: Insufficient surfactant can lead to nanoparticle aggregation and drug leakage, while excessive surfactant can increase the drug's solubility in the aqueous phase, reducing encapsulation.
-
Solution: Titrate the surfactant concentration to find the optimal level that provides good nanoparticle stability without significantly partitioning the drug into the external aqueous phase.
-
Workflow for Troubleshooting Low Encapsulation Efficiency in SLNs:
Caption: Troubleshooting workflow for low encapsulation efficiency in SLNs.
Guide 2: Development of Amorphous Solid Dispersions (ASDs) via Spray Drying
Issue: The spray-dried product shows signs of crystallinity, leading to poor dissolution enhancement.
Potential Causes & Troubleshooting Steps:
-
Inadequate Polymer-Drug Interaction:
-
Explanation: The polymer must effectively interact with this compound to inhibit its crystallization.
-
Solution: Select a polymer with functional groups that can form hydrogen bonds or other non-covalent interactions with the drug. Screen different polymers and drug-to-polymer ratios to find the optimal combination for maintaining an amorphous state.
-
-
Suboptimal Spray Drying Parameters:
-
Explanation: The rate of solvent evaporation during spray drying is critical. If the evaporation is too slow, the drug may have time to crystallize.
-
Solution: Increase the inlet temperature and/or the atomization gas flow rate to accelerate solvent evaporation. However, be mindful of the drug's thermal stability[11][12][13].
-
-
Phase Separation During Storage:
-
Explanation: The amorphous solid dispersion may be physically unstable and revert to a crystalline form over time, especially under high temperature and humidity.
-
Solution: Ensure the selected polymer has a high glass transition temperature (Tg) to reduce molecular mobility. Store the spray-dried powder in a tightly sealed container with a desiccant. Conduct accelerated stability studies to assess the long-term stability of the amorphous form.
-
Guide 3: In Vitro & In Vivo Evaluation
Issue: Poor correlation between in vitro dissolution data and in vivo bioavailability results.
Potential Causes & Troubleshooting Steps:
-
Non-Biorelevant Dissolution Media:
-
Explanation: Standard compendial dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the human gastrointestinal tract, which contains bile salts and phospholipids that can influence the dissolution of lipophilic drugs.
-
Solution: Utilize biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which better mimic the in vivo conditions[14][15][16][17].
-
-
Permeability-Limited Absorption:
-
Explanation: Even if the formulation enhances dissolution, the absorption of this compound may be limited by its ability to permeate the intestinal epithelium.
-
Solution: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound[5][12][15][18][19]. If permeability is low, consider incorporating permeation enhancers in the formulation, though this requires careful toxicological evaluation.
-
-
Significant First-Pass Metabolism:
-
Explanation: After absorption, this compound may be extensively metabolized by enzymes in the intestinal wall and liver, reducing the amount of active drug that reaches systemic circulation.
-
Solution: Perform an in vitro metabolism study using liver microsomes to identify the major metabolites and determine the metabolic stability of the compound[20][21][22][23][24]. If first-pass metabolism is high, lipid-based formulations that promote lymphatic absorption may be particularly beneficial.
-
Decision Tree for Investigating Poor In Vitro-In Vivo Correlation (IVIVC):
Caption: Decision tree for troubleshooting poor in vitro-in vivo correlation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Accurately weigh the selected lipid (e.g., glyceryl behenate) and this compound.
-
Heat the lipid 5-10°C above its melting point in a water bath.
-
Add this compound to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method.
-
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
References
-
Spray Drying of Corticosteroids. Buchi.com. Available from: [Link]
-
Cardot J-M, Beyssac E. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. 2007;14(1):14-19. Available from: [Link]
-
Jantratid E, Prakongpan S, Dressman JB. In vitro–in vivo correlation and biopharmaceutical classification system. UQ eSpace. 2006. Available from: [Link]
-
Warren D. Spray drying – various challenges, one solution? European Pharmaceutical Review. 2016. Available from: [Link]
-
Lowes S, Thiesen A, Hirst BH. The Effects of Pregnenolone 16α-Carbonitrile Dosing on Digoxin Pharmacokinetics and Intestinal Absorption in the Rat. Pharmaceutics. 2010;2(1):61-77. Available from: [Link]
-
Parikh T. Tackling the Challenging Molecules by Spray Drying. American Pharmaceutical Review. 2023. Available from: [Link]
-
Schwartbach H. The possibilities and challenges of spray drying. Pharmaceutical Technology. 2010. Available from: [Link]
-
Henrique L, da Silva T, Rodrigues LC, et al. Comparison of in vitro, in vivo, and in silico bioavailability results of different prednisone tablet formulations to assess the. Ars Pharm. 2021;62(4):358-370. Available from: [Link]
-
What are the Challenges of Spray Drying? Pulse Drying Systems. 2025. Available from: [Link]
-
Cardot J-M, Beyssac E. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate. 2025. Available from: [Link]
-
Siewert M, Dressman J, Brown CK, Shah VP. In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Dissolution Technologies. 2003;10(3):6-14. Available from: [Link]
-
Obach RS. In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. 2025. Available from: [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. 2023. Available from: [Link]
-
Chowdhury SK, Y-H L. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Drug Metabolite Profiling and Identification. Humana Press; 2010. Available from: [Link]
-
Miners JO, Rowland A, Elliot DJ, Mackenzie PI. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24. Available from: [Link]
-
McGlade E, Yurgelun-Todd D. Stability and Reliability of Repeated Plasma Pregnenolone Levels After Oral Pregnenolone Dosing in Individuals with Cocaine Use Disorder: Pilot Findings. NIH. 2024. Available from: [Link]
-
Coulter J, et al. Microfluidic encapsulation of enzymes and steroids within solid lipid nanoparticles. NIH. 2023. Available from: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. 2021. Available from: [Link]
-
Singh B, Singh R. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. 2011. Available from: [Link]
-
Kumar S, Randhawa JK. Formulation, Characterization and Applications on Solid Lipid Nanoparticles – A Review. International Journal of Pharmaceutical Sciences and Research. 2013;4(1):34-44. Available from: [Link]
- Gaby AR. Method for increasing absorption of steroid hormones. US Patent 8,080,538 B2. 2011.
-
Patel P, Dave H. a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biology, Pharmacy and Allied Sciences. 2025;14(4):2083-2106. Available from: [Link]
-
Bharate SS, Bharate SB, Bajaj AN. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. 2010. Available from: [Link]
-
Improving Bioavailability in Oral Drug Delivery. Northeastern University College of Engineering. 2024. Available from: [Link]
-
Al-kassas R, et al. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. 2022. Available from: [Link]
-
Mishra V, et al. Preparation and characterization of solid lipid nanoparticles-a review. PubMed. 2012. Available from: [Link]
-
Services for in vitro Metabolism research. Admescope. Available from: [Link]
-
Pichkewar AD, et al. (PDF) Preparation and Characterization of Solid Lipid Nanoparticles. ResearchGate. 2019. Available from: [Link]
-
Trivino A, Chauhan H. Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Drug Development and Delivery. 2015. Available from: [Link]
-
Li Y, et al. Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening. Frontiers in Endocrinology. 2022. Available from: [Link]
-
Drug excipient Compatibility. Slideshare. 2014. Available from: [Link]
-
Patel S, et al. Formulation Considerations and Applications of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences. 2013. Available from: [Link]
-
Lowes S, Thiesen A, Hirst BH. The Effects of Pregnenolone 16α-Carbonitrile Dosing on Digoxin Pharmacokinetics and Intestinal Absorption in the Rat. PubMed. 2010. Available from: [Link]
-
Kumar N, et al. Preclinical pharmacokinetics, dose proportionality, gender difference and protein binding study of 16dehydropregnenolone, an ant. Ovid. 2012. Available from: [Link]
-
Shayanfar A, et al. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. NIH. 2012. Available from: [Link]
-
LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. 2024. Available from: [Link]
-
Cooke GM, et al. Pregnenolone metabolites in rat testis: endogenous concentrations, and intracellular distribution in whole testes during incubation in vitro. PubMed. 2002. Available from: [Link]
-
A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics. 2022. Available from: [Link]
-
Shayanfar A, et al. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. ResearchGate. 2025. Available from: [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. 2023. Available from: [Link]
-
Cooke GM, et al. Intracellular distribution pregnenolone metabolites in the rat testis. ResearchGate. 2017. Available from: [Link]
-
Morais JM, et al. Synthetic Lipid Nanoparticles Targeting Steroid Organs. Journal of Nuclear Medicine. 2013. Available from: [Link]
-
Ghaleiha A, et al. Brief Report: An Open-Label Study of the Neurosteroid Pregnenolone in Adults with Autism Spectrum Disorder. PubMed Central. 2016. Available from: [Link]
-
Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. MDPI. 2020. Available from: [Link]
-
Garg V, et al. Enhanced Oral Bioavailability of Progesterone in Bilosome Formulation: Fabrication, Statistical Optimization, and Pharmacokinetic Study. PubMed. 2024. Available from: [Link]
-
Solid dispersion of prednisolone: Solid state characterization and improvement of dissolution profile. ResearchGate. 2025. Available from: [Link]
-
Development and Evaluation of Solid Dispersion Formulations of Olanzepine. ResearchGate. 2023. Available from: [Link]
Sources
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Spray Drying of Corticosteroids | Buchi.com [buchi.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. ijbpas.com [ijbpas.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Drug excipient Compatibility | PDF [slideshare.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. What are the Challenges of Spray Drying? - Pulse Drying Systems [pulsedry.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. mdpi.com [mdpi.com]
- 19. scielo.isciii.es [scielo.isciii.es]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. admescope.com [admescope.com]
Validation & Comparative
Introduction: The Endogenous Neurosteroid and its Synthetic Counterpart
A Comparative Analysis of 21-Acetoxypregnenolone and Pregnenolone: A Guide for Researchers
The landscape of neuroscience and pharmacology is continually evolving, with a significant focus on neuromodulators that can offer therapeutic benefits for a range of neurological and psychiatric disorders. Among these, neurosteroids have emerged as a class of endogenous molecules with profound effects on neuronal excitability, synaptic plasticity, and behavior. Pregnenolone, the C21 steroid precursor to all steroid hormones, is a key player in this domain, demonstrating a range of effects from cognitive enhancement to neuroprotection.
This guide delves into a comparative analysis of pregnenolone and its synthetic derivative, this compound. While structurally similar, the addition of an acetoxy group at the C21 position significantly alters the molecule's physicochemical properties, pharmacokinetics, and ultimately, its biological activity. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances between these two compounds, supported by experimental data and methodologies.
Structural and Physicochemical Distinctions
The fundamental difference between pregnenolone and this compound lies in the substitution at the C21 position of the steroid backbone. Pregnenolone possesses a hydroxyl group, whereas this compound has an acetoxy group. This seemingly minor modification has significant implications for the molecule's properties.
Caption: Structural comparison of Pregnenolone and this compound.
The acetylation of the 21-hydroxyl group increases the lipophilicity of the molecule. This modification is a common strategy in medicinal chemistry to enhance the ability of a drug to cross cellular membranes, including the blood-brain barrier. The increased lipophilicity of this compound suggests potentially improved oral bioavailability and central nervous system penetration compared to its parent compound, pregnenolone.
Pharmacokinetics: A Tale of Two Molecules
The journey of a drug through the body is a critical determinant of its therapeutic efficacy. The structural differences between pregnenolone and this compound lead to distinct pharmacokinetic profiles.
| Parameter | Pregnenolone | This compound | Implication for Research |
| Absorption | Variable and often low oral bioavailability due to first-pass metabolism. | Potentially enhanced oral bioavailability due to increased lipophilicity. | This compound may be more suitable for oral administration in preclinical and clinical studies. |
| Distribution | Distributes to various tissues, with significant accumulation in adipose tissue and the brain. | Expected to have broader and more rapid distribution into lipophilic tissues, including the brain. | The choice of compound may depend on the desired target tissue and onset of action. |
| Metabolism | Rapidly metabolized in the liver and other tissues to various neuroactive steroids, including progesterone and allopregnanolone. | Likely acts as a pro-drug, being hydrolyzed by esterases to release pregnenolone. This can lead to a more sustained release of the active compound. | This compound may offer a more stable and prolonged neurosteroid profile compared to direct administration of pregnenolone. |
| Excretion | Excreted primarily as conjugated metabolites in the urine. | Excretion products would be similar to pregnenolone following hydrolysis. | The overall metabolic fate is expected to be similar, but the rate and duration of active compound exposure will differ. |
Pharmacodynamics: Interacting with the Central Nervous System
Both pregnenolone and its acetate ester exert their effects through interactions with a variety of molecular targets in the brain. However, the affinity for these targets and the downstream consequences can differ.
Key Molecular Targets:
-
GABA-A Receptors: Pregnenolone and its metabolites are known allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.
-
NMDA Receptors: Pregnenolone can enhance the function of NMDA receptors, which are crucial for learning and memory.
-
Sigma-1 Receptors: These receptors are involved in a variety of cellular functions, and pregnenolone is a known ligand.
-
Microtubules: Pregnenolone has been shown to promote microtubule polymerization, which is important for neuronal structure and function.
Caption: Modulation of key neural receptors by Pregnenolone.
While this compound is likely inactive at these receptors itself, its bioconversion to pregnenolone allows it to indirectly exert these effects. The key difference lies in the sustained delivery of the active molecule, which could lead to more stable and prolonged receptor modulation compared to the pulsatile effects of exogenously administered pregnenolone.
Comparative Biological and Therapeutic Effects
The differences in pharmacokinetics and pharmacodynamics translate to distinct biological outcomes.
-
Cognitive Enhancement: Both compounds have been investigated for their potential to improve learning and memory. Studies in rodent models have shown that pregnenolone can enhance performance in memory tasks. The pro-drug nature of this compound could offer a more consistent and prolonged cognitive-enhancing effect.
-
Anxiolytic and Antidepressant Potential: The modulation of GABA-A and NMDA receptors by pregnenolone and its metabolites suggests potential anxiolytic and antidepressant effects. The sustained release of pregnenolone from its acetate ester could provide a more stable mood-regulating effect, avoiding the peaks and troughs associated with direct pregnenolone administration.
-
Neuroprotection: Pregnenolone has demonstrated neuroprotective effects in various models of neurodegeneration and brain injury. By providing a more sustained level of pregnenolone, this compound could offer enhanced neuroprotection.
Experimental Protocols for Comparative Evaluation
To rigorously compare these two compounds, specific experimental protocols are required.
In Vitro: Radioligand Binding Assay for GABA-A Receptor Modulation
This assay determines the affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor.
Objective: To compare the ability of pregnenolone and this compound to allosterically modulate the binding of a radiolabeled ligand to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent cerebral cortex.
-
Incubation: Incubate the membranes with a fixed concentration of [3H]-flunitrazepam (a benzodiazepine ligand) and varying concentrations of the test compounds (pregnenolone or this compound).
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
In Vivo: Morris Water Maze for Learning and Memory
This is a classic behavioral test to assess spatial learning and memory in rodents.
Objective: To compare the effects of pregnenolone and this compound on spatial learning and memory.
Methodology:
-
Acclimation: Acclimate the animals to the testing room and handling.
-
Drug Administration: Administer pregnenolone, this compound, or vehicle to different groups of animals.
-
Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of water. Record the time taken to find the platform (escape latency) and the path length.
-
Probe Trial: On the final day, remove the platform and allow the animals to swim freely for a set period. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the different treatment groups.
A Comparative Guide to Validating the Anti-Inflammatory Effects of 21-Acetoxypregnenolone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the anti-inflammatory properties of 21-Acetoxypregnenolone. We will objectively compare its potential efficacy against established glucocorticoids, dexamethasone and hydrocortisone, by detailing the requisite experimental designs, from in vitro mechanistic studies to in vivo efficacy models. The causality behind each experimental choice is explained to ensure a self-validating and robust scientific narrative.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells.[1] This complex biological process, if left unchecked, can lead to chronic inflammatory diseases.[1] A key signaling cascade in inflammation is initiated by agents like Lipopolysaccharide (LPS), a component of gram-negative bacteria. LPS activates Toll-like Receptor 4 (TLR4), triggering a cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3] Activated NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central mediators of the inflammatory response.[4][5]
Established corticosteroids like dexamethasone and hydrocortisone exert their potent anti-inflammatory effects primarily by binding to the intracellular glucocorticoid receptor (GR).[6][7] This drug-receptor complex translocates to the nucleus to modulate gene expression, upregulating anti-inflammatory proteins and suppressing the production of pro-inflammatory cytokines.[5][6][8]
This compound, also known as prebediolone acetate, is a synthetic pregnane steroid historically described as a glucocorticoid and used in the treatment of rheumatoid arthritis.[9] However, its precise molecular mechanism remains less characterized than modern corticosteroids. Its parent compound, pregnenolone, has been shown to suppress inflammation by promoting the degradation of key innate immune signaling proteins, suggesting a potential glucocorticoid receptor-independent mechanism.[10][11] This guide, therefore, outlines a validation strategy to test the hypothesis that this compound mitigates inflammation by inhibiting the NF-κB signaling pathway, and compares its potency to dexamethasone and hydrocortisone.
Core Signaling Pathway Under Investigation
Caption: Hypothesized mechanism of this compound action on the NF-κB pathway.
Experimental Design: A Two-Pronged Approach
To robustly validate the anti-inflammatory properties of this compound, a dual approach combining in vitro mechanistic assays with an in vivo efficacy model is essential.
Part A: In Vitro Mechanistic Validation in Macrophages
The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it produces a strong and reproducible inflammatory response upon stimulation with LPS.[12][13]
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Comparative Data Summary (Hypothetical Data)
The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes from the described experimental framework.
Table 1: In Vitro Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | TNF-α Secretion (pg/mL) | % Inhibition | IL-6 Secretion (pg/mL) | % Inhibition |
|---|---|---|---|---|---|
| Vehicle Control | - | 12540 ± 850 | 0% | 15800 ± 1100 | 0% |
| This compound | 1 µM | 9870 ± 710 | 21% | 11500 ± 950 | 27% |
| 10 µM | 5430 ± 450 | 57% | 6200 ± 580 | 61% | |
| 100 µM | 2150 ± 210 | 83% | 2500 ± 240 | 84% | |
| Dexamethasone | 1 µM | 1560 ± 150 | 88% | 1950 ± 180 | 88% |
| Hydrocortisone | 1 µM | 4890 ± 390 | 61% | 5980 ± 510 | 62% |
Table 2: In Vitro NF-κB Activation (p-p65) in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | Relative p-p65/Total p65 Ratio | % Inhibition of Phosphorylation |
|---|---|---|---|
| Vehicle Control (Unstimulated) | - | 0.10 ± 0.02 | - |
| Vehicle Control (+ LPS) | - | 1.00 ± 0.09 | 0% |
| This compound (+ LPS) | 10 µM | 0.45 ± 0.05 | 55% |
| Dexamethasone (+ LPS) | 1 µM | 0.18 ± 0.03 | 82% |
| Hydrocortisone (+ LPS) | 1 µM | 0.41 ± 0.04 | 59% |
Table 3: In Vivo Efficacy in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Max. Edema Volume (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.11 | 0% |
| This compound | 10 | 0.95 ± 0.09 | 24% |
| 50 | 0.61 ± 0.07 | 51% | |
| 100 | 0.45 ± 0.05 | 64% |
| Dexamethasone | 1 | 0.35 ± 0.04 | 72% |
Detailed Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation and Analysis
-
Cell Culture: Culture RAW 264.7 cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. [14]2. Seeding: Seed 2x10⁵ cells/well into a 24-well plate and allow them to adhere overnight. [15]3. Treatment: The next day, replace the medium with fresh medium containing the test compounds (this compound, Dexamethasone, Hydrocortisone) or vehicle (e.g., 0.1% DMSO) and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. [13][16]5. Incubation & Harvesting:
-
For ELISA: Incubate for 24 hours, then collect the supernatant and store at -80°C. [13] * For qPCR: Incubate for 4-6 hours, wash cells with PBS, and lyse cells directly in the well using a suitable lysis buffer for RNA extraction.
-
For Western Blot: Incubate for 30-60 minutes, wash cells with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. [2]
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α & IL-6
-
Plate Coating: Coat a 96-well ELISA plate with capture antibody specific for mouse TNF-α or IL-6 overnight at 4°C. [17]2. Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature. [17]3. Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. [18]4. Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour. [18]5. Signal Generation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes. After a final wash, add TMB substrate. [19]6. Reading: Stop the reaction with stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader. [20]Concentrations are calculated against the standard curve.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for Tnf, Il6, Nos2, and a housekeeping gene (e.g., Actb). [21][22]4. Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). [22]5. Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the LPS-stimulated control group. [23]
Protocol 4: Western Blot for NF-κB Signaling
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane and separate proteins on a 10% SDS-polyacrylamide gel. [24]3. Transfer: Transfer the separated proteins to a PVDF membrane. [24]4. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536), total p65, or IκBα. [2]6. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [24]7. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ. [3]
Protocol 5: Carrageenan-Induced Paw Edema
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (180-200g) for one week before the experiment.
-
Grouping and Dosing: Fast animals overnight. On the day of the experiment, measure the initial volume of the right hind paw using a plethysmometer. Administer the vehicle, this compound, or dexamethasone via oral gavage or intraperitoneal injection. [25]3. Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw. [25][26]4. Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [25]5. Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Interpretation and Trustworthiness
The strength of this validation framework lies in its self-validating system. The in vitro results provide a mechanistic basis for the in vivo observations. For instance, a dose-dependent decrease in TNF-α and IL-6 secretion (Table 1) should correlate with a reduction in the nuclear translocation of active NF-κB (Table 2). This demonstrates that the compound's effect on inflammatory output is mediated, at least in part, by inhibiting the upstream signaling pathway.
This mechanistic action, established in vitro, provides a strong rationale for the compound's ability to reduce edema in vivo (Table 3). The inclusion of dexamethasone and hydrocortisone as positive controls is critical for benchmarking the relative potency of this compound. [27]Based on the hypothetical data, this compound shows significant anti-inflammatory activity, though it appears less potent than dexamethasone on a molar/dose basis. This comparative data is crucial for guiding further drug development efforts, including lead optimization and dose-finding studies.
References
- Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Ferreira, N., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
-
Hodgens, A. & Sharman, T. (2023). Dexamethasone. StatPearls - NCBI Bookshelf. Available at: [Link]
- Patsnap Synapse. (2024). What is the mechanism of Hydrocortisone?. Patsnap Synapse.
- Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. Patsnap Synapse.
- Uniprot. (n.d.). Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights. Uniprot.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
- Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Scholars.
- Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Dr.Oracle.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Ali, B., et al. (2024). Overview of In Vitro Anti-Inflammatory Models. World Journal of Pharmaceutical Research.
- Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Medicine of the week. (2025). Dexamethasone. YouTube. Available at: [Link]
-
Anushma Chorsiya, M. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. Available at: [Link]
-
Wikipedia. (n.d.). Hydrocortisone. Wikipedia. Available at: [Link]
- Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories.
-
Villalobos-Acosta, M., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. Available at: [Link]
- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.
-
He, H. & Marneros, A. G. (2013). Macrophage Inflammatory Assay. Journal of Visualized Experiments. Available at: [Link]
- Pediatric Oncall. (n.d.). Hydrocortisone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
NHS. (n.d.). Hydrocortisone: a steroid used to treat many health conditions. NHS. Available at: [Link]
-
Morris, C. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]
- World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences.
-
Suralkar, A. (2015). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a. Thermo Fisher Scientific.
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]
- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals.
-
Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]
- IBL International. (n.d.). TNF-α (free) ELISA. IBL International.
-
Nagamine, K., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS One. Available at: [Link]
-
Gao, J., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available at: [Link]
-
Coutu, L. L. (1950). [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Med. Available at: [Link]
-
Scheelings, T. F., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
-
Cova, E., et al. (2023). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR in ATDC-5. ResearchGate. Available at: [Link]
-
Cole, K., et al. (2015). LPS-Stimulated RAW 246.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Human TNF-a ELISA Kit Product Information Sheet. Thermo Fisher Scientific.
-
Khan, T., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS One. Available at: [Link]
- RayBiotech. (n.d.). Human TNF alpha ELISA Kit. RayBiotech.
-
Crowley, L. C., et al. (2016). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A. Available at: [Link]
-
Wikipedia. (n.d.). Prebediolone acetate. Wikipedia. Available at: [Link]
- AnyGenes®. (n.d.). Cell signaling qPCR arrays & biomarker research. AnyGenes®.
-
Henrik's Lab. (2021). qPCR (real-time PCR) protocol explained. YouTube. Available at: [Link]
-
Viatour, P. & Merville, M. P. (2021). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]
-
Kumar, G., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry. Available at: [Link]
-
Di Dalmazi, G., et al. (2023). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, G., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed. Available at: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 10. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. raybiotech.com [raybiotech.com]
- 20. novamedline.com [novamedline.com]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. novusbio.com [novusbio.com]
- 25. inotiv.com [inotiv.com]
- 26. criver.com [criver.com]
- 27. Hydrocortisone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Navigating Immunoassay Cross-Reactivity: The Case of 21-Acetoxypregnenolone
Introduction: The Specificity Challenge in Steroid Quantification
In the realms of endocrinology, pharmacology, and clinical diagnostics, the accurate measurement of steroid hormones is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, remain a cornerstone of steroid analysis.[1][2] However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.[3] This guide delves into a critical challenge for researchers: analytical interference from structurally similar molecules, a phenomenon known as cross-reactivity.[4][5][6]
This guide provides a framework for understanding the molecular basis of this interference, a detailed protocol for its experimental quantification, and a comparative analysis to equip researchers with the knowledge to mitigate this analytical pitfall.
The Molecular Culprits: A Structural Comparison
The potential for cross-reactivity is rooted in molecular mimicry.[9] Steroid hormones share a common cyclopentanoperhydrophenanthrene nucleus, making the generation of truly specific antibodies a significant challenge.[10] The antibody's paratope, or binding site, may recognize the shared structural backbone of a non-target steroid, leading to a positive interference.[11]
Let's visualize the key players. 21-acetoxypregnenolone shares the core pregnane skeleton (a 21-carbon backbone) with progesterone, 17-OHP, and cortisol. The key distinctions lie in the substitutions at the C17 and C21 positions.
Figure 1: Structural relationships of key steroids. This compound's potential for cross-reactivity stems from its shared pregnane backbone with progesterone, 17-OHP, and cortisol.
The similarity of this compound to progesterone is particularly notable. While the substitutions at C17 and C21 differ, the overall shape and hydrophobicity of the molecule may be sufficiently similar to be recognized by certain anti-progesterone antibodies. The lack of hydroxyl groups at C11 and C17 makes it less similar to cortisol, suggesting a lower, but not negligible, potential for interference.
Mechanism of Interference in Competitive Immunoassays
To understand how this compound can skew results, one must first understand the mechanism of the most common format for small-molecule quantification: the competitive immunoassay.[1][12]
In this format, a limited number of specific antibody binding sites are available. The analyte from the sample competes with a fixed amount of a labeled version of the analyte (the "tracer") for these sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A cross-reacting molecule, like this compound, acts as an unlabeled competitor, displacing the tracer and leading to a falsely high measurement of the intended analyte.[7][10]
Figure 2: Competitive binding in an immunoassay. Both the target analyte and the cross-reactant compete with the labeled tracer for limited antibody binding sites.
Experimental Design for Quantifying Cross-Reactivity
A trustworthy protocol must be a self-validating system. This experimental design incorporates standard curves and controls to ensure the integrity of the results. The objective is to determine the concentration of this compound required to cause a 50% reduction in the maximal signal (the IC50) and compare it to the IC50 of the assay's target analyte.
Experimental Workflow
Figure 3: Workflow for assessing immunoassay cross-reactivity.
Detailed Step-by-Step Protocol
This protocol is designed for a standard 96-well plate competitive ELISA format.
-
Reagent Preparation:
-
Prepare assay buffer, wash buffer, and stop solution according to the immunoassay kit manufacturer's instructions.
-
Reconstitute the target analyte standard (e.g., Progesterone) and the this compound to a high-concentration stock solution (e.g., 1 mg/mL) in an appropriate solvent (e.g., ethanol). Causality Note: Using a high-purity solvent is critical to avoid introducing other potential interferents.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the target analyte stock solution in assay buffer to create a standard curve. A typical range for a progesterone assay might be 0.1 ng/mL to 10 ng/mL. Include a zero-analyte control (B₀).
-
-
Interferent Dilution Series Preparation:
-
Perform serial dilutions of the this compound stock solution in assay buffer. The concentration range should be wide enough to produce a full dose-response curve, potentially from 1 ng/mL to 10,000 ng/mL. Causality Note: A wide range is necessary because the concentration required to elicit a response is unknown and may be orders of magnitude higher than the target analyte.
-
-
Assay Procedure:
-
Add standards, controls, and interferent dilutions to the antibody-coated microplate wells in duplicate or triplicate.
-
Add the enzyme-labeled tracer to all wells as per the kit protocol.
-
Incubate the plate to allow for competitive binding to occur.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add the substrate and incubate for color/signal development.
-
Stop the reaction and read the absorbance or luminescence on a plate reader.
-
-
Data Analysis and Calculation:
-
Average the replicate readings for each point.
-
Normalize the data by expressing the signal for each point as a percentage of the maximum signal (B/B₀ %).
-
Plot the B/B₀ % versus the log of the concentration for both the target analyte and this compound.
-
Using a four-parameter logistic (4-PL) curve fit, determine the concentration of the target analyte that produces 50% inhibition (IC50_analyte).
-
Similarly, determine the concentration of this compound that produces 50% inhibition (IC50_interferent).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50_analyte / IC50_interferent) x 100
-
Comparative Data & Interpretation
The following table presents hypothetical, yet plausible, data from such an experiment, comparing the performance of this compound across three common steroid immunoassays.
| Immunoassay Target | Interfering Compound | IC50 (Target Analyte) | IC50 (Interferent) | Calculated % Cross-Reactivity |
| Progesterone | This compound | 1.5 ng/mL | 150 ng/mL | 1.0% |
| 17-OH Progesterone | This compound | 0.8 ng/mL | 3,200 ng/mL | 0.025% |
| Cortisol | This compound | 5.0 ng/mL | >10,000 ng/mL | <0.05% (Negligible) |
Table 1: Hypothetical Cross-Reactivity Data for this compound.
Interpretation of Results:
-
Progesterone Assay: A cross-reactivity of 1.0% is observed. While this may seem low, it can be clinically and scientifically significant.[13] If a sample contains this compound at a concentration of 500 ng/mL, it would produce a false progesterone signal of approximately 5.0 ng/mL (500 ng/mL * 0.01), a level that could easily confound results in studies of luteal function or pregnancy.
-
17-OH Progesterone Assay: The cross-reactivity is significantly lower (0.025%). This is likely because the antibody used in this assay has a higher specificity for the hydroxyl group at the C17 position, which is absent on this compound.[14][15]
-
Cortisol Assay: Cross-reactivity is negligible. Cortisol possesses critical hydroxyl groups at C11 and C17, in addition to C21.[16] Antibodies raised against cortisol are typically highly specific for this unique combination of polar groups, making interference from this compound highly unlikely.[5][17]
Implications and Mitigation Strategies
The potential for even low-level cross-reactivity underscores the importance of rigorous assay validation, a principle emphasized by regulatory bodies like the FDA.[18][19] Researchers must consider the context of their samples. If this compound or other structurally related precursors or metabolites are expected to be present at high concentrations, the risk of analytical interference increases dramatically.[4][7]
Strategies to Mitigate Interference:
-
Assay Selection: Whenever possible, choose monoclonal antibodies over polyclonal antibodies, as they typically offer higher specificity.[3] Review manufacturer's package inserts, which often provide cross-reactivity data for a panel of related steroids.[5]
-
Sample Purification: For critical applications, pre-analytical extraction steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to separate the target analyte from interfering compounds before the immunoassay is performed.[7][17]
-
Confirmation with a Reference Method: When data integrity is paramount, especially in drug development and clinical diagnostics, results from immunoassays should be confirmed using a more specific reference method. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis due to its ability to separate molecules based on their physical properties and identify them based on their unique mass-to-charge ratio, virtually eliminating the problem of cross-reactivity.[20][21]
Conclusion
The specificity of steroid hormone immunoassays cannot be assumed; it must be proven. As we have demonstrated with this compound, even subtle structural similarities can lead to significant analytical errors, particularly in competitive assay formats. By understanding the molecular basis of cross-reactivity and employing rigorous experimental validation protocols, researchers and drug development professionals can ensure the accuracy and reliability of their data. Proactive characterization of potential interferents is a critical step in generating trustworthy results and advancing scientific discovery.
References
-
Title: Hormone Immunoassay Interference: A 2021 Update Source: PubMed Central URL: [Link]
-
Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA kit URL: [Link]
-
Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: springermedizin.de URL: [Link]
-
Title: How to Detect and Solve Immunoassay Interference Source: myadlm.org URL: [Link]
-
Title: Rapidity and Precision of Steroid Hormone Measurement Source: PubMed Central URL: [Link]
-
Title: Mass spectrometry, immunoassay and valid steroid measurements in reproductive medicine and science Source: Oxford Academic URL: [Link]
-
Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]
-
Title: Cross-Reactivity Assessment Source: Creative Diagnostics URL: [Link]
-
Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Bio URL: [Link]
-
Title: Specificity assessment of immunoassay kits for determination of urinary free cortisol concentrations Source: ResearchGate URL: [Link]
-
Title: FDA Updates Analytical Validation Guidance Source: BioPharm International URL: [Link]
-
Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: PubMed URL: [Link]
-
Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: PubMed Central URL: [Link]
-
Title: The art of measuring steroids: Principles and practice of current hormonal steroid analysis Source: PubMed URL: [Link]
-
Title: Assay Validation Guidelines Source: Ofni Systems URL: [Link]
-
Title: Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction Source: Semantic Scholar URL: [Link]
-
Title: Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP Source: PubMed Central URL: [Link]
- Title: Determination of steroids by competitive immunoassay Source: Google Patents URL
-
Title: A comparison of progesterone assays for determination of peripheral pregnane concentrations in the late pregnant mare Source: PubMed URL: [Link]
-
Title: Progesterone immunoassay cross-reactivity and similarity predictions.... Source: ResearchGate URL: [Link]
-
Title: Immunoassay Methods Source: NCBI Bookshelf URL: [Link]
-
Title: (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction Source: ResearchGate URL: [Link]
-
Title: Progesterone immunoassay cross-reactivity Source: ResearchGate URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]
-
Title: Validation of Bioanalytical Methods Highlights of FDA's Guidance Source: LCGC International URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]
-
Title: Identification of the steroids in neonatal plasma that interfere with 17α-hydroxyprogesterone radioimmunoassays Source: ResearchGate URL: [Link]
-
Title: A comparative study of pregnenolone, this compound and ACTH Source: PubMed URL: [Link]
-
Title: Structural Basis for Agonism and Antagonism for a Set of Chemically Related Progesterone Receptor Modulators Source: PubMed Central URL: [Link]
-
Title: 17PRN Pregnenolone and 17-Hydroxypregnenolone, Serum Source: Mayo Clinic Laboratories URL: [Link]
-
Title: 17-Hydroxy Progesterone Source: Inter Science Institute URL: [Link]
Sources
- 1. myadlm.org [myadlm.org]
- 2. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elisakits.co.uk [elisakits.co.uk]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pregnenolone and 17-Hydroxypregnenolone, Serum - Mayo Clinic Laboratories | Endocrinology Catalog [endocrinology.testcatalog.org]
- 15. interscienceinstitute.com [interscienceinstitute.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. hhs.gov [hhs.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The art of measuring steroids: Principles and practice of current hormonal steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 21-Acetoxypregnenolone and Dexamethasone in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory research and therapeutics, corticosteroids remain a cornerstone. This guide provides an in-depth technical comparison of two such agents: the well-established synthetic glucocorticoid, dexamethasone, and the less-characterized pregnane steroid, 21-acetoxypregnenolone. By examining their mechanisms of action, experimental performance in relevant assays, and the molecular pathways they modulate, this document aims to equip researchers with the critical insights needed for informed experimental design and drug development decisions.
Introduction: Two Steroids, Divergent Paths in Inflammation
Dexamethasone, a potent synthetic corticosteroid, has been a benchmark in anti-inflammatory therapy for decades. Its efficacy is well-documented and stems from its high affinity for the glucocorticoid receptor (GR), leading to broad immunosuppressive effects. In contrast, this compound, a derivative of the neurosteroid pregnenolone, has a history of use in conditions like rheumatoid arthritis, yet its precise anti-inflammatory mechanisms are less elucidated in contemporary literature.[1][2] This guide will dissect the available scientific evidence to draw a comparative picture of these two compounds.
Mechanistic Showdown: Glucocorticoid Receptor-Dependent vs. Potentially Independent Pathways
The anti-inflammatory effects of corticosteroids are predominantly mediated through their interaction with the glucocorticoid receptor.[3] Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates gene expression, leading to the suppression of pro-inflammatory pathways.
Dexamethasone: A classic GR agonist, dexamethasone's anti-inflammatory prowess lies in its ability to potently activate the GR. This activation leads to two primary genomic mechanisms:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: More critically for its anti-inflammatory effects, the GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4] By preventing NF-κB from binding to its target genes, dexamethasone effectively shuts down the production of a cascade of inflammatory mediators, including cytokines like TNF-α and IL-6.[4][5]
This compound: The mechanistic story of this compound is less direct. As a derivative of pregnenolone, its anti-inflammatory actions may diverge from the classical GR-centric pathway of dexamethasone. Pregnenolone itself has been shown to exert anti-inflammatory effects through a GR-independent mechanism by promoting the degradation of key proteins in the Toll-like receptor (TLR) signaling pathway, such as TIRAP and TLR2.[6][7][8] This action effectively dampens the initial inflammatory signaling cascade triggered by pathogens or cellular stress.
While this compound is described as a glucocorticoid, the 21-acetoxy substitution has been noted in other corticosteroids to potentially decrease binding affinity for the GR. Therefore, it is plausible that this compound exhibits a dual mechanism: a potentially weaker, direct GR-mediated effect and a more prominent, GR-independent anti-inflammatory action inherited from its parent compound, pregnenolone.
Comparative Overview: Key Molecular and Pharmacological Attributes
| Feature | This compound | Dexamethasone |
| Primary Mechanism | Likely dual-action: GR-independent (via TLR signaling inhibition) and potential weak GR agonism. | Potent Glucocorticoid Receptor (GR) agonist. |
| Key Molecular Target | TIRAP, TLR2 (inferred from pregnenolone) | Glucocorticoid Receptor (GR) |
| Effect on NF-κB | Likely indirect inhibition through upstream TLR pathway disruption. | Direct inhibition through GR-mediated transrepression. |
| Relative Potency | Considered less potent than classical glucocorticoids. | High potency, approximately 25-30 times more potent than hydrocortisone.[3][9] |
| Clinical Applications | Historically used for rheumatoid arthritis.[2] | Wide range of inflammatory and autoimmune conditions. |
Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
To empirically compare the anti-inflammatory activity of this compound and dexamethasone, a standard in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in the murine macrophage cell line RAW 264.7 is highly relevant.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[10]
-
Compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of either this compound, dexamethasone, or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound.
Experimental Workflow Diagram:
Caption: Contrasting signaling pathways of the two steroids.
Data Presentation: A Comparative Look at Anti-inflammatory Efficacy
The following table presents hypothetical, yet plausible, experimental data from the described LPS-induced cytokine production assay, illustrating the expected differences in potency between this compound and dexamethasone.
| Compound | Target Cytokine | IC50 (nM) | Notes |
| This compound | TNF-α | ~500 - 1000 | Expected to be significantly less potent than dexamethasone. |
| IL-6 | ~750 - 1500 | Potency may vary depending on the specific cytokine. | |
| Dexamethasone | TNF-α | ~3 - 10 | Demonstrates high potency in inhibiting cytokine production. [11] |
| IL-6 | ~2 - 6 | High potency is consistent across multiple pro-inflammatory cytokines. [11] |
Conclusion and Future Directions
This guide provides a comparative framework for understanding the anti-inflammatory properties of this compound and dexamethasone. Dexamethasone operates as a high-potency, GR-dependent inhibitor of NF-κB and other inflammatory pathways. In contrast, this compound, while historically used as an anti-inflammatory agent, likely possesses a more modest and potentially GR-independent mechanism of action, inherited from its parent molecule, pregnenolone.
For researchers, the choice between these two compounds will depend on the specific experimental goals. Dexamethasone serves as a robust positive control for GR-mediated anti-inflammatory effects. This compound, on the other hand, may be a valuable tool for investigating GR-independent anti-inflammatory pathways and could represent a lead for developing therapeutics with a different side-effect profile than classical glucocorticoids.
Future research should focus on definitively elucidating the GR binding affinity of this compound and directly investigating its effects on the NF-κB and TLR signaling pathways in various inflammatory cell models. Such studies will be crucial in fully understanding the therapeutic potential of this less-explored steroid.
References
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 294(12). [Link]
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 294(12), 4789-4803. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
-
Murugan, S., et al. (2019). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. PubMed. [Link]
-
BRUGSCH, H. G., & MANNING, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England journal of medicine, 244(17), 628–632. [Link]
-
Kim, D. H., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(11), 3227. [Link]
-
Pereira, D. M., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants, 10(9), 1779. [Link]
-
Wang, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(9), 13563-13573. [Link]
-
Al-Shabrawey, M., et al. (2010). Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative Ophthalmology & Visual Science, 51(5), 2759-2768. [Link]
-
Keatings, V. M., et al. (2002). Impaired Inhibition by Dexamethasone of Cytokine Release by Alveolar Macrophages from Patients with Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 165(10), 1369-1374. [Link]
-
Ziv, Y., et al. (2024). Pregnenolone sulfate induces transcriptional and immunoregulatory effects on T cells. Scientific Reports, 14(1), 6682. [Link]
-
The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with... (n.d.). ResearchGate. [Link]
-
Splettstoesser, F., et al. (2000). Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells. Biochemical and Biophysical Research Communications, 271(2), 364-367. [Link]
-
Kos, A. S., et al. (2022). Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages. Pharmaceutics, 14(11), 2465. [Link]
-
Prebediolone acetate. (n.d.). In Wikipedia. [Link]
-
Li, Y., et al. (2019). Dexamethasone induces aberrant macrophage immune function and apoptosis. Molecular Medicine Reports, 20(3), 2235-2244. [Link]
-
Mahata, B., et al. (2020). CLICK-chemoproteomics and molecular dynamics simulation reveals pregnenolone targets and their binding conformations in Th2 cells. Frontiers in Immunology, 11, 579. [Link]
-
Zhang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports, 13(1), 9789. [Link]
-
Liu, D., et al. (2017). Table 1: [Glucocorticoid Equivalencies ()]. In Endotext. MDText.com, Inc. [Link]
-
Horak, M., et al. (2001). Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors. The Journal of Neuroscience, 21(11), 3817-3823. [Link]
-
GPnotebook. (2023). Potencies of different steroids. GPnotebook. [Link]
-
Wu, F. S., et al. (2001). Distinct effect of pregnenolone sulfate on NMDA receptor subtypes. Neuropharmacology, 40(5), 635-645. [Link]
-
LITFL. (2022). Pharm 101: Corticosteroids. LITFL. [Link]
-
Weiser, M. J., & Handa, R. J. (2016). Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. International Journal of Molecular Sciences, 17(4), 545. [Link]
-
Gürbüz, E., et al. (2021). Comparison of steroid concentrations during conventional oral glucocorticoid therapy (OG) vs. continuous subcutaneous hydrocortisone infusion (CSHI). European Journal of Endocrinology, 185(3), 429-439. [Link]
Sources
- 1. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
In Vivo Validation of 21-Acetoxypregnenolone's Neuroprotective Properties: A Comparative Guide for Researchers
In the relentless pursuit of effective therapeutics for neurodegenerative diseases and acute brain injury, the neurosteroid family has emerged as a promising frontier. Among these, 21-Acetoxypregnenolone, a synthetic derivative of the endogenous neurosteroid pregnenolone, warrants rigorous investigation for its potential neuroprotective capabilities. This guide provides a comprehensive framework for the in vivo validation of this compound, offering a comparative analysis against established and alternative neuroprotective agents. Grounded in established experimental models and mechanistic insights from related pregnane steroids, this document serves as a technical resource for researchers, scientists, and drug development professionals navigating the complexities of preclinical neuroprotection studies.
The Rationale for Investigating this compound: A Multifaceted Neuroprotective Candidate
Neurosteroids, synthesized de novo in the central nervous system, are potent modulators of neuronal excitability, inflammation, and plasticity.[1][2] Their therapeutic potential stems from their ability to interact with multiple molecular targets, offering a departure from single-target drug discovery paradigms. While direct in vivo data on this compound is emerging, its structural similarity to pregnenolone and its metabolites, such as pregnenolone sulfate (PREGS) and allopregnanolone (ALLO), provides a strong rationale for its investigation.
The primary hypothesized mechanisms of action for this compound, extrapolated from related neurosteroids, include:
-
Modulation of NMDA Receptors: Pregnenolone sulfate is a known positive allosteric modulator of NMDA receptors, enhancing their function at physiological concentrations.[3][4][5][6] This modulation can be crucial in synaptic plasticity and neuronal survival.[7][8]
-
GABA-A Receptor Potentiation: Allopregnanolone, a downstream metabolite of pregnenolone, is a potent positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and thereby reducing excitotoxicity.[9][10][11][12][13]
-
Anti-inflammatory and Immunomodulatory Effects: Neurosteroids, including pregnenolone and its derivatives, exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways in the brain.[1][14][15][16]
These multifaceted actions suggest that this compound could offer a broad-spectrum neuroprotective effect applicable to various neurological insults.
Comparative Analysis: this compound vs. Alternative Neuroprotective Agents
To establish the therapeutic potential of this compound, its efficacy must be benchmarked against other neuroprotective compounds. The choice of comparator agents should be guided by their mechanism of action and clinical relevance.
| Compound | Primary Mechanism of Action | Strengths | Limitations in Preclinical/Clinical Studies |
| This compound (Hypothesized) | Multi-target: NMDA receptor modulation, potential for GABA-A receptor modulation, anti-inflammatory effects. | Potentially broad therapeutic window and applicability across different pathologies. | Lack of direct in vivo data; optimal dosing and pharmacokinetics are unknown. |
| Pregnenolone Sulfate (PREGS) | Positive allosteric modulator of NMDA receptors.[3][5] | Pro-cognitive and neurogenic effects demonstrated in vivo.[17] | Can have biphasic effects; potential for excitotoxicity at high concentrations.[18] |
| Allopregnanolone (ALLO) | Potent positive allosteric modulator of GABA-A receptors.[9][11][12] | Anxiolytic, anticonvulsant, and demonstrated neuroprotection in various models.[19][20][21][22][23][24] | Sedative side effects; rapid metabolism can limit therapeutic window. |
| Memantine | Uncompetitive NMDA receptor antagonist.[25] | Clinically approved for Alzheimer's disease; blocks excessive, pathological NMDA receptor activity. | Modest clinical efficacy; does not address other pathological pathways like inflammation. |
| Edaravone | Free radical scavenger. | Clinically approved for ALS and ischemic stroke in some countries. | Limited therapeutic time window; primarily targets oxidative stress. |
In Vivo Validation Strategies: A Step-by-Step Experimental Framework
A robust in vivo validation of this compound necessitates a multi-pronged approach, employing well-characterized animal models that recapitulate key aspects of human neuropathologies.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the gold standard for preclinical stroke research, mimicking the focal ischemia observed in the majority of human stroke cases.[26][27][28][29][30]
Caption: Workflow for MCAO model validation.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g). Maintain body temperature at 37°C.
-
Surgical Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Introduce a silicone-coated 4-0 monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: Maintain occlusion for 90 minutes, then withdraw the filament to allow reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover.
-
Neurological Deficit Score: Assess motor and sensory deficits at 24 hours post-MCAO.
-
Infarct Volume: At 48 hours, section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.[26]
-
Histology: Perform Nissl and Fluoro-Jade C staining to assess neuronal survival and degeneration in the penumbra.
-
Biochemical Markers: Analyze brain tissue for markers of oxidative stress (malondialdehyde) and apoptosis (caspase-3 activity).
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion
The unilateral 6-OHDA lesion in rats is a widely used model that replicates the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[31][32][33][34][35]
Caption: Workflow for 6-OHDA model validation.
-
Animal Preparation: Anesthetize adult male Wistar rats (220-250g) and place them in a stereotaxic frame.
-
Craniotomy: Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle.
-
Injection: Slowly infuse 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) using a Hamilton syringe.
-
Post-Operative Care: Suture the scalp and provide post-operative analgesia.
-
Rotational Behavior: Two weeks post-lesion, administer apomorphine and quantify contralateral rotations as a measure of dopamine receptor supersensitivity.
-
Motor Function: Assess motor coordination and balance using the rotarod test.
-
Immunohistochemistry: At the end of the study, stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Alzheimer's Disease Model: Amyloid-Beta (Aβ) Infusion
Intracerebroventricular (ICV) or intra-hippocampal infusion of aggregated Aβ peptides in mice induces cognitive deficits and neuroinflammation, providing an acute model to study aspects of Alzheimer's disease pathology.[36][37][38][39][40]
Caption: Workflow for Aβ infusion model validation.
-
Aβ Preparation: Prepare oligomeric Aβ1-42 by incubating the peptide solution at 37°C for 24 hours.
-
Animal Surgery: Anesthetize adult C57BL/6 mice and secure them in a stereotaxic frame.
-
Cannula Implantation: Implant a guide cannula into the lateral ventricle.
-
Infusion: After a recovery period, infuse Aβ1-42 oligomers (3 µL of a 100 µM solution) through the cannula.
-
Post-Infusion Care: Monitor the animals for recovery.
-
Cognitive Function: Assess spatial learning and memory using the Morris water maze and working memory with the Y-maze alternation task.
-
Histopathology: Perform immunohistochemistry for Aβ plaques (4G8 antibody), activated microglia (Iba1), and astrocytes (GFAP).
-
Synaptic Integrity: Measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) in the hippocampus via Western blot.
-
Neuroinflammation: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA.
Mechanistic Pathways of Neurosteroid Action
The neuroprotective effects of this compound are likely mediated through a complex interplay of signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes and for future drug development.
Caption: Hypothesized signaling pathways for this compound.
Conclusion and Future Directions
The preclinical in vivo validation of this compound represents a critical step in evaluating its potential as a novel neuroprotective agent. The experimental frameworks outlined in this guide, utilizing established models of ischemic stroke, Parkinson's disease, and Alzheimer's disease, provide a robust strategy for assessing its efficacy and elucidating its mechanisms of action. A thorough comparative analysis against existing neuroprotective agents will be essential to position this compound within the current therapeutic landscape. Future research should also focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and the potential for synergistic effects with other therapeutic modalities. The multifaceted nature of neurosteroid action holds immense promise for the treatment of complex neurological disorders, and rigorous preclinical evaluation is paramount to translating this promise into clinical reality.
References
-
Diotel, N., et al. (2023). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. MDPI. [Link]
-
Yu, J., et al. (2023). Regulated assembly and neurosteroid modulation constrain GABAA receptor pharmacology in vivo. bioRxiv. [Link]
-
Maniskas, M., et al. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology & Pharmacotherapeutics. [Link]
-
Kim, H. Y., et al. (2015). Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus. JoVE. [Link]
-
Fluri, F., et al. (2015). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Methods in Molecular Biology. [Link]
-
Morrow, A. L., & Porcu, P. (2024). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. International Journal of Molecular Sciences. [Link]
-
Akk, G., & Steinbach, J. H. (2008). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. ACS Chemical Neuroscience. [Link]
-
Akk, G., & Steinbach, J. H. (2008). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. NIH Public Access. [Link]
-
Morrow, A. L., & Porcu, P. (2024). Emerging evidence for endogenous neurosteroid modulation of pro-inflammatory and anti-inflammatory pathways that impact neuropsychiatric disease. Neurobiology of Stress. [Link]
-
Ister, R., et al. (2024). Middle Cerebral Artery Occlusion in Mice. JoVE. [Link]
-
De La Rosa, C., et al. (2021). 6-OHDA Model for Parkinson's Disease Research. JoVE. [Link]
-
Belayev, L., et al. (1996). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Vallée, M., et al. (2001). Pregnenolone sulfate and its enantiomer: differential modulation of memory in a spatial discrimination task using forebrain NMDA receptor deficient mice. Neuropsychopharmacology. [Link]
-
Yu, J., et al. (2023). Regulated assembly and neurosteroid modulation constrain GABAA receptor pharmacology in vivo. bioRxiv. [Link]
-
Zorumski, C. F., et al. (2007). Mechanisms of neurosteroid interactions with GABAA receptors. Psychoneuroendocrinology. [Link]
-
Gibbs, T. T., et al. (2006). Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum. Journal of Neurochemistry. [Link]
-
Ishikawa, M., et al. (2018). The neurosteroid allopregnanolone protects retinal neurons by effects on autophagy and GABRs/GABAA receptors in rat glaucoma models. Autophagy. [Link]
-
Gomaa, A. A., et al. (2023). Neurosteroids, Microbiota, and Neuroinflammation: Mechanistic Insights and Therapeutic Perspectives. MDPI. [Link]
-
Vyklický, L., et al. (2013). Pregnenolone Sulfate Activates NMDA Receptor Channels. Physiological Research. [Link]
-
Wang, J. M., et al. (2010). Allopregnanolone as regenerative therapeutic for Alzheimer's disease: Translational development and clinical promise. Journal of Cellular and Molecular Medicine. [Link]
-
De La Rosa, C., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments. [Link]
-
De Nicola, A. F., et al. (2017). PROTECTIVE EFFECTS OF THE NEUROSTEROID ALLOPREGNANOLONE IN A MOUSE MODEL OF SPONTANEOUS MOTONEURON DEGENERATION. CONICET Digital. [Link]
-
De Nicola, A. F., et al. (2017). Protective effects of the neurosteroid allopregnanolone in a mouse model of spontaneous motoneuron degeneration. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Krishnan, K., et al. (2014). Visualizing pregnenolone sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization. eLife. [Link]
-
Tikhonova, M. A., et al. (2021). The Model of Alzheimer's Disease and Drug Administration. Bio-protocol. [Link]
-
Ishikawa, M., et al. (2014). Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model. Investigative Ophthalmology & Visual Science. [Link]
-
Sasan, V., et al. (2015). Pregnenolone sulfate as a modulator of synaptic plasticity. Frontiers in Neural Circuits. [Link]
-
Chvojkova, M., et al. (2021). Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia. MDPI. [Link]
-
Kim, H. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments. [Link]
-
Zorumski, C. F., et al. (2024). Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning. Neuropsychopharmacology. [Link]
-
Vital, S. A., & Doran, S. J. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. JoVE. [Link]
-
Conduct Science. (2019). 6-OHDA rat models. Conduct Science. [Link]
-
Yang, R., et al. (2011). Pregnenolone sulfate enhances survival of adult-generated hippocampal granule cells via sustained presynaptic potentiation. Neuropharmacology. [Link]
-
Cenci, M. A., & Lundblad, M. (2007). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. [Link]
-
JoVE. (2022). Alzheimer Induction by ICV Injection of Amyloid Peptides | Protocol Preview. YouTube. [Link]
-
Ali, A., et al. (2025). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences. [Link]
-
Mayo, W., et al. (2005). Pregnenolone sulfate enhances neurogenesis and PSA-NCAM in young and aged hippocampus. Neurobiology of Aging. [Link]
-
Foroutan, P., et al. (2015). Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus. Journal of Visualized Experiments. [Link]
-
Mabandla, M. V., & Daniels, W. M. U. (2019). Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains. Frontiers in Cellular Neuroscience. [Link]
-
Lodyga-Chruscinska, E., et al. (2011). Neuroprotective Actions of Neurosteroids. ISRN Pharmacology. [Link]
-
Ishikawa, M., et al. (2014). Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model. Investigative Ophthalmology & Visual Science. [Link]
-
ResearchGate. (n.d.). Histological analysis of the neuroprotective effect of medication. ResearchGate. [Link]
-
Lodyga-Chruscinska, E., et al. (2011). Neurosteroids and their neuroprotective actions. Atlantis Press. [Link]
-
Mehta, A. K., & Ticku, M. K. (1999). Convulsant actions of the neurosteroid pregnenolone sulfate in mice. European Journal of Pharmacology. [Link]
-
Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pregnenolone sulfate and its enantiomer: differential modulation of memory in a spatial discrimination task using forebrain NMDA receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. mdpi.com [mdpi.com]
- 7. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregnenolone sulfate enhances survival of adult-generated hippocampal granule cells via sustained presynaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulated assembly and neurosteroid modulation constrain GABA A receptor pharmacology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites | Bentham Science [benthamscience.com]
- 11. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging evidence for endogenous neurosteroid modulation of pro-inflammatory and anti-inflammatory pathways that impact neuropsychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pregnenolone sulfate enhances neurogenesis and PSA-NCAM in young and aged hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Convulsant actions of the neurosteroid pregnenolone sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The neurosteroid allopregnanolone protects retinal neurons by effects on autophagy and GABRs/GABAA receptors in rat glaucoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allopregnanolone as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. Protective effects of the neurosteroid allopregnanolone in a mouse model of spontaneous motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMDA receptor - Wikipedia [en.wikipedia.org]
- 26. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 29. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 31. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 32. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. conductscience.com [conductscience.com]
- 34. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 35. Frontiers | Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains [frontiersin.org]
- 36. Video: Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus [jove.com]
- 37. bio-protocol.org [bio-protocol.org]
- 38. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 39. m.youtube.com [m.youtube.com]
- 40. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 21-Acetoxypregnenolone and progesterone in reproductive models
An In-Depth Comparative Analysis for Reproductive Biology Research: 21-Acetoxypregnenolone vs. Progesterone
Introduction: Navigating the Nuances of Progestogenic Compounds
In the intricate landscape of reproductive biology and endocrinology, the selection of an appropriate progestogenic agent is a critical determinant for the success and translational relevance of experimental models. While progesterone, the endogenous steroid hormone, remains the gold standard, its synthetic analogues present a spectrum of activities and properties that can be leveraged for specific research applications. This guide provides a comprehensive comparative analysis of this compound and progesterone, two structurally related yet functionally distinct steroids.
This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic underpinnings, comparative efficacy, and practical applications of these compounds in reproductive models. By elucidating the causality behind experimental choices and grounding our analysis in authoritative sources, we aim to equip researchers with the knowledge to make informed decisions in their study design.
Mechanism of Action: A Tale of Two Progestins
At the heart of their biological activity lies the interaction with the progesterone receptor (PR), a nuclear receptor that modulates gene expression in target tissues. However, the affinity and downstream consequences of this interaction differ significantly between progesterone and this compound.
Progesterone is the natural ligand for the PR and binds with high affinity to both major isoforms, PR-A and PR-B. This binding event initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes, thereby regulating transcription. The diverse physiological effects of progesterone, from endometrial receptivity to maintenance of pregnancy, are a direct consequence of this well-orchestrated genomic signaling cascade.
This compound, also known as prebediolone acetate, is a synthetic derivative of pregnenolone. Its primary mechanism of action is as a pro-drug to 21-hydroxypregnenolone, which then may be converted to other active steroids. While it is sometimes classified as a progestin, its direct binding affinity for the progesterone receptor is considerably lower than that of progesterone. Its progestogenic effects are often observed in vivo due to its metabolic conversion to progesterone or other active metabolites. This metabolic pathway is a crucial consideration in experimental design, as the observed effects may not be solely attributable to the parent compound.
Caption: Progesterone signaling pathway.
Comparative Efficacy in Reproductive Models: A Data-Driven Perspective
The choice between this compound and progesterone often hinges on the specific requirements of the experimental model. The following table summarizes key performance metrics derived from various studies, highlighting the distinct profiles of these two compounds.
| Parameter | This compound | Progesterone | References |
| Progesterone Receptor Binding Affinity | Low to moderate | High | |
| In Vivo Progestational Activity (Clauberg test) | Weaker than progesterone | Potent | |
| Metabolic Stability | Higher (due to acetate group) | Lower (rapidly metabolized) | |
| Oral Bioavailability | Generally higher | Low | |
| Primary Mechanism | Pro-drug, metabolic conversion | Direct receptor agonism |
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
To ensure the integrity of comparative studies, standardized and validated protocols are paramount. The following sections detail methodologies for assessing the progestogenic activity of this compound and progesterone.
In Vitro Progesterone Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace radiolabeled progesterone from the progesterone receptor, providing a direct measure of binding affinity.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing progesterone receptors from a suitable source, such as the uterus of estrogen-primed immature rabbits.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., ³H-progesterone) and varying concentrations of the unlabeled test compound (this compound or progesterone).
-
Separation: Separate receptor-bound from unbound radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for PR competitive binding assay.
In Vivo Assessment of Progestational Activity: The Clauberg Test
The Clauberg test is a classical in vivo bioassay used to determine the progestational activity of a compound by observing its effect on the uterine endometrium of immature rabbits.
Methodology:
-
Animal Preparation: Use immature female rabbits primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Compound Administration: Administer the test compound (this compound or progesterone) daily for a specified period (typically 5 days).
-
Tissue Collection: Euthanize the animals and collect uterine tissue.
-
Histological Analysis: Fix, embed, section, and stain the uterine tissue (e.g., with hematoxylin and eosin).
-
Evaluation: Score the degree of endometrial proliferation and glandular development on a standardized scale (e.g., the McPhail scale).
Expert Insights and Experimental Considerations
The choice between this compound and progesterone is not merely a matter of potency. The distinct pharmacokinetic profiles of these compounds necessitate careful consideration of the experimental design.
-
Route of Administration: Due to its higher metabolic stability and oral bioavailability, this compound may be advantageous in studies requiring oral administration. Progesterone, on the other hand, is often administered via injection or subcutaneous implants to bypass extensive first-pass metabolism.
-
Metabolism: When using this compound, it is crucial to acknowledge its pro-drug nature. The observed effects are a composite of the parent compound and its active metabolites. In vitro studies are essential to dissect the direct effects of this compound from those of its metabolic products.
-
Study Duration: The differing metabolic stabilities of the two compounds may influence the dosing regimen and the interpretation of results in long-term studies.
Conclusion: Selecting the Right Tool for the Job
Both this compound and progesterone have their place in the researcher's armamentarium. Progesterone remains the indispensable tool for studying the physiological effects of the natural hormone. This compound, with its altered pharmacokinetic profile, offers an alternative for specific applications, particularly those requiring oral administration or a more sustained release profile.
Ultimately, the optimal choice depends on the specific research question, the experimental model, and a thorough understanding of the distinct pharmacological properties of each compound. This guide serves as a foundational resource to navigate these complexities and design robust, reproducible, and clinically relevant studies in reproductive biology.
References
-
Graham, J. D., & Clarke, C. L. (2002). Physiological action of progesterone in target tissues. Endocrine Reviews, 23(3), 313-356. [Link]
-
Li, X., & O'Malley, B. W. (2003). Unfolding the story of progesterone receptor action. The Journal of Biological Chemistry, 278(42), 39261-39264. [Link]
- Pinto-Bazurco, M., & Stache, U. (1979). Synthesis and biological activity of some 21-substituted pregnane derivatives. Arzneimittel-Forschung, 29(4), 633-637.
- Kincl, F. A. (1965). Progestational activity of certain steroid derivatives. Endocrinologia Japonica, 12(1), 59-62.
-
Miyake, T., & Pincus, G. (1958). Progestational activity of certain 19-norsteroids and 21-hydroxy-pregnane derivatives. Endocrinology, 63(6), 816-824. [Link]
A Head-to-Head Comparison of 21-Acetoxypregnenolone Synthesis Methods: A Guide for Researchers and Drug Development Professionals
Introduction
21-Acetoxypregnenolone, a key steroid intermediate, plays a pivotal role in the synthesis of a wide array of corticosteroids, which are essential in treating a variety of inflammatory and autoimmune conditions. The efficient and cost-effective synthesis of this molecule is a critical concern for the pharmaceutical industry. This guide provides a comprehensive, head-to-head comparison of the most prominent methods for synthesizing this compound, offering insights into the underlying chemical principles, experimental data, and practical considerations for researchers, scientists, and drug development professionals. We will delve into the classic industrial routes, emerging biocatalytic strategies, and modern synthetic innovations, providing a clear and objective analysis to inform your selection of the most suitable method for your research and development needs.
Method 1: The Classic Route - Synthesis from Diosgenin via the Marker Degradation
The historical cornerstone of industrial steroid synthesis, the Marker degradation, utilizes the abundant plant-derived sapogenin, diosgenin, as its starting material.[1][2] This multi-step process efficiently degrades the spiroketal side chain of diosgenin to furnish the crucial C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA).[3] From 16-DPA, a few additional steps are required to arrive at this compound.
Causality Behind Experimental Choices
The Marker degradation is a testament to elegant chemical manipulation. The initial acetolysis of diosgenin opens the spiroketal ring, followed by chromic acid oxidation to cleave the side chain. The choice of reagents and reaction conditions is critical to selectively target the side chain while preserving the core steroid nucleus. The subsequent steps from 16-DPA to this compound typically involve selective hydrogenation of the 16,17-double bond, followed by introduction of the 21-acetoxy group.
Visualizing the Pathway: From Diosgenin to this compound
Caption: Synthesis of this compound from Diosgenin.
Experimental Protocol: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Diosgenin
This protocol is a generalized representation of the Marker degradation. Specific industrial processes may vary.
-
Acetolysis of Diosgenin: Diosgenin is heated with acetic anhydride at high temperatures (around 200°C) to yield pseudodiosgenin diacetate.
-
Oxidation: The resulting enol ether is oxidized with a chromium (VI) reagent, such as chromic acid, to cleave the side chain, forming a diketone intermediate.
-
Hydrolysis and Elimination: The intermediate is then subjected to hydrolysis and elimination reactions to yield 16-dehydropregnenolone acetate (16-DPA). An overall yield of around 60% for the three-step process has been reported.[4]
Method 2: A More Direct Chemical Approach - Synthesis from 9α-Hydroxyandrostenedione
A more contemporary and efficient chemical synthesis route utilizes 9α-hydroxyandrostenedione, a readily available starting material often produced through the microbial degradation of phytosterols. This method constructs the pregnane side chain and introduces the 21-acetoxy functionality in a streamlined process. An efficient synthesis of a closely related compound, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, has been reported with an overall yield of over 46%, highlighting the potential of this starting material.[3][5]
Causality Behind Experimental Choices
This approach circumvents the lengthy degradation of a complex natural product. The core of this method lies in the construction of the C-17 side chain, often via a cyanohydrin formation followed by a Grignard reaction or similar carbon-carbon bond-forming strategies. The subsequent introduction of the 21-acetoxy group can be achieved through various methods, including iodination followed by nucleophilic substitution with acetate.
Visualizing the Pathway: From 9α-Hydroxyandrostenedione
Caption: Synthesis from 9α-Hydroxyandrostenedione.
Experimental Protocol: Construction of the Pregnane Side Chain and 21-Acetoxylation
The following is a representative protocol based on the synthesis of a related 21-acetoxypregnane derivative from 9α-hydroxyandrostenedione.[5]
-
Cyanohydrin Formation: 9α-Hydroxyandrostenedione is reacted with a cyanide source (e.g., KCN) to form the 17-cyanohydrin.
-
Pregnane Side Chain Construction: The cyanohydrin is then treated with a methyl Grignard reagent (CH₃MgBr) to form the 20-keto-pregnane side chain.
-
Dehydration: The 9α-hydroxyl group is dehydrated to introduce a double bond at the 9,11-position.
-
Acetoxylation: The 20-ketone is converted to its enolate, which is then trapped with an iodinating agent to form the 21-iodo intermediate. Subsequent reaction with an acetate source provides the 21-acetoxy group.
Method 3: Direct Functionalization of Pregnenolone
Directly introducing the 21-acetoxy group onto the readily available pregnenolone molecule presents an attractive and atom-economical approach. This can be achieved through several methods, including halogenation followed by substitution or direct oxidative acetoxylation.
A. Halogenation and Substitution
This classic two-step procedure involves the selective introduction of a halogen, typically bromine, at the C-21 position, followed by nucleophilic substitution with an acetate salt.
-
Protection of the 3-hydroxyl group: The 3β-hydroxyl group of pregnenolone is typically protected as an acetate ester.
-
Bromination: The resulting pregnenolone acetate is then brominated at the C-21 position, often using bromine in a suitable solvent.
-
Substitution: The 21-bromo intermediate is then reacted with a source of acetate, such as potassium acetate, to yield this compound.
B. Direct Oxidative Acetoxylation with Lead Tetraacetate
Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that can, under the right conditions, effect the direct acetoxylation of ketones at the α-position. While this method offers a more direct route, the toxicity of lead compounds is a significant drawback.
C. Modern Approaches: C-H Functionalization
The field of C-H functionalization offers the tantalizing prospect of directly converting a C-H bond at the 21-position to a C-O bond. This approach would represent the most efficient synthesis. While research in the regioselective C-H oxidation of steroids is ongoing, a generally applicable and high-yielding protocol for the specific C-21 acetoxylation of pregnenolone has yet to be fully established for industrial-scale production.
Method 4: Biocatalytic and Enzymatic Synthesis
Biocatalysis offers the potential for highly selective and environmentally friendly synthesis. The direct 21-hydroxylation of pregnenolone, followed by a simple acetylation step, would be an ideal route.
Challenges with Conventional 21-Hydroxylase
Research has shown that the primary human steroid 21-hydroxylase, CYP21A2, is inefficient at hydroxylating pregnenolone.[6][7] This is due to the enzyme's substrate specificity, which favors steroids with a 3-keto-Δ⁴ structure, such as progesterone.
Exploring Alternative Biocatalysts
The search for alternative microbial or isolated enzymes with the desired regioselectivity for pregnenolone 21-hydroxylation is an active area of research. Success in this area would pave the way for a greener and potentially more cost-effective synthesis of this compound. Once 21-hydroxypregnenolone is obtained, it can be readily acetylated using standard chemical methods.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |
| Marker Degradation | Diosgenin | Well-established, scalable, utilizes a renewable feedstock. | Multi-step, uses harsh reagents (chromic acid), can be environmentally challenging. | ~50-60% (to 16-DPA) |
| From 9α-Hydroxyandrostenedione | 9α-Hydroxyandrostenedione | Shorter synthetic route, readily available starting material from fermentation. | May require specialized reagents for side-chain construction. | >46% (for a related compound)[5] |
| Direct Functionalization (Halogenation/Substitution) | Pregnenolone | Fewer steps than Marker degradation. | Use of hazardous reagents like bromine. | Variable |
| Direct Functionalization (Lead Tetraacetate) | Pregnenolone | Potentially a one-step conversion from pregnenolone acetate. | High toxicity of lead reagents. | Not well-documented |
| Biocatalysis | Pregnenolone | Environmentally friendly, high selectivity. | Identification of a suitable and efficient enzyme is a major challenge. | N/A (research stage) |
| C-H Functionalization | Pregnenolone | Most atom-economical and potentially the shortest route. | Lack of established, scalable protocols for this specific transformation. | N/A (research stage) |
Conclusion
The synthesis of this compound can be approached from several distinct pathways, each with its own set of advantages and challenges. The Marker degradation from diosgenin remains a historically significant and industrially practiced route, despite its length and environmental concerns. The synthesis from 9α-hydroxyandrostenedione offers a more modern and efficient chemical alternative. Direct functionalization of pregnenolone presents opportunities for shorter syntheses, though often with the use of hazardous reagents. Looking to the future, biocatalysis and C-H functionalization hold the promise of highly efficient and sustainable manufacturing processes, pending further research and development to overcome current limitations. The choice of the optimal synthesis method will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, environmental regulations, and the available technological capabilities.
References
-
Huy, L. D., et al. (2020). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3), 225-231. Available from: [Link]
-
Marker, R. E., et al. (1940). Sterols. CV. The Preparation of Trillin and its Conversion to Progesterone. Journal of the American Chemical Society, 62(9), 2543-2547. Available from: [Link]
-
Marker, R. E., & Krueger, J. (1940). Sterols. CXII. Sapogenins. XLI. The Preparation of 16-Dehydropregnenolone Acetate. Journal of the American Chemical Society, 62(12), 3349-3350. Available from: [Link]
-
Müller, C., et al. (2021). Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Frontiers in Endocrinology, 12, 688352. Available from: [Link]
-
Wikipedia contributors. (2023, December 12). Diosgenin. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Marker degradation. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Harteneck, C. (2013). Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Molecules, 18(9), 10846-10858. Available from: [Link]
-
Vronen, P. J. E., Koval, N., & de Groot, A. (2004). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. Arkivoc, 2004(2), 24-50. Available from: [Link]
-
Chowdhury, P., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug Intermediate from Diosgenin. Journal of Chemical Engineering & Process Technology, 2(5). Available from: [Link]
Sources
- 1. Scalable and Stereoselective C-H Bond Hydroxylation of Steroids Using a Designer Heme-Thiolate Peroxygenase Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 21-Acetoxypregnenolone for Laboratory Professionals
Navigating the landscape of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step framework for the proper disposal of 21-Acetoxypregnenolone, a synthetic pregnane steroid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the scientific rationale behind these procedures, thereby fostering a culture of safety and environmental stewardship within your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound (CAS 566-78-9) is a solid, combustible steroid derivative.[1] A critical first step in determining the proper disposal pathway for any chemical is a thorough hazard assessment. For this compound, this assessment reveals a degree of ambiguity in available Safety Data Sheets (SDS).
-
Some sources classify the compound as "not a hazardous substance or mixture" under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2]
-
Conversely, other suppliers have issued SDSs that identify potential hazards, including acute toxicity (Category 4), suspected carcinogenicity (Category 2), and suspected reproductive toxicity (Category 2).[3][4]
This discrepancy necessitates a conservative approach. In alignment with the principles of prudent laboratory practice and OSHA's requirement for a Chemical Hygiene Plan, it is recommended to handle this compound as a potentially hazardous substance, with particular attention to its potential reproductive toxicity.[5][6]
While not specifically listed as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), its potential to damage fertility or the unborn child aligns with the criteria NIOSH uses to classify drugs as hazardous.[3][7] Furthermore, steroid compounds are recognized as environmental micropollutants, and their release into waterways can have adverse effects on aquatic ecosystems.[8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals and discourages the drain disposal of any pharmaceutical waste to prevent environmental contamination.[9][10]
Key Disposal-Related Data
| Parameter | Information | Rationale & Implication |
| RCRA Classification | Not a listed hazardous waste (P or U lists).[11] | Disposal is governed by state and local regulations for non-RCRA chemical waste, but due to potential toxicity, it should not be treated as ordinary trash. |
| Hazard Profile | Conflicting. Potential for acute toxicity, carcinogenicity, and reproductive toxicity.[2][3][4] | Precautionary Principle: Manage as a hazardous chemical to ensure the highest level of safety for personnel. |
| Physical Form | Solid, combustible powder.[1] | Avoid generating dust during handling and disposal.[2] |
| Environmental Fate | Steroids can act as endocrine disruptors in aquatic environments.[8] | No Drain Disposal. This is a critical directive to prevent environmental contamination.[9][10] |
| Recommended Disposal | Incineration by a licensed waste contractor. | This is the environmentally preferred method for destroying pharmaceutical waste, minimizing both health and environmental risks. |
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for this compound and associated waste. The primary directive is to avoid landfill and drain disposal, opting instead for destructive incineration via a licensed contractor.
Sources
- 1. qimedical.com [qimedical.com]
- 2. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 3. Studies of the enzyme complex responsible for pregnenolone and dehydroepiandrosterone 7 alpha-hydroxylation in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermopileproject.com [thermopileproject.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. mdpi.com [mdpi.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 9. Frontiers | Nature based solutions for removal of steroid estrogens in wastewater [frontiersin.org]
- 10. Inhibitory effect of various gestagens upon the pregnenolone 3 beta-ol-dehydrogenase-delta 5-4-isomerase system in human corpora lutea of menstrual cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pwaste.com [pwaste.com]
A Researcher's Guide to the Safe Handling of 21-Acetoxypregnenolone
An In-Depth Operational and Safety Protocol for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 21-Acetoxypregnenolone, a synthetic pregnane steroid. By moving beyond mere compliance and embedding a deep understanding of the "why" behind each safety protocol, we aim to foster a culture of proactive safety and build unwavering trust in our laboratory practices.
This document offers a comprehensive framework for the entire lifecycle of handling this compound, from initial receipt and storage to use in experimentation and final disposal. Our goal is to provide you with the knowledge and tools necessary to work with this compound confidently and safely.
Understanding the Compound: Hazard Analysis of this compound
This compound, a derivative of pregnenolone, is a glucocorticoid that has been used in the treatment of rheumatoid arthritis.[1] While its therapeutic applications are of interest, it is crucial to recognize its potential hazards in a laboratory setting. Safety Data Sheets (SDS) and related toxicological information indicate that this compound may be harmful if ingested, inhaled, or absorbed through the skin.[2] Furthermore, it is suspected of causing cancer and potentially damaging fertility or the unborn child.[2]
Given these potential health risks, a robust safety plan is not merely a recommendation but a necessity. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and emergency protocols to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE, drawing from safety data sheets and general best practices for handling steroid compounds.[3][4]
| PPE Component | Specifications and Rationale |
| Gloves | Type: Chemical-resistant nitrile gloves. Rationale: Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated amounts or for prolonged periods to protect against potential tears or degradation.[5] |
| Eye Protection | Type: Safety glasses with side shields or chemical splash goggles. Rationale: Protects the eyes from dust particles and accidental splashes. |
| Respiratory Protection | Type: NIOSH-approved N95 or higher-level respirator. Rationale: Essential when handling the powder form to prevent inhalation of airborne particles. A respirator is particularly critical when working outside of a certified chemical fume hood.[3] |
| Lab Coat/Gown | Type: A disposable, solid-front gown is preferred over a traditional lab coat. Rationale: Provides a more comprehensive barrier to prevent contamination of personal clothing.[4] |
| Shoe Covers | Type: Disposable shoe covers. Rationale: Prevents the tracking of any spilled powder outside of the designated work area.[5] |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is crucial to prevent cross-contamination. The following diagram illustrates the correct sequence.
Caption: Proper donning and doffing sequence for PPE.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage. If the container is compromised, implement your laboratory's spill response protocol immediately.[4]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
2. Handling and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[8]
-
When weighing, use a disposable weigh boat and handle it with care to prevent generating dust.
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
3. Spill Response:
In the event of a spill, a swift and organized response is critical. The following workflow outlines the necessary steps.
Caption: Step-by-step spill response workflow.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the full complement of recommended PPE, including a respirator.
-
Contain the Spill: For a solid spill, gently cover it with absorbent pads to prevent the dust from becoming airborne. For a liquid spill, use absorbent material to contain the liquid.
-
Clean Up Spill: Carefully collect the spilled material and absorbent pads using a scoop or other appropriate tools and place them in a labeled, sealed container for hazardous waste. Avoid dry sweeping, which can generate dust.
-
Decontaminate Area: Clean the spill area with a suitable detergent and water, followed by a rinse with water.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and gowns, as hazardous waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer, as per your institution's policy.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with other waste streams.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
By adhering to these rigorous safety and handling protocols, we can ensure a safe laboratory environment while advancing our critical research. This guide serves as a foundational document, and it is incumbent upon each researcher to supplement this information with their institution's specific safety policies and procedures.
References
- Pregnenolone (17,21,21,21-D₄, 98%) Safety Data Sheet. (2024, May 1).
- SAFETY DATA SHEET - MilliporeSigma. (2025, May 12).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
- Safety Data Sheet - Biosynth. (2021, February 25).
- SAFETY DATA SHEET - Spectrum Pharmacy Products. (2018, August 11).
- Handling and Dispensing of Steroids - WebofPharma. (2025, June 4).
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
- Personal Protective Equipment | US EPA. (2025, September 12).
-
This compound | C23H34O4 | CID 248856 - PubChem. (n.d.). Retrieved from [Link]
- Components of Personal Protective Equipment (PPE) - MN Dept. of Health. (2022, October 20).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Handling Controlled Substances in the Lab - Lab Manager. (2019, May 30).
- Standard Operating Procedure (SOP) for the Safe Use of Carcinogens. (n.d.). University of Georgia.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
- CAS 566-78-9: this compound - CymitQuimica. (n.d.).
- This compound | CAS 566-78-9 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Prebediolone acet
- A comparative study of pregnenolone, this compound and ACTH. (1951). N Engl J Med, 244(17), 628-32.
Sources
- 1. Prebediolone acetate - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound 566-78-9 [sigmaaldrich.com]
- 4. Handling and Dispensing of Steroids [webofpharma.com]
- 5. pppmag.com [pppmag.com]
- 6. isotope.com [isotope.com]
- 7. fishersci.com [fishersci.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
